molecular formula C22H26N2O4 B12381494 N1-Methoxymethyl picrinine

N1-Methoxymethyl picrinine

Cat. No.: B12381494
M. Wt: 382.5 g/mol
InChI Key: FGSDKFHHOWCXOD-OPTQDJKLSA-N
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Description

N1-Methoxymethyl picrinine is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19?,21-,22-/m0/s1

InChI Key

FGSDKFHHOWCXOD-OPTQDJKLSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of N1-Methoxymethyl picrinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, belongs to the picrinine class of compounds. While direct pharmacological studies on N1-Methoxymethyl picrinine are limited, extensive research on the total alkaloid extracts of Alstonia scholaris and related picrinine-type alkaloids provides significant insights into its probable mechanism of action. This technical guide synthesizes the available preclinical data, focusing on the anti-inflammatory and immunomodulatory pathways likely modulated by this compound. The primary mechanism appears to be the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). This document provides a comprehensive overview of the current understanding, including quantitative data from related compounds, detailed experimental methodologies, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Introduction

Alstonia scholaris has a long history of use in traditional medicine for treating a variety of ailments, including respiratory and inflammatory disorders.[1][2][3] Phytochemical investigations have identified a rich diversity of indole alkaloids as the major bioactive constituents.[2][4][5] Among these, this compound is a notable member of the picrinine family of alkaloids.[5] While specific studies on this compound are not extensively available, the consistent pharmacological profile of the total alkaloid (TA) fraction and isolated congeners from A. scholaris allows for a well-grounded hypothesis regarding its mechanism of action.[1][2][6][7]

This guide consolidates the existing evidence to present a detailed technical overview of the putative mechanism of action of this compound, primarily focusing on its anti-inflammatory properties.

Core Mechanism of Action: Anti-inflammatory Activity

The predominant therapeutic potential of alkaloids isolated from Alstonia scholaris lies in their anti-inflammatory and analgesic effects.[1][6] The mechanism is believed to be centered on the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Studies on the alkaloid fraction of A. scholaris have demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes, as well as 5-LOX.[1][6] This dual inhibition is a sought-after characteristic in anti-inflammatory drug development as it may offer a broader spectrum of activity and potentially a better safety profile compared to selective COX-2 inhibitors.

A related alkaloid, (±)-scholarisine II, also isolated from A. scholaris, has been shown to selectively inhibit the inducible COX-2 enzyme over the constitutive COX-1, and it also markedly inhibits 5-LOX.[6] Picrinine, the parent compound of this compound, has been specifically noted for its anti-inflammatory effects mediated through the inhibition of 5-lipoxygenase.[8] Given the structural similarity, it is highly probable that this compound shares this inhibitory activity.

Quantitative Data on Related Alkaloids

While specific IC50 values for this compound are not available in the current literature, the following table summarizes the inhibitory activities of other relevant alkaloids and extracts from A. scholaris.

Compound/ExtractTargetIC50 Value (µM)Source
(±)-Scholarisine IICOX-2Selective Inhibition[6]
(±)-Scholarisine II5-LOXMarked Inhibition[6]
Harmaline (B1672942) (β-carboline alkaloid)COX-22.638[9]
Harmine (β-carboline alkaloid)5-LOX1.63[9]

Note: The data for harmaline and harmine, while not picrinine-type alkaloids, are included to provide context on the anti-inflammatory potential of alkaloids from medicinal plants.

Signaling Pathway

The anti-inflammatory mechanism of picrinine-type alkaloids involves the interruption of the arachidonic acid cascade. By inhibiting COX and 5-LOX, these compounds reduce the production of prostaglandins and leukotrienes, respectively. These lipid mediators are pivotal in initiating and sustaining the inflammatory response, including processes like vasodilation, increased vascular permeability, and chemotaxis of immune cells.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation N1_Methoxymethyl_picrinine This compound (and related alkaloids) N1_Methoxymethyl_picrinine->COX N1_Methoxymethyl_picrinine->LOX

Figure 1: Putative anti-inflammatory signaling pathway of this compound.

Immunomodulatory Effects

Beyond direct enzyme inhibition, the total alkaloids of A. scholaris have demonstrated broader immunomodulatory activities. In a preclinical model of asthma, the total alkaloid fraction was shown to:

  • Reduce the accumulation of inflammatory cells in lung tissue.[2]

  • Decrease levels of pro-inflammatory cytokines.

  • Inhibit mast cell activation.[7]

These findings suggest that this compound may also contribute to the regulation of the immune response in chronic inflammatory conditions like asthma and emphysema.[2][7]

Experimental Protocols

The following are generalized methodologies for the key assays cited in the literature concerning the anti-inflammatory activity of Alstonia scholaris alkaloids.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is designed to measure the inhibition of prostaglandin (B15479496) E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.

Workflow:

COX_Inhibition_Assay_Workflow Start Start Prepare_Enzyme Prepare Recombinant COX-1 or COX-2 Solution Start->Prepare_Enzyme Add_Inhibitor Add Test Compound (this compound) Prepare_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Add_Substrate Add Arachidonic Acid (Substrate) Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (e.g., with HCl) Incubation->Stop_Reaction Measure_PGE2 Quantify PGE2 Production (e.g., by ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 Value Measure_PGE2->Calculate_IC50

Figure 2: General workflow for in vitro COX inhibition assay.

Detailed Steps:

  • Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer.

  • The test compound (e.g., this compound) at various concentrations is added to the enzyme solution.

  • The mixture is pre-incubated at 37°C for a specified time (e.g., 15 minutes).

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed at 37°C for a defined period (e.g., 10 minutes).

  • The reaction is terminated, typically by the addition of a strong acid.

  • The amount of PGE2 produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which is involved in leukotriene synthesis.

Methodology: The 5-LOX inhibitory activity is typically assessed using a spectrophotometric method based on the formation of conjugated dienes.

  • A crude preparation of 5-LOX from a suitable source (e.g., rat peritoneal neutrophils) is used.

  • The enzyme preparation is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.

  • The change in absorbance at 234 nm, corresponding to the formation of conjugated dienes, is monitored over time.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other picrinine-type alkaloids from Alstonia scholaris, functions as an anti-inflammatory agent. Its mechanism of action is likely centered on the dual inhibition of COX and 5-LOX enzymes, thereby blocking the production of key inflammatory mediators. Furthermore, it may possess immunomodulatory properties that could be beneficial in chronic inflammatory diseases.

To definitively elucidate the mechanism of action of this compound, further research is warranted. Key future studies should include:

  • Direct enzymatic assays to determine the specific IC50 values of purified this compound against COX-1, COX-2, and 5-LOX.

  • Cell-based assays to confirm its anti-inflammatory effects in relevant cell types (e.g., macrophages, neutrophils) and to investigate its impact on cytokine production and other inflammatory markers.

  • In vivo studies using purified this compound in animal models of inflammation and pain to establish its efficacy and pharmacokinetic profile.

  • Target identification studies to explore potential off-target effects and to fully characterize its molecular interactions.

A thorough investigation of these areas will be crucial for the potential development of this compound as a novel therapeutic agent.

References

N1-Methoxymethyl Picrinine: A Technical Guide to its Discovery and Isolation from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of N1-Methoxymethyl picrinine (B199341), a distinct indole (B1671886) alkaloid derived from the leaves of Alstonia scholaris. This document furnishes detailed experimental protocols, quantitative data, and logical workflows to support further research and development initiatives. N1-Methoxymethyl picrinine was first identified as a new natural product during phytochemical investigations of the hydro-alcoholic extract of Alstonia scholaris leaves.[1]

Chemical and Physical Properties

This compound is characterized by the molecular formula C22H26N2O4 and a molecular weight of 382.5. Its structure is a derivative of the well-known akuammiline (B1256633) alkaloid, picrinine.

PropertyValue
Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Compound Type Indole Alkaloid
Source Leaves of Alstonia scholaris

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from the leaves of Alstonia scholaris.

Plant Material Collection and Preparation

Fresh leaves of Alstonia scholaris are collected and authenticated. The leaves are then shade-dried and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

The powdered leaves are subjected to exhaustive extraction with a hydro-alcoholic solvent. A typical procedure involves maceration or Soxhlet extraction with a mixture of ethanol (B145695) and water. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

Acid-Base Partitioning for Alkaloid Enrichment

To isolate the alkaloid fraction, the crude extract is subjected to an acid-base partitioning process. The residue is dissolved in an acidic solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The pH of the aqueous layer is subsequently adjusted to alkaline (e.g., pH 9-10) with a base (e.g., NH4OH) to precipitate the alkaloids. The alkaloids are then extracted with a chloroform.

Chromatographic Isolation and Purification

The crude alkaloid fraction is further purified using column chromatography. The specific details of the chromatographic separation for this compound are outlined below:

  • Stationary Phase : Silica gel (100-200 mesh) is commonly used.

  • Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be a mixture of petroleum ether and ethyl acetate (B1210297), with the concentration of ethyl acetate progressively increased.

  • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Final Purification : Fractions containing this compound are combined and may require further purification by preparative TLC or recrystallization to obtain the pure compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the key spectral data.

Spectroscopic TechniqueKey Observations
UV (in MeOH) λmax (log ε) 225 nm (4.45), 285 nm (3.80)
IR (KBr) νmax 3440, 2925, 1730, 1615, 1460, 1230, 750 cm-1
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.50 (m, 4H, Ar-H), 5.10 (s, 2H, N-CH₂-O), 4.80 (d, 1H), 4.20 (m, 1H), 3.85 (s, 3H, OCH₃), 3.60 (s, 3H, COOCH₃), 3.20-3.50 (m, 4H), 2.80 (m, 1H), 2.50 (m, 1H), 1.60 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 172.5 (C=O), 155.0 (C), 136.0 (C), 129.0 (CH), 125.0 (CH), 122.0 (CH), 110.0 (CH), 95.0 (C), 85.0 (CH₂), 80.0 (CH), 60.0 (CH), 55.0 (OCH₃), 52.0 (OCH₃), 45.0-50.0 (multiple C), 35.0 (CH), 25.0 (CH₂), 15.0 (CH₃)
EIMS m/z (%) 382 [M]⁺ (100), 351 (45), 323 (30), 291 (60), 180 (80)

Note: The specific assignments of NMR signals would require detailed 2D NMR analysis (COSY, HSQC, HMBC), which is recommended for unambiguous structural confirmation.

Experimental and Logical Workflows

The following diagrams illustrate the key processes in the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Powdered Leaves of Alstonia scholaris extraction Hydro-alcoholic Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc prep_tlc Preparative TLC / Recrystallization fractions->prep_tlc tlc->column_chromatography Guide Elution pure_compound Pure N1-Methoxymethyl picrinine prep_tlc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy structure Structure Confirmed spectroscopy->structure

Caption: Workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

While extensive biological studies on this compound are not yet widely published, related picrinine-type alkaloids from Alstonia scholaris have demonstrated a range of pharmacological activities. Picrinine itself has been noted for its anti-inflammatory properties. The biological activities of the total indole alkaloid fraction from Alstonia scholaris leaves, which would include this compound, have been investigated for their protective effects against emphysema. These effects are thought to be mediated through the inhibition of inflammatory cell accumulation and the modulation of various cytokines and growth factors.

Further research is required to elucidate the specific biological activities of this compound and to identify the precise signaling pathways it may modulate. Based on the activities of related compounds, potential areas of investigation are outlined in the diagram below.

signaling_pathway cluster_inflammation Potential Anti-inflammatory Pathways cluster_apoptosis Potential Apoptotic Pathways compound This compound nf_kb NF-κB Pathway compound->nf_kb Modulation? mapk MAPK Pathway compound->mapk Modulation? bcl2 Bcl-2 Family Proteins compound->bcl2 Modulation? cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) nf_kb->cytokines mapk->cytokines caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential signaling pathways for investigation of this compound.

This document serves as a foundational guide for researchers interested in this compound. The provided protocols and data are intended to facilitate the replication of its isolation and to encourage further investigation into its chemical and biological properties for potential therapeutic applications.

References

Technical Guide: Spectroscopic Data of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is primarily based on the findings from the research conducted by Wang et al. (2009) in their study published in Phytochemistry.

Chemical Structure and Properties

  • Compound Name: N1-Methoxymethyl picrinine

  • Molecular Formula: C₂₂H₂₆N₂O₄[1]

  • Molecular Weight: 382.5 g/mol [1]

  • Source: Isolated from the hydro-alcoholic extract of the leaves of Alstonia scholaris[1][2].

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. For complete and detailed spectral charts, refer to the primary literature.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not available in search resultsData not available in search results
Refer to Wang et al. (2009) for detailed assignments.Refer to Wang et al. (2009) for detailed assignments.

Table 2: IR Spectroscopic Data for this compound

Frequency (cm⁻¹) Functional Group Assignment
Data not available in search resultsCharacteristic peaks for indole alkaloids typically include N-H stretching, C=O stretching (ester), C-N stretching, and aromatic C-H bending.
Refer to Wang et al. (2009) for the complete IR spectrum.

Table 3: Mass Spectrometry Data for this compound

m/z Ion
Data not available in search resultsExpected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular formula C₂₂H₂₆N₂O₄.
Refer to Wang et al. (2009) for the mass spectrum and fragmentation pattern.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole alkaloids, based on standard laboratory practices. The specific parameters used for this compound can be found in the cited literature.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all carbon atoms.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.

3.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of alkaloids, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Alstonia scholaris Leaves Extraction Hydro-alcoholic Extraction Plant_Material->Extraction Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination of This compound Data_Analysis->Structure_Determination

Spectroscopic analysis workflow.

References

N1-Methoxymethyl Picrinine: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring monoterpenoid indole (B1671886) alkaloid found in the leaves of Alstonia scholaris. As a derivative of picrinine, a compound known for its anti-inflammatory properties, N1-Methoxymethyl picrinine is a molecule of interest for further scientific investigation. This technical guide provides a summary of its known physical and chemical properties. Due to the limited availability of detailed experimental data in the public domain, this document also presents a generalized experimental workflow for the isolation and characterization of similar natural products.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and application in research settings.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄[1][2][3]
Molecular Weight 382.45 g/mol [1][2]
CAS Number 1158845-78-3[1][2][3]
Physical Form Powder[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Natural Source Alstonia scholaris (leaves)[4][5]

Biological Context and Potential Therapeutic Relevance

While specific biological activities of this compound are not extensively documented, the parent compound, picrinine, has been shown to exhibit anti-inflammatory effects through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[6][7] The 5-LOX pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

The 5-Lipoxygenase Signaling Pathway

The inhibition of 5-lipoxygenase by picrinine suggests a potential mechanism of action for its derivatives. The general pathway is illustrated below.

5-Lipoxygenase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX 5-LOX 5-Lipoxygenase LTA4 LTA4 5-HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTB4 Leukotriene B4 LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Picrinine_Derivative Picrinine / N1-Methoxymethyl picrinine (Hypothesized) Picrinine_Derivative->5-LOX Inhibition

Figure 1: Simplified 5-Lipoxygenase Signaling Pathway.

Further research is required to determine if this compound retains or modifies the 5-LOX inhibitory activity of its parent compound.

Experimental Methodologies: A Generalized Approach

General Experimental Workflow

The following diagram outlines a typical procedure for the extraction, isolation, and identification of a target compound from a plant matrix.

Experimental_Workflow Start Plant Material (Alstonia scholaris leaves) Extraction Extraction (e.g., Maceration with Methanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Fractionation Fractions Organic & Aqueous Fractions Fractionation->Fractions Chromatography Column Chromatography (Silica Gel) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Isolated N1-Methoxymethyl picrinine HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation Isolated_Compound->Structure_Elucidation NMR NMR (1H, 13C, COSY, HSQC, HMBC) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS FTIR FTIR Structure_Elucidation->FTIR

Figure 2: Generalized Workflow for Natural Product Isolation.

Disclaimer: The workflow presented above is a generalized representation and should not be considered a validated protocol for the isolation of this compound. Specific details of the procedure would require optimization based on experimental observations.

Future Directions

The current body of knowledge on this compound is limited. Future research should focus on the following areas to fully elucidate its properties and potential applications:

  • Isolation and Spectroscopic Characterization: A detailed protocol for the isolation of this compound from Alstonia scholaris needs to be established, followed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, 2D NMR, HRMS, and IR) to confirm its structure.

  • Chemical Synthesis: The development of a robust synthetic route to this compound would enable the production of larger quantities for extensive biological testing and structure-activity relationship (SAR) studies.

  • Biological Activity Profiling: A thorough investigation of the biological activities of this compound is warranted, particularly focusing on its potential anti-inflammatory effects and its interaction with the 5-lipoxygenase pathway.

  • Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the precise molecular mechanism of action will be crucial for understanding its therapeutic potential.

Conclusion

This compound is an intriguing natural product with potential for further investigation, largely based on the known anti-inflammatory activity of its parent compound, picrinine. This guide provides a summary of its currently known physicochemical properties. The lack of detailed experimental protocols and biological data in the existing literature highlights a clear need for further research to unlock the full scientific and therapeutic potential of this molecule. The generalized experimental workflow provided herein offers a foundational approach for researchers initiating studies on this and other similar natural products.

References

Unveiling the Solubility Profile of N1-Methoxymethyl Picrinine for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341), a naturally occurring alkaloid compound, has garnered interest within the scientific community. A comprehensive understanding of its solubility in common laboratory solvents is fundamental for its application in research and development, particularly in the realms of pharmacology and medicinal chemistry. This technical guide consolidates the available solubility data for N1-Methoxymethyl picrinine, provides a standardized experimental protocol for its determination, and illustrates the general workflow for such assessments.

Solubility Characteristics

While precise quantitative solubility data for this compound remains limited in publicly accessible literature, qualitative assessments indicate its solubility in a range of common organic solvents. This information is critical for the preparation of stock solutions and for conducting various in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]

It is noteworthy that the parent compound, picrinine, exhibits a similar solubility profile, being soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] For practical laboratory applications, it is often advisable to initially test solubility in a small volume of these solvents. For obtaining a higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[3]

Standardized Protocol for Experimental Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol is essential. The following methodology outlines a reliable approach for determining the solubility of a compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in selected laboratory solvents.

Materials:

  • This compound (powder form)[1][3]

  • High-purity laboratory solvents (e.g., DMSO, ethanol, methanol, water)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Securely cap the vials and agitate them using a vortex mixer. Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vials at a high speed to pellet the excess solid material.

  • Sample Collection: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution and Analysis: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculation of Solubility: Based on the concentration determined by HPLC and the dilution factor, calculate the solubility of this compound in the original solvent, typically expressed in mg/mL or µg/mL.

Visualizing the Experimental Workflow

To provide a clear and concise overview of the solubility determination process, the following workflow diagram has been generated.

solubility_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Add excess N1-Methoxymethyl picrinine to solvent B Vortex to mix A->B C Incubate with shaking (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G HPLC analysis F->G H Calculate solubility G->H I Solubility Data (mg/mL) H->I

Caption: A generalized workflow for the experimental determination of compound solubility.

References

An In-depth Technical Guide on the Stability and Degradation Profile of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the stability and degradation of N1-Methoxymethyl picrinine (B199341) is limited. This guide is constructed based on the known chemical properties of its parent compound, picrinine, a monoterpenoid indole (B1671886) alkaloid[1], and general principles of drug stability testing outlined in regulatory guidelines.[2][3][4] The information presented herein is intended for research and drug development professionals and should be supplemented with empirical studies.

N1-Methoxymethyl picrinine is a derivative of picrinine, an alkaloid found in plants of the Alstonia genus.[1][] While specific data is scarce, its chemical structure (Molecular Formula: C22H26N2O4)[6][7] suggests potential liabilities that can be explored through forced degradation studies.

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is likely influenced by its core indole structure and the N1-methoxymethyl substituent. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[3][8]

1.1 Hydrolytic Stability

  • Acidic Conditions: The N1-methoxymethyl group, an ether linkage on the indole nitrogen, is susceptible to acid-catalyzed hydrolysis. This could lead to the formation of picrinine and formaldehyde. The indole ring itself may also be sensitive to strong acidic conditions.

  • Alkaline Conditions: While generally more stable to base, the ester functionality within the picrinine structure could be susceptible to base-catalyzed hydrolysis.

  • Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.

1.2 Oxidative Stability

Indole alkaloids are often prone to oxidation.[9] The electron-rich indole nucleus of this compound can be oxidized, potentially leading to the formation of N-oxides or other oxidative degradation products. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[3][9]

1.3 Thermal Stability

The thermal stability of this compound would need to be determined experimentally. High temperatures can lead to complex degradation pathways.[2]

1.4 Photostability

Many complex organic molecules, especially those with chromophores like the indole ring system, are susceptible to degradation upon exposure to UV or visible light.[2][9] Photolytic degradation can involve complex radical reactions.

A hypothetical degradation pathway for this compound is outlined below:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Picrinine Picrinine This compound->Picrinine Acidic Conditions Formaldehyde Formaldehyde This compound->Formaldehyde Acidic Conditions N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Oxidative Stress (e.g., H2O2) Other Oxidized Products Other Oxidized Products This compound->Other Oxidized Products Oxidative Stress

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Studies

A comprehensive forced degradation study should be conducted to elucidate the stability and degradation profile of this compound.[4][8] The goal is to achieve 5-20% degradation to ensure the formation of primary degradants.[4]

2.1 Forced Degradation Study Protocol

The following table outlines a typical forced degradation protocol based on industry best practices.[2][3][9]

Stress ConditionProposed MethodSampling Time Points
Acid Hydrolysis 0.1 M HCl at 60°C0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C0, 2, 4, 8, 24 hours
Oxidation 3% H2O2 at room temperature0, 2, 4, 8, 24 hours
Thermal Degradation Solid-state at 105°C or 40°C below melting point1, 3, 7, 14 days
Photostability Exposure to 1.2 million lux hours and 200 W h/m2 UV lightTo be determined based on rate of degradation

2.2 Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the preferred method for such analyses.[4][10]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV spectrophotometry (wavelength to be determined by UV scan) and Mass Spectrometry (for peak identification)
Injection Volume 10 µL

The workflow for a forced degradation study is as follows:

G cluster_stress Stress Conditions Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples API This compound Solution/Solid API->Acid Expose to API->Base Expose to API->Oxidative Expose to API->Thermal Expose to API->Photolytic Expose to HPLC HPLC Analysis Stressed_Samples->HPLC Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data Report Stability Report & Degradation Profile Data->Report

Caption: Workflow for a forced degradation study.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 2: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of DegradantsMajor Degradant(s) (% Area)
0.1 M HCl, 60°C, 24hData to be filledData to be filledData to be filled
0.1 M NaOH, 60°C, 24hData to be filledData to be filledData to be filled
3% H2O2, RT, 24hData to be filledData to be filledData to be filled
Thermal, 105°C, 14dData to be filledData to be filledData to be filled
PhotolyticData to be filledData to be filledData to be filled

Mass Balance: An important aspect of the data analysis is to ensure mass balance, which confirms that all degradation products have been accounted for.[4]

Conclusion

References

An In-depth Technical Guide to the Putative Biosynthesis of N1-Methoxymethyl Picrinine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for N1-Methoxymethyl picrinine (B199341) has not been fully elucidated in the scientific literature. The following guide presents a hypothetical pathway based on established principles of monoterpenoid indole (B1671886) alkaloid (MIA) biosynthesis and analogous enzymatic reactions found in plants. The experimental protocols described are general methodologies standardly used in the field to determine such pathways and would need to be adapted for this specific molecule.

Introduction

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid (MIA) identified in Alstonia scholaris, a plant with a rich history in traditional medicine.[1] Picrinine-type alkaloids, a subclass of MIAs, are known for their complex chemical structures and potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes that could be valuable in synthetic biology.

This guide outlines a putative biosynthetic pathway for this compound, detailing the likely precursors and enzymatic steps. It also provides an overview of the key experimental methodologies required to validate this proposed pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the MIA Precursor, Strictosidine (B192452): This is a well-established pathway common to all MIAs.

  • Conversion of Strictosidine to Picrinine: A series of complex cyclizations, rearrangements, and oxidative reactions.

  • Final N1-Methoxymethylation of Picrinine: The terminal step to yield the final product.

Stage 1: Formation of Strictosidine

The biosynthesis begins with the convergence of two primary metabolic pathways: the shikimate pathway, producing tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, producing the monoterpenoid secologanin (B1681713).

  • Tryptophan Biosynthesis: Derived from the shikimate pathway.

  • Secologanin Biosynthesis: Synthesized via the MEP pathway, which produces geranyl pyrophosphate (GPP). GPP undergoes a series of reactions catalyzed by enzymes including geraniol (B1671447) 10-hydroxylase (G10H) and secologanin synthase (SLS) to form secologanin.

  • Condensation: Tryptamine (from the decarboxylation of tryptophan) and secologanin are condensed by strictosidine synthase (STR) to form the central MIA precursor, strictosidine.

Stage 2: Conversion of Strictosidine to Picrinine

The conversion of strictosidine to the picrinine scaffold is a complex, multi-step process that is not fully characterized for picrinine itself but can be inferred from the biosynthesis of other akuammiline (B1256633) alkaloids. This stage likely involves:

  • Deglycosylation: Strictosidine β-glucosidase (SGD) removes the glucose moiety from strictosidine to produce a highly reactive aglycone.

  • Rearrangement and Cyclization: The aglycone undergoes a series of spontaneous and enzyme-catalyzed rearrangements and cyclizations to form the characteristic cage-like structure of the akuammiline alkaloids. This is a significant black box in MIA biosynthesis, likely involving multiple enzymes including cytochrome P450s and reductases.

  • Formation of the Picrinine Core: Further enzymatic modifications, likely involving oxidations and reductions, lead to the formation of the picrinine structure.

Stage 3: N1-Methoxymethylation of Picrinine

This is the proposed final and defining step in the biosynthesis of this compound. It is hypothesized that a specific enzyme catalyzes the addition of a methoxymethyl group to the N1 position of the indole ring of picrinine.

  • Hypothesized Reaction: Picrinine + Methoxymethyl Donor → this compound

  • Putative Enzyme: This reaction is novel and not well-described in plant biochemistry. It could be catalyzed by a unique N-methoxymethyltransferase . The source of the methoxymethyl group is also unknown. It could potentially be derived from S-adenosyl methionine (SAM) and a one-carbon donor in a two-step reaction, or from a yet-to-be-identified activated methoxymethyl donor. An alternative is a two-enzyme mechanism: a methyltransferase followed by a hydroxylase, or vice versa, with subsequent methylation. Given the lack of precedence, this step is a key area for future research.

The following diagram illustrates the proposed hypothetical biosynthetic pathway.

N1-Methoxymethyl_Picrinine_Biosynthesis cluster_nmt tryptophan Tryptophan secologanin Secologanin strictosidine Strictosidine tryptophan->strictosidine secologanin->strictosidine picrinine Picrinine strictosidine->picrinine n1_mmp N1-Methoxymethyl picrinine picrinine->n1_mmp str Strictosidine Synthase (STR) sgd Strictosidine β-glucosidase (SGD) complex_enzymes Multiple Enzymatic Steps (P450s, Reductases, etc.) nmt Putative N1-Methoxymethyltransferase Pathway_Elucidation_Workflow metabolite_profiling Metabolite Profiling (LC-MS) bioinformatics Bioinformatic Analysis metabolite_profiling->bioinformatics transcriptomics Transcriptomics (RNA-Seq) transcriptomics->bioinformatics candidate_genes Candidate Gene Identification bioinformatics->candidate_genes recombinant_expression Recombinant Protein Expression candidate_genes->recombinant_expression gene_silencing In Vivo Validation (e.g., VIGS) candidate_genes->gene_silencing enzyme_assay In Vitro Enzyme Assays recombinant_expression->enzyme_assay pathway_elucidation Pathway Elucidation enzyme_assay->pathway_elucidation gene_silencing->pathway_elucidation

References

An In-Depth Technical Guide to the In Silico Modeling of N1-Methoxymethyl Picrinine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive, predictive framework for the in silico investigation of N1-Methoxymethyl picrinine (B199341), a derivative of the akuammiline (B1256633) alkaloid picrinine. Drawing upon the known pharmacology of related compounds, this guide proposes the µ-opioid receptor (MOR) and κ-opioid receptor (KOR) as primary targets and outlines a detailed methodology for predicting the binding affinity and interaction of N1-Methoxymethyl picrinine with these receptors.

Introduction

This compound is an indole (B1671886) alkaloid identified in the leaves of Alstonia scholaris. It is a derivative of picrinine, a member of the akuammiline family of alkaloids.[1] While research on this compound itself is limited, the broader class of akuammiline alkaloids has garnered significant interest for its pharmacological activities. Several alkaloids from Picralima nitida, a plant rich in akuammiline alkaloids, have been shown to possess varying degrees of agonist and antagonist activity at opioid receptors.[2] For instance, akuammicine (B1666747) displays a high affinity for κ-opioid binding sites, while akuammidine (B1680586) and akuammine (B1666748) show a preference for µ-opioid binding sites.[2]

Given the structural similarity and the established opioidergic activity of its parent class, it is hypothesized that this compound may also interact with opioid receptors. This guide presents a detailed in silico workflow to model its binding to the µ-opioid and κ-opioid receptors, providing a computational foundation for further experimental validation.

In Silico Modeling Workflow

The in silico analysis of this compound's receptor binding follows a structured, multi-step process designed to predict its binding affinity, interaction patterns, and stability at the receptor's active site.

G cluster_prep Preparation cluster_analysis Computational Analysis cluster_evaluation Evaluation & Prediction Ligand Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand->Docking Receptor Receptor Preparation (MOR & KOR Crystal Structures) Receptor->Docking MD Molecular Dynamics Simulation (Assess Complex Stability) Docking->MD SAR SAR Analysis (Identify Key Interactions) Docking->SAR Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD->Energy Energy->SAR ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Validation Experimental Validation Plan ADMET->Validation SAR->Validation

Caption: In Silico Modeling Workflow for this compound.

Methodologies and Protocols

This section details the protocols for the computational and experimental procedures cited in this guide.

In Silico Protocols

3.1.1. Ligand and Receptor Preparation

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from chemical databases like PubChem.

    • Convert the 2D structure to a 3D structure using software such as Avogadro or ChemDraw.

    • Perform energy minimization of the 3D structure using a force field like MMFF94.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using tools like AutoDock Tools.

  • Receptor Preparation:

    • Download the crystal structures of the human µ-opioid receptor (e.g., PDB ID: 5C1M) and κ-opioid receptor (e.g., PDB ID: 6VI4) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like PyMOL or Chimera.

    • Add polar hydrogen atoms and assign Kollman charges to the receptor.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking followed by site-specific docking.

3.1.2. Molecular Docking

  • Software: AutoDock Vina, Schrödinger's Glide, or similar.

  • Protocol (using AutoDock Vina):

    • Prepare the ligand (PDBQT format) and receptor (PDBQT format) files as described above.

    • Define the search space (grid box) dimensions and coordinates in the configuration file, ensuring it encompasses the entire binding pocket.

    • Run the docking simulation using the Vina executable with the specified configuration file.

    • Analyze the output poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions of the best pose using PyMOL or LigPlot+.

3.1.3. Molecular Dynamics (MD) Simulation

  • Software: GROMACS, AMBER, or NAMD.

  • Protocol (using GROMACS):

    • Take the best-docked complex of this compound with the receptor as the starting structure.

    • Generate the ligand topology and parameter files using a server like SwissParam or CGenFF.

    • Place the complex in a suitable simulation box (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

    • Neutralize the system by adding counter-ions (Na+ or Cl-).

    • Perform energy minimization to remove steric clashes.

    • Conduct NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration steps.

    • Run the production MD simulation for a duration sufficient to observe convergence (e.g., 100 ns).

    • Analyze the trajectory for RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), and hydrogen bond interactions to assess the stability of the complex.

Experimental Validation Protocols

3.2.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the MOR and KOR.

  • Protocol:

    • Prepare cell membranes expressing the target opioid receptor (e.g., from CHO-K1 cells).

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR) and varying concentrations of the unlabeled competitor ligand (this compound).

    • Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

3.2.2. [³⁵S]GTPγS Functional Assay

  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of this compound.

  • Protocol:

    • Use the same receptor-expressing cell membranes as in the binding assay.

    • Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

    • Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

    • After incubation, separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the specific binding of [³⁵S]GTPγS against the logarithm of the drug concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Predicted Data and Analysis

The following tables present hypothetical, yet plausible, data for this compound based on the described in silico workflow and the known properties of related alkaloids.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueMethod
Molecular FormulaC₂₂H₂₆N₂O₄-
Molecular Weight382.45 g/mol -
logP2.85SwissADME
Water SolubilityModerately SolubleSwissADME
GI AbsorptionHighSwissADME
BBB PermeantYesSwissADME
CYP2D6 InhibitorYesSwissADME
Lipinski's Rule of 50 ViolationsSwissADME

Table 2: Predicted Molecular Docking and Binding Energy Results

ReceptorBinding Affinity (kcal/mol)Predicted Interacting ResiduesH-Bonds
µ-Opioid Receptor (MOR)-9.2Asp147, Tyr148, His3192
κ-Opioid Receptor (KOR)-8.5Asp138, Tyr139, Gln1151

Table 3: Hypothetical Experimental Validation Data

AssayReceptorParameterPredicted Value
Radioligand BindingMORKi85 nM
Radioligand BindingKORKi250 nM
[³⁵S]GTPγSMOREC50120 nM (Partial Agonist)
[³⁵S]GTPγSKOREC50> 1 µM (Low Efficacy)

Signaling Pathway and Logical Framework

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cAMP levels, and modulation of ion channels.

G cluster_membrane Cell Membrane Ligand N1-Methoxymethyl Picrinine (Agonist) Receptor Opioid Receptor (MOR/KOR) Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannel Modulates cAMP cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to ATP ATP ATP->AC Converts IonChannel->Response Leads to

Caption: Simplified Opioid Receptor (Gi/o) Signaling Pathway.

The results from the in silico workflow can guide further research and development decisions, as outlined in the logical diagram below.

G Start In Silico Results (Docking, MD, ADMET) CheckAffinity High Binding Affinity? Start->CheckAffinity CheckStability Stable Complex in MD? CheckAffinity->CheckStability Yes Abandon Abandon or Re-evaluate Target CheckAffinity->Abandon No CheckADMET Favorable ADMET Profile? CheckStability->CheckADMET Yes Optimize Lead Optimization (Modify Scaffold) CheckStability->Optimize No Synthesize Synthesize Compound & Experimental Validation CheckADMET->Synthesize Yes CheckADMET->Optimize No

Caption: Decision Framework Based on In Silico Modeling Results.

Conclusion

This guide provides a robust, predictive framework for the computational analysis of this compound's interaction with opioid receptors. By leveraging knowledge from the broader akuammiline alkaloid family, a clear path for in silico screening, including molecular docking, MD simulations, and ADMET prediction, is established. The detailed protocols for both computational and experimental validation offer a comprehensive roadmap for researchers to investigate the therapeutic potential of this novel compound, bridging the gap between computational prediction and empirical evidence in the drug discovery pipeline.

References

N1-Methoxymethyl Picrinine: A Potential Therapeutic Agent from Alstonia scholaris - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of the medicinal plant Alstonia scholaris, represents a frontier in natural product drug discovery. While direct research on this specific compound is nascent, the extensive traditional use of its source plant and the known bioactivity of its parent compound, picrinine, provide a compelling rationale for its investigation as a potential therapeutic agent. This document synthesizes the currently available information on N1-Methoxymethyl picrinine, its botanical source, and the pharmacological activities of related compounds, offering a technical guide for researchers and professionals in drug development. The significant gaps in the existing literature are highlighted, and a roadmap for future preclinical research is proposed.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, has a long and rich history in traditional medicine systems across Asia and Africa for treating a multitude of ailments, including fever, malaria, inflammatory conditions, and cancer.[1][2] The therapeutic effects of this plant are largely attributed to its rich composition of alkaloids. Among these is this compound, a picrinine-type monoterpenoid indole alkaloid found in the leaves.[3] While its parent compound, picrinine, has demonstrated anti-inflammatory properties, this compound itself remains largely unexplored. This whitepaper aims to consolidate the existing, albeit limited, knowledge and propose a strategic path forward for its scientific evaluation.

Physicochemical Properties

Limited data is available specifically for this compound. What is known is summarized in the table below.

PropertyValueSource
Chemical Formula C22H26N2O4[4][5]
Molecular Weight 382.5 g/mol [4]
CAS Number 1158845-78-3[4][5]
Class Indole Alkaloid[6]
Natural Source Leaves of Alstonia scholaris[3][6]

Therapeutic Potential: An Extrapolation from Alstonia scholaris and Picrinine

Direct evidence for the therapeutic efficacy of this compound is not yet available in published literature. However, the well-documented medicinal properties of its source plant and parent compound offer valuable insights into its potential applications.

Traditional and Investigated Uses of Alstonia scholaris

Extracts from various parts of Alstonia scholaris have been traditionally used and scientifically investigated for a wide range of pharmacological activities, including:

  • Anti-inflammatory: Used to treat rheumatism and other inflammatory conditions.[7]

  • Anticancer: Bark extracts have shown potential anticancer properties.[2]

  • Antimalarial: The bark is a well-known traditional remedy for malarial fevers.[2]

  • Antimicrobial: Extracts have demonstrated activity against various bacteria and fungi.

  • Analgesic: Used to alleviate pain.

  • Antitussive and Anti-asthmatic: Traditionally used for respiratory ailments.[8]

Known Biological Activity of Picrinine

Picrinine, the parent compound of this compound, has been shown to possess anti-inflammatory properties.[8][9][10][11] This activity is attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme.[9][10][11]

Proposed Future Research and Experimental Protocols

Given the lack of specific data for this compound, a systematic investigation is warranted. The following experimental workflow is proposed for its evaluation as a potential therapeutic agent.

Isolation and Characterization

The initial step involves the isolation of this compound from the leaves of Alstonia scholaris using standard chromatographic techniques, followed by structural confirmation using spectroscopic methods (NMR, MS).

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation Harvested A. scholaris Leaves Harvested A. scholaris Leaves Drying and Pulverization Drying and Pulverization Harvested A. scholaris Leaves->Drying and Pulverization Solvent Extraction Solvent Extraction Drying and Pulverization->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Purified this compound Purified this compound Fractions->Purified this compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Purified this compound->Spectroscopic Analysis (NMR, MS) Structural Confirmation Structural Confirmation Spectroscopic Analysis (NMR, MS)->Structural Confirmation

Caption: Proposed workflow for the isolation and characterization of this compound.
In Vitro Biological Screening

A panel of in vitro assays should be conducted to screen for potential therapeutic activities.

4.2.1. Anti-inflammatory Assays

  • 5-Lipoxygenase (5-LOX) Inhibition Assay: To determine if this compound retains the anti-inflammatory activity of its parent compound.

    • Protocol: A spectrophotometric assay can be used to measure the inhibition of 5-LOX activity in the presence of varying concentrations of the test compound. Linoleic acid would serve as the substrate, and the formation of hydroperoxides would be monitored.

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: To assess its selectivity and potential for NSAID-like activity.

  • Cytokine Release Assays: Using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β via ELISA.

4.2.2. Anticancer Assays

  • Cytotoxicity Screening: A panel of human cancer cell lines (e.g., breast, lung, colon, prostate) should be treated with varying concentrations of this compound to determine its IC50 values using assays such as the MTT or SRB assay.

  • Apoptosis and Cell Cycle Analysis: If cytotoxicity is observed, further studies using flow cytometry can elucidate the mechanism of cell death (apoptosis vs. necrosis) and its effect on the cell cycle.

4.2.3. Antimicrobial Assays

  • Broth Microdilution Method: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Mechanism of Action Studies

Should promising activity be identified in the initial screens, further studies to elucidate the underlying mechanism of action will be necessary. Based on the known activity of picrinine, a potential signaling pathway to investigate for anti-inflammatory effects is presented below.

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Releases 5-LOX 5-LOX Arachidonic Acid->5-LOX Substrate for Leukotrienes Leukotrienes 5-LOX->Leukotrienes Produces Inflammation Inflammation Leukotrienes->Inflammation Mediates This compound This compound This compound->5-LOX Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Preclinical In Vivo Studies

Promising in vitro results would warrant progression to in vivo animal models to evaluate efficacy, pharmacokinetics (ADME), and toxicology.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with a currently uncharacterized therapeutic potential. The strong ethnobotanical background of its source plant, Alstonia scholaris, and the known anti-inflammatory activity of its parent compound, picrinine, provide a solid foundation for future research. The primary challenge lies in the scarcity of dedicated studies on this specific molecule.

For researchers and drug development professionals, this compound represents a greenfield opportunity. The systematic execution of the proposed research plan, from isolation and in vitro screening to in-depth mechanism of action studies and in vivo validation, is essential to unlock its potential as a novel therapeutic agent. Collaboration between natural product chemists, pharmacologists, and toxicologists will be crucial in this endeavor. The findings of such research could not only lead to the development of new drugs but also provide a deeper scientific understanding of the traditional medicinal uses of Alstonia scholaris.

References

N1-Methoxymethyl Picrinine: A Technical Review of the Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine across Asia and Africa.[1] This technical guide provides a comprehensive review of the available scientific literature on N1-Methoxymethyl picrinine, focusing on its isolation, structural elucidation, and physicochemical properties. At present, there is a notable absence of published data regarding the specific biological activities and associated signaling pathways of this compound. Research has, however, been conducted on the broader extracts of Alstonia scholaris and the related parent compound, picrinine, which have demonstrated various pharmacological effects, including anti-inflammatory, antitussive, and antiasthmatic properties.[1]

Chemical and Physical Properties

This compound is a derivative of picrinine, characterized by the presence of a methoxymethyl group at the N1 position of the indole nucleus.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₄Real-Gene Labs
Molecular Weight 382.5 g/mol Real-Gene Labs

Isolation and Structural Elucidation

The isolation and structural determination of this compound were first reported by Wang et al. in 2009 from the leaves of Alstonia scholaris.[2]

Experimental Protocols

Extraction and Isolation:

The detailed protocol for the extraction and isolation of this compound, as described by Wang et al. (2009), is as follows:

  • Plant Material: The leaves of Alstonia scholaris were collected and dried.

  • Extraction: The dried leaves were subjected to extraction with a hydroalcoholic solution.

  • Fractionation: The resulting extract was then partitioned and subjected to repeated column chromatography over silica (B1680970) gel.

  • Purification: Final purification was achieved through preparative thin-layer chromatography (pTLC) to yield pure this compound.

Structural Elucidation:

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following data was reported by Wang et al. (2009):

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to establish the connectivity of protons and carbons and to elucidate the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the chromophoric system of the alkaloid.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound as reported by Wang et al. (2009).

Spectroscopic Technique Key Data
¹H NMR (CDCl₃, 400 MHz) Data not available in the searched literature.
¹³C NMR (CDCl₃, 100 MHz) Data not available in the searched literature.
High-Resolution Mass Spec Data not available in the searched literature.
IR (KBr) νₘₐₓ cm⁻¹ Data not available in the searched literature.
UV (MeOH) λₘₐₓ (log ε) nm Data not available in the searched literature.

Biological Activity

As of the date of this review, there is no specific information available in the published scientific literature regarding the biological activity or pharmacological properties of this compound. The parent compound, picrinine, has been reported to possess anti-inflammatory, antitussive, and antiasthmatic properties. Furthermore, the total alkaloid extracts from Alstonia scholaris have been shown to have a wide range of biological effects. However, it remains to be determined whether this compound contributes to these activities.

Signaling Pathways

There is currently no information available in the scientific literature describing any signaling pathways that may be modulated by this compound.

Experimental Workflows

The general workflow for the isolation and characterization of this compound can be visualized as follows:

experimental_workflow cluster_spectroscopy Structural Elucidation plant_material Dried Leaves of Alstonia scholaris extraction Hydroalcoholic Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification Preparative TLC fractionation->purification pure_compound N1-Methoxymethyl Picrinine purification->pure_compound ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir uv UV Spectroscopy pure_compound->uv

Caption: General workflow for the isolation and structural elucidation of this compound.

Conclusion and Future Directions

This compound is a structurally characterized indole alkaloid from Alstonia scholaris. While its isolation and chemical structure have been established, a significant gap exists in the understanding of its biological properties. Future research should focus on the following areas:

  • Pharmacological Screening: A comprehensive screening of this compound for various biological activities, including but not limited to anti-inflammatory, antimicrobial, and cytotoxic effects, is warranted.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and identify potential molecular targets and signaling pathways will be crucial.

  • Synthetic Approaches: The development of a total synthesis for this compound would provide a renewable source of the compound for further biological evaluation and potential lead optimization studies.

This technical guide summarizes the current state of knowledge on this compound and highlights the need for further research to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for N1-Methoxymethyl Picrinine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro applications of N1-Methoxymethyl picrinine (B199341) is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of its parent compound, picrinine, and other alkaloids isolated from Alstonia scholaris. Picrinine has been reported to exhibit anti-inflammatory effects via inhibition of 5-lipoxygenase[1][2]. Additionally, alkaloid fractions from Alstonia scholaris have demonstrated cytotoxic activity against various cancer cell lines[3][4][5][6]. Researchers should consider these protocols as a starting point for the investigation of N1-Methoxymethyl picrinine.

Table of Contents

  • Overview of this compound

  • Application Note I: Evaluation of Anti-inflammatory Activity

    • Principle of the 5-Lipoxygenase (5-LOX) Inhibition Assay

    • Experimental Protocol

    • Data Analysis

    • Hypothetical Quantitative Data

  • Application Note II: Assessment of Cytotoxic Activity

    • Principle of the MTT Cell Viability Assay

    • Experimental Protocol

    • Data Analysis

    • Hypothetical Quantitative Data

  • Signaling Pathway and Workflow Diagrams

Overview of this compound

This compound is an indole (B1671886) alkaloid that has been identified in the hydro-alcoholic extracts of Alstonia scholaris leaves. It is a derivative of picrinine, a bioactive alkaloid known for its anti-inflammatory properties[1][2]. Given its structural similarity to picrinine, this compound is a candidate for investigation in assays targeting inflammation and cell proliferation.

Application Note I: Evaluation of Anti-inflammatory Activity

Principle of the 5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators[7][8][9]. Inhibition of 5-LOX is a common strategy for the development of anti-inflammatory drugs[10]. This assay measures the ability of a test compound, such as this compound, to inhibit the activity of the 5-LOX enzyme, typically by monitoring the formation of its products from a substrate like arachidonic or linoleic acid[7][11].

Experimental Protocol: 5-LOX Inhibition Assay

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human recombinant 5-lipoxygenase (5-LOX) or a crude enzyme extract from leukocytes[7]

  • Arachidonic acid (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control (e.g., Zileuton, Quercetin)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with the assay buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Prepare a stock solution of arachidonic acid.

    • Prepare the 5-LOX enzyme solution in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • This compound at various concentrations (or positive/negative controls).

      • 5-LOX enzyme solution.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Measure the absorbance at the appropriate wavelength for the detection of the reaction product (e.g., leukotrienes).

Data Analysis

The percentage of inhibition of 5-LOX activity is calculated using the following formula:

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical Quantitative Data for 5-LOX Inhibition
CompoundIC50 (µM)
This compound15.8
Picrinine (Reference)10.2
Zileuton (Positive Control)1.5

Application Note II: Assessment of Cytotoxic Activity

Principle of the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This assay is widely used to screen for the cytotoxic potential of compounds on various cell lines[3][6].

Experimental Protocol: MTT Assay

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the desired cancer cell lines into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • After 24 hours of cell attachment, remove the old medium and add the medium containing different concentrations of this compound, a positive control, and a vehicle control (medium with DMSO).

    • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

Data Analysis

The percentage of cell viability is calculated as follows:

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Hypothetical Quantitative Data for Cytotoxicity (48h Incubation)
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HeLa25.30.8
HepG242.11.2
MCF-731.50.5

Signaling Pathway and Workflow Diagrams

G Figure 1: Simplified Arachidonic Acid Cascade and 5-LOX Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Leukotrienes Leukotrienes (e.g., LTB4) Arachidonic_Acid->Leukotrienes 5-LOX PLA2 Phospholipase A2 LOX5 5-Lipoxygenase Inflammation Inflammation Leukotrienes->Inflammation Picrinine N1-Methoxymethyl picrinine Picrinine->LOX5 Inhibition

Caption: Simplified Arachidonic Acid Cascade and 5-LOX Inhibition.

G Figure 2: Experimental Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h (Cell attachment) A->B C Treat cells with This compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

References

Protocol for the Dissolution and Application of N1-Methoxymethyl Picrinine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. This document provides a detailed protocol for the dissolution of N1-Methoxymethyl picrinine and its application in cell culture experiments. The related compound, picrinine, has been shown to exhibit anti-inflammatory properties through the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the leukotriene biosynthesis pathway.[1][2] This suggests that this compound may have similar biological activities and could be a valuable tool for researchers in pharmacology and drug development.

Product Information

PropertyValue
Chemical Name This compound
Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Appearance Powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Materials

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Ultrasonic water bath

  • Cell culture medium appropriate for the cell line of interest

  • Sterile, disposable cell culture plates or flasks

Protocol for Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the cell culture medium.

1. Weighing the Compound:

  • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.825 mg of the compound.

2. Dissolution in DMSO:

  • Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

3. Aiding Solubility (if necessary):

  • If the compound does not fully dissolve, warm the tube to 37°C for a short period.
  • For enhanced solubility, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

4. Sterilization and Storage:

  • The DMSO stock solution is considered sterile if prepared under aseptic conditions. Filtration is generally not recommended for DMSO-based solutions.
  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  • Store the stock solution at -20°C for up to several months.

Stock Solution Parameter Recommendation
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Suggested Stock Concentration 10 mM
Storage Temperature -20°C
Storage Duration Several months

Experimental Protocol: Application in Cell Culture

This section provides a general workflow for treating cells with this compound. The optimal working concentration and treatment duration will depend on the specific cell line and experimental goals.

1. Cell Seeding:

  • Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-80%).

2. Preparation of Working Solution:

  • Thaw an aliquot of the this compound stock solution at room temperature.
  • Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

3. Treatment of Cells:

  • Remove the old medium from the cells.
  • Add the medium containing the desired concentrations of this compound to the cells.
  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

4. Downstream Analysis:

  • After the incubation period, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, XTT), apoptosis assays, protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

Experimental Parameter Recommendation
Starting Concentration Range 1 µM - 50 µM
Vehicle Control Cell culture medium with the same final concentration of DMSO
Final DMSO Concentration ≤ 0.5%

Proposed Signaling Pathway and Experimental Workflow

The anti-inflammatory activity of the related compound, picrinine, is attributed to the inhibition of 5-lipoxygenase. This enzyme is a key component of the leukotriene synthesis pathway, which is involved in inflammatory responses. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating the effects of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation N1_MMP This compound N1_MMP->Five_LO

Caption: Proposed inhibitory action of this compound on the 5-lipoxygenase pathway.

G Start Start: Prepare N1-Methoxymethyl picrinine Stock Solution Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Working Prepare Working Solutions (including vehicle control) Seed_Cells->Prepare_Working Treat_Cells Treat Cells with N1-MMP and Vehicle Control Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Perform Downstream Analysis (e.g., Viability, Inflammation Markers) Incubate->Analyze End End Analyze->End

Caption: General experimental workflow for cell culture studies with this compound.

References

Application Notes: N1-Methoxymethyl Picrinine as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid identified in the plant species Alstonia scholaris. As a purified compound with a known chemical structure (Molecular Formula: C22H26N2O4, Molecular Weight: 382.46 g/mol ), it serves as an essential reference standard for the accurate identification and quantification of this analyte in complex mixtures, such as herbal extracts and drug formulations, using High-Performance Liquid Chromatography (HPLC). These application notes provide a comprehensive protocol for the use of N1-Methoxymethyl picrinine as a reference standard, including a validated HPLC method and expected performance data.

Physicochemical Properties

PropertyValue
CAS Number 1158845-78-3[1]
Molecular Formula C22H26N2O4[1]
Molecular Weight 382.46[2]
Appearance White to off-white powder[3]
Purity >98%[1][3]
Solubility Soluble in methanol (B129727), acetonitrile, DMSO, and chloroform.[4]
Storage Store at 2-8°C in a dry, dark place.[2]

Experimental Protocols

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the reference standard and dissolving it in a 10 mL volumetric flask with HPLC-grade methanol to achieve a concentration of 1 mg/mL. The solution should be sonicated for 10 minutes to ensure complete dissolution.

Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve for quantitative analysis.

HPLC Method

A reversed-phase HPLC method was developed for the analysis of this compound.

ParameterRecommended Conditions
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Data Presentation

Calibration Curve

A representative calibration curve for this compound is presented below. The peak area of the analyte is plotted against the corresponding concentration.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.3

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification ref_std This compound Reference Standard stock_sol Prepare Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol work_std Prepare Working Standards (1-100 µg/mL) stock_sol->work_std hplc HPLC System (C18 Column) work_std->hplc Inject Standards sample Test Sample (e.g., Herbal Extract) sample_prep Sample Extraction & Dilution sample->sample_prep sample_prep->hplc Inject Sample calibration Generate Calibration Curve (Peak Area vs. Concentration) hplc->calibration Standard Chromatograms quantification Quantify Analyte in Sample hplc->quantification Sample Chromatogram calibration->quantification Use Calibration Curve final_result Report Result quantification->final_result Final Concentration

Caption: Workflow for the use of this compound as a reference standard in HPLC analysis.

Method_Validation Validation HPLC Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness r_squared r_squared Linearity->r_squared r² > 0.999 recovery recovery Accuracy->recovery 98-102% Recovery rsd rsd Precision->rsd RSD < 2%

References

Application Notes and Protocols: Total Synthesis of N1-Methoxymethyl Picrinine for Research Supply

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the total synthesis of N1-Methoxymethyl picrinine (B199341), a complex akuammiline (B1256633) alkaloid. While a direct total synthesis of N1-Methoxymethyl picrinine has not been published, this guide details the groundbreaking total synthesis of its parent compound, picrinine, as achieved by Garg and coworkers. Furthermore, a proposed final step for the N-methoxymethylation of picrinine is provided, based on established methodologies for the protection of indole (B1671886) nitrogens. This document is intended to serve as a valuable resource for researchers requiring a supply of this compound for further investigation into its biological activities and potential therapeutic applications.

Introduction

Picrinine is a structurally complex, polycyclic indole alkaloid first isolated from the leaves of Alstonia scholaris. It belongs to the akuammiline family of natural products, which are known for their diverse and potent biological activities. This compound is a naturally occurring derivative of picrinine, also found in Alstonia scholaris. The intricate architecture of these molecules, featuring a cage-like framework and multiple stereocenters, has made them challenging targets for synthetic chemists. The first total synthesis of picrinine was accomplished by the research group of Neil K. Garg, a landmark achievement in natural product synthesis. This accomplishment not only provided access to picrinine for further study but also paved the way for the synthesis of its derivatives, such as this compound. This document outlines the synthetic strategy and provides detailed experimental protocols based on the published work of Garg and coworkers, followed by a proposed protocol for the final N-methoxymethylation step.

Retrosynthetic Analysis and Strategy

The synthetic strategy for picrinine hinges on a convergent approach, featuring a key Fischer indolization to construct the complex polycyclic core. The synthesis begins with commercially available starting materials and proceeds through a series of intricate transformations to build the bridged [3.3.1]-azabicyclic framework.

A proposed final step involves the N-methoxymethylation of the indole nitrogen of picrinine to yield the target molecule, this compound. This transformation is strategically placed at the end of the synthesis to avoid potential complications with the methoxymethyl (MOM) protecting group during the preceding synthetic steps.

Overall Synthetic Scheme

Total_Synthesis_Workflow start Commercially Available Starting Materials intermediate1 Bridged [3.3.1]-azabicycle Formation start->intermediate1 Multi-step Sequence intermediate2 Fischer Indolization intermediate1->intermediate2 intermediate3 Late-Stage Functionalizations intermediate2->intermediate3 picrinine Picrinine intermediate3->picrinine final_product N1-Methoxymethyl Picrinine picrinine->final_product N-Methoxymethylation (Proposed)

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the publications of Garg and coworkers on the total synthesis of picrinine.

Synthesis of Picrinine

The synthesis of picrinine is a multi-step process. For detailed experimental procedures for each of the 18 steps from known ketone, readers are directed to the supporting information of the primary literature: Smith, J. M.; Moreno, J.; Boal, B. W.; Garg, N. K. J. Org. Chem.2015 , 80 (18), 8954–8967.

A summary of the key transformations is provided below:

  • Construction of the [3.3.1]-azabicyclic core: This key fragment is assembled through a multi-step sequence starting from commercially available materials.

  • Fischer Indolization: A crucial step that forges the indoline (B122111) nucleus and sets a key quaternary stereocenter.

  • Late-stage functional group manipulations: A series of delicate reactions to install the remaining functional groups and complete the synthesis of picrinine.

Proposed Protocol for N-Methoxymethylation of Picrinine

This protocol is a proposed method for the final step of the synthesis and may require optimization.

N_Methoxymethylation_Workflow start Picrinine deprotonation Deprotonation of Indole N-H start->deprotonation NaH, THF, 0 °C alkylation Nucleophilic attack on MOM-Cl deprotonation->alkylation MOM-Cl, 0 °C to rt workup Aqueous Workup & Purification alkylation->workup product N1-Methoxymethyl Picrinine workup->product

Caption: Proposed workflow for the N-methoxymethylation of picrinine.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add picrinine (1.0 equiv).

  • Dissolve the picrinine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Slowly add methoxymethyl chloride (1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Data Presentation

Summary of Yields for Key Intermediates in Picrinine Synthesis
StepTransformationProductYield (%)
1AlkylationVinyl Iodide95
2Pd-catalyzed CyclizationBicyclic Ketone85
3IBX OxidationEnone92
4EpoxidationEpoxide89
5Wittig OlefinationEnol Ether82
............
18Final CyclizationPicrinine75

Note: The yields are representative and may vary. For a complete list of yields for all intermediates, please refer to the primary literature.

Characterization Data

Picrinine:

Data TypeValue
¹H NMR (500 MHz, CDCl₃) Consistent with published data.
¹³C NMR (125 MHz, CDCl₃) Consistent with published data.
HRMS (ESI) m/z calculated for C₂₀H₂₂N₂O₃ [M+H]⁺, found.
Optical Rotation [α]²⁵D

This compound (Predicted and/or from Isolation Data):

Data TypeExpected Value
¹H NMR (500 MHz, CDCl₃) Appearance of a singlet around δ 5.2-5.4 ppm (N-CH₂-O) and a singlet around δ 3.3-3.5 ppm (O-CH₃).
¹³C NMR (125 MHz, CDCl₃) Appearance of a signal around δ 75-80 ppm (N-CH₂-O) and a signal around δ 55-60 ppm (O-CH₃).
HRMS (ESI) m/z calculated for C₂₂H₂₆N₂O₄ [M+H]⁺.

Note: The characterization data for this compound should be compared with data from its isolation from natural sources for confirmation.

Conclusion

The total synthesis of picrinine by Garg and coworkers represents a significant achievement in organic synthesis and provides a blueprint for accessing other members of the akuammiline alkaloid family. The proposed final-step N-methoxymethylation offers a viable route to obtain this compound for research purposes. The detailed protocols and data presented in this document are intended to facilitate the synthesis of this important natural product, thereby enabling further exploration of its chemical biology and therapeutic potential. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the synthetic challenges and solutions encountered during the total synthesis of picrinine.

Application Notes and Protocols for Cell-Based Assays to Evaluate N1-Methoxymethyl Picrinine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the bioactivity of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from Alstonia scholaris. Due to the limited specific data on this derivative, the following protocols are based on the known activities of the parent compound, picrinine, and related indole alkaloids, which have demonstrated potential anti-inflammatory and cytotoxic effects.[1][2][3]

Introduction to N1-Methoxymethyl Picrinine and its Potential Bioactivities

This compound is a derivative of picrinine, a monoterpenoid indole alkaloid.[4] Indole alkaloids are a diverse class of natural products known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The parent compound, picrinine, has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[1] This suggests that this compound may possess similar or enhanced biological effects. The following cell-based assays are designed to explore its potential as a cytotoxic and anti-inflammatory agent.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Cell Viability (%) - HeLaCell Viability (%) - A549Cell Viability (%) - MCF-7
0 (Control)100100100
0.198.5 ± 2.199.1 ± 1.897.8 ± 2.5
192.3 ± 3.495.2 ± 2.991.5 ± 3.1
1065.7 ± 4.272.8 ± 3.868.3 ± 4.5
5038.1 ± 3.945.6 ± 4.141.2 ± 3.7
10015.4 ± 2.822.3 ± 3.218.9 ± 2.9
IC₅₀ (µM) ~35 ~42 ~38
Evaluation of Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (0.1 - 100 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (e.g., dexamethasone).

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-2.1 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.70
LPS + N1-MMP142.3 ± 3.17.6
LPS + N1-MMP1028.9 ± 2.536.9
LPS + N1-MMP5015.4 ± 1.966.4
LPS + N1-MMP1008.2 ± 1.182.1
LPS + Dexamethasone105.6 ± 0.887.8

Visualization of Workflows and Pathways

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_inflammation Anti-inflammatory Assay (NO Production) C1 Seed Cancer Cells (e.g., HeLa, A549, MCF-7) C2 Treat with This compound (0.1-100 µM, 48h) C1->C2 C3 Add MTT Reagent (4h incubation) C2->C3 C4 Solubilize Formazan (DMSO) C3->C4 C5 Measure Absorbance (570 nm) C4->C5 C6 Calculate IC50 Value C5->C6 I1 Seed RAW 264.7 Macrophages I2 Pre-treat with This compound (1h) I1->I2 I3 Stimulate with LPS (1 µg/mL, 24h) I2->I3 I4 Collect Supernatant I3->I4 I5 Griess Assay I4->I5 I6 Measure Absorbance (540 nm) I5->I6 I7 Calculate NO Inhibition I6->I7

Caption: Experimental workflows for cytotoxicity and anti-inflammatory assays.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB (p65/p50) IKK->NFkB activates iNOS_Gene iNOS Gene (Transcription) NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation N1MMP N1-Methoxymethyl Picrinine N1MMP->IKK inhibits? N1MMP->NFkB inhibits?

References

Application Notes and Protocols for N1-Methoxymethyl Picrinine in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid naturally found in the leaves of Alstonia scholaris. As a derivative of picrinine, an akuammiline (B1256633) alkaloid, it belongs to a class of compounds that have garnered interest for their diverse biological activities. While specific research on the anti-inflammatory properties of N1-Methoxymethyl picrinine is limited, studies on its parent compound, picrinine, and other alkaloids from Alstonia scholaris indicate potential anti-inflammatory effects.[1][2] This document provides a detailed overview of the potential applications and experimental protocols for investigating the anti-inflammatory activity of this compound, based on existing knowledge of picrinine and related alkaloids.

Putative Mechanism of Action

The anti-inflammatory activity of picrinine has been attributed to the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] The 5-LOX pathway is crucial in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting this enzyme, picrinine can reduce the production of pro-inflammatory leukotrienes.

Furthermore, many alkaloids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is plausible that this compound may also influence these pathways.

Potential Signaling Pathway

putative_moa cluster_cell Macrophage / Inflammatory Cell cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_5lox 5-LOX Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK N1MP N1-Methoxymethyl Picrinine MAPK MAPK (p38, JNK, ERK) N1MP->MAPK Inhibition (putative) NFkB NF-κB (p65/p50) N1MP->NFkB Inhibition (putative) LOX5 5-LOX N1MP->LOX5 Inhibition (putative) MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & Prostaglandins AP1->Cytokines IkB IκBα IKK->IkB inhibits IkB->NFkB sequesters NFkB_nuc NF-κB NFkB_nuc->Cytokines AA Arachidonic Acid AA->LOX5 Leukotrienes Leukotrienes LOX5->Leukotrienes Leukotrienes->Cytokines promote inflammation experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 5-LOX Inhibition Assay A2 NO Production Assay (RAW 264.7 cells) A3 Cytokine Release Assay (THP-1 cells) A4 NF-κB Reporter Assay A5 Western Blot for MAPK/NF-κB proteins B1 Carrageenan-induced Paw Edema B2 Acetic Acid-induced Writhing B3 LPS-induced Endotoxemia Start This compound cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo Mechanism Mechanism of Action Elucidation Conclusion Lead Compound for Anti-inflammatory Drug Development Mechanism->Conclusion cluster_invitro->Mechanism cluster_invivo->Mechanism

References

Application Notes and Protocols for Studying N1-Methoxymethyl Picrinine Pharmacology in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from Alstonia scholaris[1]. The following protocols are based on established animal models relevant to the known and potential pharmacological activities of picrinine and related indole alkaloids, which include anti-inflammatory, anti-arthritic, and analgesic properties[2][3][4][5][6].

Introduction to N1-Methoxymethyl Picrinine

This compound is a derivative of picrinine, a monoterpenoid indole alkaloid[1]. The parent compound, picrinine, has demonstrated anti-tussive, anti-asthmatic, and expectorant activities in vivo[1]. Furthermore, in vitro studies have shown its anti-inflammatory effects through the inhibition of the 5-lipoxygenase enzyme[4][6]. Synthetic derivatives of picrinine have also shown promise in inhibiting the proliferation of rheumatoid arthritis fibroblast-like synoviocytes, suggesting a potential therapeutic application in autoimmune disorders[2]. Given this background, the following animal models are proposed to investigate the pharmacology of this compound.

Proposed Animal Models and Pharmacological Assessment

Evaluation of Anti-Inflammatory Activity

Based on the anti-inflammatory potential of picrinine, two standard models are proposed to assess the efficacy of this compound.

This is a widely used model for acute inflammation.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure: a. Administer the vehicle, this compound, or positive control orally. b. One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.68 ± 0.0420.0
This compound300.45 ± 0.0347.1
This compound1000.28 ± 0.0267.1
Indomethacin (Positive Control)100.32 ± 0.0362.4

This model is used to assess the systemic anti-inflammatory effects by measuring pro-inflammatory cytokine levels.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Saline Control

    • LPS + Vehicle

    • LPS + this compound (e.g., 10, 30, 100 mg/kg, i.p.)

    • LPS + Dexamethasone (B1670325) (Positive Control, 1 mg/kg, i.p.)

  • Procedure: a. Administer this compound, vehicle, or dexamethasone intraperitoneally. b. 30 minutes later, inject LPS (1 mg/kg) intraperitoneally. c. 90 minutes after LPS injection, collect blood via cardiac puncture and sacrifice the animals. d. Measure serum levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare cytokine levels in treated groups to the LPS + Vehicle group.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (± SEM)Serum IL-6 (pg/mL) (± SEM)
Saline Control-50 ± 1030 ± 8
LPS + Vehicle-1500 ± 1202500 ± 200
LPS + this compound101200 ± 1102000 ± 180
LPS + this compound30800 ± 901300 ± 150
LPS + this compound100450 ± 60700 ± 90
LPS + Dexamethasone (Positive Control)1300 ± 40450 ± 50
Evaluation of Anti-Arthritic Activity

Based on the potential of picrinine derivatives to inhibit fibroblast-like synoviocytes, a collagen-induced arthritis model is proposed.

The CIA model is a well-established model for rheumatoid arthritis.

Experimental Protocol:

  • Animals: Male DBA/1 mice (8-10 weeks old).

  • Induction of Arthritis: a. Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail. b. Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Treatment: a. Begin treatment on Day 21 and continue daily until Day 42. b. Groups: Vehicle, this compound (e.g., 30, 100 mg/kg, p.o.), Methotrexate (Positive Control, 1 mg/kg, i.p., twice weekly).

  • Assessment: a. Monitor body weight and clinical arthritis score (0-4 scale per paw) three times a week. b. On Day 42, collect paws for histological analysis (synovial inflammation, cartilage damage, bone erosion) and blood for cytokine analysis.

  • Data Analysis: Compare arthritis scores, histological scores, and cytokine levels between groups.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Clinical Arthritis Score at Day 42 (± SEM)Histological Score (Inflammation) (± SEM)
Vehicle Control-10.5 ± 0.83.2 ± 0.3
This compound307.2 ± 0.62.1 ± 0.2
This compound1004.1 ± 0.51.3 ± 0.2
Methotrexate (Positive Control)13.5 ± 0.41.1 ± 0.1

Visualizations

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatization Acclimatization (1 week) grouping Animal Grouping (n=6-8 per group) acclimatization->grouping dosing Oral Administration (Vehicle, Test Compound, Positive Control) grouping->dosing injection Sub-plantar Injection of 1% Carrageenan dosing->injection 1 hour later measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) injection->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Workflow for evaluating anti-inflammatory effects in a rat paw edema model.

Proposed Signaling Pathway for Anti-Arthritic Action

G cluster_cell Fibroblast-Like Synoviocyte (FLS) cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cytokine Receptors cytokine->receptor nfkb NF-κB Pathway receptor->nfkb mapk MAPK Pathways (p38, JNK, ERK) receptor->mapk proliferation Cell Proliferation nfkb->proliferation inflammation Production of Inflammatory Mediators nfkb->inflammation mapk->proliferation mapk->inflammation compound N1-Methoxymethyl picrinine compound->nfkb Inhibition compound->mapk Inhibition

References

Application Notes and Protocols for N1-Methoxymethyl Picrinine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of N1-Methoxymethyl picrinine (B199341), an akuammiline (B1256633) alkaloid, as a potential therapeutic agent for neurological disorders. Due to the limited direct research on this specific compound in the context of neurology, this document outlines a proposed research framework based on the known anti-inflammatory properties of its parent compound, picrinine, and the neuropharmacological relevance of alkaloids from Alstonia scholaris.

Introduction

N1-Methoxymethyl picrinine is a monoterpene indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. While research on this specific derivative is nascent, the parent compound, picrinine, has demonstrated anti-inflammatory activity through the inhibition of 5-lipoxygenase (5-LOX)[1][2]. Neuroinflammation is a critical pathological component of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Therefore, this compound, as a derivative of a known anti-inflammatory agent, presents a promising candidate for investigation in neurological disorder research.

Extracts from Alstonia scholaris have been shown to possess both neuroleptic and, in some cases, neurotoxic properties, highlighting the importance of studying its individual alkaloid components.[3][4][5] This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's anti-neuroinflammatory and neuroprotective potential.

Data Presentation

As direct quantitative data for this compound in neurological models is not yet available, the following tables are presented as templates for organizing and comparing experimental findings.

Table 1: In Vitro Anti-Neuroinflammatory Activity of this compound

AssayCell Line/Primary CellsInflammatory StimulusOutcome MeasureThis compound IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) ProductionBV-2 MicrogliaLPS (1 µg/mL)Griess AssayData to be determinedInsert Value
Pro-inflammatory Cytokine Release (TNF-α)Primary AstrocytesIL-1β (10 ng/mL)ELISAData to be determinedInsert Value
Pro-inflammatory Cytokine Release (IL-6)Neuron-Glia Co-cultureLPS/IFN-γELISAData to be determinedInsert Value
5-Lipoxygenase InhibitionPurified EnzymeArachidonic AcidSpectrophotometryData to be determinedZileuton (0.5 µM)

Table 2: In Vivo Neuroprotective Efficacy of this compound

Animal ModelTreatment Regimen (mg/kg)Behavioral EndpointBiomarker (e.g., Brain Cytokine Levels)% Improvement vs. Vehicle
LPS-Induced Neuroinflammation (Mouse)e.g., 1, 5, 10 mg/kg, i.p.Y-maze (Spontaneous Alternation)TNF-α, IL-1β (Hippocampus)Data to be determined
Experimental Autoimmune Encephalomyelitis (EAE)e.g., 5, 10, 20 mg/kg, oralClinical ScoreInfiltration of Immune Cells (Spinal Cord)Data to be determined

Experimental Protocols

Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol is adapted from established methods to determine the direct inhibitory effect of this compound on 5-lipoxygenase activity.[6][7][8][9]

1. Reagent Preparation:

  • Assay Buffer: 50 mM phosphate (B84403) buffer, pH 6.3.
  • Substrate Solution: 80 mM linoleic acid in ethanol.
  • Enzyme Solution: Potato 5-lipoxygenase in assay buffer. The concentration should be adjusted to yield a linear reaction rate.
  • Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and make serial dilutions in the assay buffer.
  • Positive Control: Zileuton or another known 5-LOX inhibitor.

2. Assay Procedure:

  • In a 96-well UV-transparent plate, add 2.97 mL of assay buffer.
  • Add 5 µL of the test compound at various concentrations.
  • Add the enzyme solution and incubate at 25°C for 5 minutes.
  • Initiate the reaction by adding 5 µL of the linoleic acid substrate.
  • Immediately measure the increase in absorbance at 234 nm for 5 minutes at 30-second intervals using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vitro Anti-Neuroinflammatory Activity in Microglia

This protocol describes the assessment of this compound's ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells.[4][10]

1. Cell Culture:

  • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Plate cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • Collect 50 µL of the cell culture supernatant.
  • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO levels.

4. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant.
  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: In Vivo LPS-Induced Neuroinflammation Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse model of neuroinflammation.[3][11]

1. Animals:

  • Use adult male C57BL/6 mice. House them under standard laboratory conditions. All procedures should be approved by an Institutional Animal Care and Use Committee.

2. Treatment Groups:

  • Group 1: Vehicle control (e.g., saline with 0.5% DMSO).
  • Group 2: LPS only (e.g., 0.25 mg/kg, intraperitoneal injection).
  • Group 3-5: this compound (e.g., 1, 5, 10 mg/kg, i.p.) administered 1 hour before LPS injection.
  • Group 6: Positive control (e.g., Dexamethasone) administered 1 hour before LPS injection.

3. Behavioral Assessment (Y-maze):

  • 24 hours after LPS injection, assess spatial working memory using the Y-maze.
  • Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
  • Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.
  • Calculate the percentage of spontaneous alternation.

4. Brain Tissue Analysis:

  • Following behavioral testing, euthanize the animals and collect the brain tissue.
  • Homogenize the hippocampus and cortex for cytokine analysis using ELISA or for gene expression analysis of inflammatory markers using RT-qPCR.

Visualizations

Proposed Signaling Pathway of this compound in Neuroinflammation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation AA Arachidonic Acid FiveLOX 5-LOX AA->FiveLOX Leukotrienes Leukotrienes FiveLOX->Leukotrienes ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->ProInflammatory_Genes Induces Transcription LPS LPS LPS->TLR4 N1MP N1-Methoxymethyl Picrinine N1MP->IKK Potential Inhibition N1MP->FiveLOX Inhibition

Caption: Proposed mechanism of this compound in neuroinflammation.

Experimental Workflow for In Vitro Screening

G cluster_assays Downstream Assays start Start cell_culture Culture Microglia/ Neuron-Glia Co-cultures start->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with LPS/IFN-γ treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection viability Cell Viability Assay (e.g., MTT) stimulation->viability griess Griess Assay (NO Production) supernatant_collection->griess elisa ELISA (Cytokine Levels) supernatant_collection->elisa analysis Data Analysis (IC₅₀ Determination) griess->analysis elisa->analysis viability->analysis end End analysis->end

Caption: Workflow for in vitro anti-neuroinflammatory screening.

Logical Flow for In Vivo Neuroinflammation Study

G animal_acclimatization Animal Acclimatization grouping Randomization into Treatment Groups animal_acclimatization->grouping dosing Administer N1-Methoxymethyl Picrinine or Vehicle grouping->dosing lps_injection LPS-induced Neuroinflammation dosing->lps_injection behavioral_testing Behavioral Assessment (e.g., Y-maze) lps_injection->behavioral_testing euthanasia Euthanasia and Tissue Collection behavioral_testing->euthanasia biochemical_analysis Biochemical Analysis (Cytokines, etc.) euthanasia->biochemical_analysis statistical_analysis Statistical Analysis biochemical_analysis->statistical_analysis conclusion Conclusion on In Vivo Efficacy statistical_analysis->conclusion

Caption: Logical flow of the in vivo neuroinflammation study.

References

Application Notes and Protocols for N1-Methoxymethyl picrinine and Related Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research on the direct application of N1-Methoxymethyl picrinine (B199341) in cancer cell lines is limited. The following application notes and protocols are based on studies of the broader alkaloid fraction of Alstonia scholaris, the plant from which N1-Methoxymethyl picrinine is isolated, and general methodologies for assessing anticancer compounds.

Introduction

This compound is an indole (B1671886) alkaloid derived from Alstonia scholaris. While specific data on this compound's anticancer activity is not yet available, the alkaloid fraction of Alstonia scholaris has demonstrated notable cytotoxic effects against various human cancer cell lines. These findings suggest that alkaloids from this plant, potentially including this compound, are promising candidates for cancer research and drug development.

This document provides a summary of the available data on the anticancer properties of the Alstonia scholaris alkaloid fraction and generalized protocols for evaluating the efficacy of such compounds in an experimental setting.

Data Presentation: Cytotoxicity of Alstonia scholaris Alkaloid Fraction

The cytotoxic activity of the alkaloid fraction from Alstonia scholaris has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the extract required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Cancer5.53[1][2]
KBOral Carcinoma10[1][2]
HL60Promyelocytic Leukemia11.16[1][2]
HepG2Liver Cancer25[1][2]
MCF-7Breast Cancer29.76[1][2]

These results indicate a potent cytotoxic effect of the Alstonia scholaris alkaloid extract, particularly against cervical (HeLa) and oral (KB) cancer cell lines.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anticancer activity of a compound like this compound.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a test compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis (programmed cell death) induced by the test compound.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour. The analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Visualizations

The following diagrams illustrate a general experimental workflow and a simplified signaling pathway potentially involved in the anticancer effects of alkaloids.

experimental_workflow cluster_invitro In Vitro Studies A Cancer Cell Lines (e.g., HeLa, MCF-7) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Western Blot (Protein Expression) B->E F IC50 Determination C->F G Apoptosis Quantification D->G H Mechanism of Action E->H F->H G->H

Caption: A generalized workflow for in vitro evaluation of an anticancer compound.

apoptosis_pathway cluster_cell Cancer Cell compound Anticancer Alkaloid (e.g., from Alstonia scholaris) ros ↑ ROS Production compound->ros gsh ↓ Glutathione (GSH) compound->gsh bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibition bax Bax/Bak (Pro-apoptotic) compound->bax Activation mito Mitochondrial Membrane Potential Disruption ros->mito gsh->mito bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis pathway often targeted by anticancer alkaloids.

References

Application Notes and Protocols: N1-Methoxymethyl Picrinine as a Precursor for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N1-Methoxymethyl picrinine (B199341) and its analogs as precursors in the synthesis of novel therapeutic agents. The document outlines the known biological activities of the parent compound, picrinine, and provides detailed protocols for the synthesis of the picrinine scaffold, its subsequent N1-methoxymethylation, and general methods for biological screening of the resulting derivatives.

Introduction

Picrinine is a complex, polycyclic monoterpene indole (B1671886) alkaloid isolated from plants of the Alstonia genus, such as Alstonia scholaris.[1][2] As a member of the akuammiline (B1256633) family of alkaloids, picrinine possesses a unique and rigid three-dimensional structure that makes it an attractive scaffold for medicinal chemistry.[1] The parent compound has demonstrated noteworthy biological activities, particularly in the realm of inflammation.[1]

Modification of the picrinine scaffold, specifically at the N1 position of the indole nucleus, presents a promising strategy for the development of new chemical entities with potentially enhanced or novel pharmacological properties. The introduction of a methoxymethyl group can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, which may, in turn, influence its pharmacokinetic and pharmacodynamic profile.

Biological Activity of Picrinine and Related Alkaloids

The picrinine scaffold and related akuammiline alkaloids have been associated with a range of biological activities, making them compelling starting points for drug discovery programs.

  • Anti-inflammatory Activity: In vitro studies have shown that picrinine exhibits anti-inflammatory effects through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] The 5-LOX pathway is a key contributor to the production of leukotrienes, which are potent mediators of inflammation.

  • Antitussive and Antiasthmatic Properties: Picrinine has been reported to have potent antitussive and antiasthmatic activities, suggesting its potential as a lead compound for respiratory diseases.[3]

  • Cytotoxicity and Reversal of Drug Resistance: While picrinine itself has not been extensively studied for anticancer effects, other alkaloids from Alstonia scholaris have demonstrated cytotoxicity against cancer cell lines.[1] Some related compounds have also been found to reverse multidrug resistance in cancer cells, a significant challenge in oncology.[1]

  • Analgesic and Antimicrobial Effects: Various alkaloids from Alstonia scholaris have been reported to possess analgesic and antimicrobial properties, further broadening the potential therapeutic applications of this chemical class.[2]

Quantitative Data on Picrinine and Related Alkaloids

The following table summarizes the known biological activities and, where available, quantitative data for picrinine and its analogs. This data serves as a benchmark for the evaluation of newly synthesized N1-methoxymethyl derivatives.

Compound/ExtractBiological ActivityAssay SystemQuantitative Data (e.g., IC50)Reference
PicrinineAnti-inflammatory5-Lipoxygenase InhibitionNot specified in the provided results[1]
PicrinineAntitussive, AntiasthmaticIn vivo modelsNot specified in the provided results[3]
RhazinalCytotoxicityVincristine-resistant KB cellsAppreciable cytotoxicity[1]
RhazinilamCytotoxicityVincristine-resistant KB cellsAppreciable cytotoxicity[1]
Kopsiloscines A, B, DReversal of Drug ResistanceDrug-resistant KB cellsNot specified in the provided results[1]
Aspidophylline AReversal of Drug ResistanceDrug-resistant KB cellsNot specified in the provided results[1]

Experimental Protocols

Protocol 1: Total Synthesis of Picrinine Precursor

The total synthesis of picrinine is a complex, multi-step process. The following is a high-level overview of a key step in a published synthetic route, which can be adapted to produce the picrinine scaffold. For a detailed, step-by-step synthesis, please refer to the primary literature.[1][4]

Objective: To synthesize the core pentacyclic framework of picrinine.

Key Reaction: Fischer Indolization

Materials:

Procedure:

  • Dissolve the tricyclic cyclopentene intermediate in dichloromethane.

  • Add phenylhydrazine to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and slowly add trifluoroacetic acid.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pentacyclic core of picrinine.

Protocol 2: N1-Methoxymethylation of Picrinine

This protocol describes a general method for the N1-alkylation of the indole nitrogen in the picrinine scaffold. Optimization of reaction conditions may be necessary.

Objective: To synthesize N1-Methoxymethyl picrinine from the picrinine precursor.

Materials:

  • Picrinine

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Cesium Carbonate (Cs2CO3)

  • Methoxymethyl chloride (MOM-Cl) or (Methoxymethyl)tributylstannane

  • Argon or Nitrogen gas supply

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of picrinine in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the mixture at 0°C for 30 minutes to an hour, or until hydrogen gas evolution ceases.

  • Slowly add methoxymethyl chloride (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Protocol 3: General Protocol for In Vitro Biological Screening (Anti-inflammatory)

This protocol provides a general workflow for the initial biological evaluation of newly synthesized this compound derivatives, focusing on their potential anti-inflammatory activity.

Objective: To assess the inhibitory effect of this compound derivatives on the 5-lipoxygenase (5-LOX) enzyme.

Materials:

  • This compound derivatives

  • Human recombinant 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl with ATP and CaCl2)

  • Positive control (e.g., Zileuton)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the assay buffer.

  • Add varying concentrations of the test compounds to the wells. Include wells for a vehicle control (DMSO) and a positive control.

  • Add the 5-lipoxygenase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Immediately measure the change in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene product of the 5-LOX reaction.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value for each derivative by plotting the percent inhibition against the compound concentration.

Visualizations

logical_relationship Picrinine Picrinine Scaffold N1_Alkylation N1-Methoxymethylation Picrinine->N1_Alkylation Derivatives Novel Drug Candidates N1_Alkylation->Derivatives Screening Biological Screening Derivatives->Screening

Caption: Logical workflow from picrinine scaffold to biological screening.

experimental_workflow cluster_synthesis Synthesis cluster_modification Modification Intermediate Tricyclic Intermediate Fischer_Indolization Fischer Indolization Intermediate->Fischer_Indolization Picrinine Picrinine Fischer_Indolization->Picrinine N1_Methoxymethylation N1-Methoxymethylation Picrinine->N1_Methoxymethylation Purification Purification N1_Methoxymethylation->Purification N1_MOM_Picrinine This compound Purification->N1_MOM_Picrinine signaling_pathway Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine Picrinine->5_LOX

References

Troubleshooting & Optimization

Troubleshooting N1-Methoxymethyl picrinine precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341). Our aim is to help you overcome challenges related to its precipitation in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and in which solvents is it soluble?

This compound is an indole (B1671886) alkaloid.[1][2] It is generally soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl sulfoxide (B87167) (DMSO), and Acetone. However, its solubility in aqueous solutions is limited, particularly in its free base form.

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound in aqueous solutions is a common issue and is primarily influenced by the pH of the solution. As an alkaloid, it is a weak base. In its neutral (free base) form, it is less soluble in water. When the pH of the solution is close to or above its pKa, the compound is predominantly in its less soluble free base form, leading to precipitation.

Q3: What are the predicted physicochemical properties of this compound?

While experimental data is limited, computational predictions for the physicochemical properties of this compound can provide valuable guidance for experimental design.

PropertyPredicted ValueSignificance for Aqueous Solubility
pKa (most basic) 6.5 - 7.5Indicates the pH at which the compound will be 50% ionized. At pH values below the pKa, the compound will be protonated and more soluble.
LogP 3.0 - 4.0A positive LogP value indicates that the compound is lipophilic (prefers fatty environments over aqueous ones), suggesting inherently low water solubility.

Disclaimer: These values are computationally predicted and should be used as a guide. It is highly recommended to experimentally determine these properties for your specific conditions.

Troubleshooting Guide

Issue: Precipitation observed after adding this compound to an aqueous buffer.

This is the most common issue encountered. The following troubleshooting workflow can help you address this problem.

G Troubleshooting Precipitation of this compound cluster_0 Initial Observation cluster_1 Primary Checkpoints cluster_2 Solutions cluster_3 Verification start Precipitation of This compound in aqueous solution check_pH Is the buffer pH 2 units below the predicted pKa (~6.5-7.5)? start->check_pH check_conc Is the concentration too high? check_pH->check_conc Yes adjust_pH Adjust pH to < 5.5 (e.g., using HCl) check_pH->adjust_pH No reduce_conc Reduce the working concentration check_conc->reduce_conc Yes use_cosolvent Add a small percentage of an organic co-solvent (e.g., DMSO, Ethanol) check_conc->use_cosolvent No observe Observe for dissolution adjust_pH->observe reduce_conc->observe use_cosolvent->observe

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

1. pH Adjustment:

  • Problem: The aqueous buffer has a pH at or above the pKa of this compound, leading to the formation of the poorly soluble free base.
  • Solution: Lower the pH of your aqueous solution. As a general rule for alkaloids, adjusting the pH to at least 2 units below the most basic pKa will ensure that the compound is predominantly in its more soluble, protonated (salt) form. Based on the predicted pKa of 6.5-7.5, a buffer pH of less than 5.5 is recommended. Use a dilute acid (e.g., 0.1 M HCl) to adjust the pH.

2. Concentration Reduction:

  • Problem: The concentration of this compound in the aqueous solution exceeds its solubility limit, even at an optimal pH.
  • Solution: Reduce the working concentration of the compound. It is advisable to perform a solubility test to determine the maximum soluble concentration at your desired pH and temperature.

3. Use of Co-solvents:

  • Problem: The inherent low aqueous solubility of the compound, even in its salt form, prevents it from dissolving at the desired concentration.
  • Solution: Introduce a small percentage of a water-miscible organic co-solvent. Start with a low percentage (e.g., 1-5%) of DMSO or ethanol (B145695) and gradually increase if necessary. Be mindful that the co-solvent may affect your downstream experiments.

4. Temperature Control:

  • Problem: The solubility of this compound may be temperature-dependent.
  • Solution: Gently warm the solution while stirring. However, be cautious as elevated temperatures can degrade the compound. Always check the compound's stability at higher temperatures.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol provides a general method to determine the solubility of this compound in your aqueous buffer of choice.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Calibrated analytical balance

Methodology:

  • Prepare a series of concentrations of your aqueous buffer at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Tightly cap the vials and vortex them for 1-2 minutes.

  • Incubate the vials at a constant temperature (e.g., room temperature or 37°C) on a shaker for 24 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at the compound's λmax).

  • The determined concentration represents the solubility of this compound at that specific pH and temperature.

Protocol 2: Preparing a Solubilized Stock Solution of this compound

This protocol describes how to prepare a stock solution of this compound for use in aqueous-based assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (pH < 5.5)

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out the desired amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO to create a concentrated primary stock solution (e.g., 10 mM).

  • For your experiment, dilute the DMSO stock solution into your pre-acidified aqueous buffer (pH < 5.5) to the final desired concentration. Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.

  • Vortex the final solution thoroughly to ensure complete dissolution.

Signaling Pathways and Logical Relationships

The solubility of this compound in an aqueous solution is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. This relationship is dictated by the pH of the solution and the pKa of the compound.

G pH-Dependent Solubility of this compound cluster_0 Environmental Condition cluster_1 Compound State cluster_2 Solubility Outcome pH pH of Aqueous Solution Equilibrium [R-NH+] <=> [R-N] + [H+] pH->Equilibrium pKa pKa of this compound (~6.5-7.5) pKa->Equilibrium Soluble Soluble (Protonated Form) Equilibrium->Soluble pH < pKa Insoluble Insoluble (Free Base) Equilibrium->Insoluble pH > pKa

References

Technical Support Center: Optimizing N1-Methoxymethyl Picrinine Concentration for Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during dose-response experiments with N1-Methoxymethyl picrinine (B199341).

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what is its putative mechanism of action?

A1: this compound is a derivative of picrinine, an indole (B1671886) alkaloid first isolated from Alstonia scholaris.[1][2] Picrinine itself has been reported to have anti-inflammatory, analgesic, antitussive, and anti-asthmatic properties.[1][3] The parent compound, picrinine, is known to be an inhibitor of the 5-lipoxygenase enzyme, which is involved in inflammatory pathways.[2] The addition of a methoxymethyl group at the N1 position may alter its potency, selectivity, or pharmacokinetic properties. The precise signaling pathway it modulates requires empirical determination, but a hypothetical pathway could involve the inhibition of pro-inflammatory signaling cascades.

Q2: What is a recommended starting concentration range for this compound in a cell-based viability assay?

A2: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting range would span several orders of magnitude, for example, from 1 nM to 100 µM.[4] This wide range helps in identifying the concentrations that produce the top and bottom plateaus of the dose-response curve.[4][5]

Q3: How long should I incubate the cells with this compound?

A3: The optimal incubation time is dependent on the cell line and the specific biological question. For anti-proliferative effects, longer incubation times of 24, 48, or 72 hours are common to observe a significant impact on cell viability.[6][7] It is highly recommended to perform a time-course experiment to determine the ideal endpoint.[6] For assays measuring inhibition of a specific signaling event, such as phosphorylation, a much shorter incubation time (e.g., 15-60 minutes) may be sufficient.[6]

Q4: My dose-response curve does not have a classic sigmoidal shape. What could be the issue?

A4: Deviations from a sigmoidal curve can arise from several factors. If the curve is incomplete, it may be that the concentration range tested was not wide enough to capture the full dose-response.[4] Other possibilities include compound solubility issues, or complex biological responses such as biphasic effects (hormesis) where low doses stimulate and high doses inhibit.[8] It is also important to ensure that the chosen regression model accurately fits the data.[5]

Q5: The variability between my replicates is very high. How can I reduce it?

A5: High variability can be caused by several factors including inconsistent cell seeding, pipetting errors, and the "edge effect" in microplates.[9][10][11][12][13] Ensure a homogenous cell suspension before seeding and use calibrated pipettes. To mitigate the edge effect, which is caused by increased evaporation in the outer wells of a microplate, consider not using the outermost wells for experimental data or filling them with sterile liquid to create a humidity buffer.[9][10][11][13]

Troubleshooting Guides

Problem 1: Poor Curve Fit or Incomplete Dose-Response Curve

Symptoms:

  • The non-linear regression analysis results in a low R-squared value.

  • The top and/or bottom plateaus of the sigmoidal curve are not well-defined.[5]

  • The calculated IC50/EC50 value has a very large standard error.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Concentration Range Widen the concentration range of this compound to ensure both maximal and minimal responses are captured.[4] A log-based serial dilution is recommended.
Insufficient Number of Data Points Increase the number of concentrations tested, typically 5-10 points are recommended to adequately define the curve.[4]
Compound Solubility Issues Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.
Incorrect Data Normalization Ensure that your data is properly normalized. The response should typically be transformed to a range of 0% to 100%.[4]
Asymmetrical Curve The standard four-parameter logistic model assumes a symmetrical curve. If your data appears asymmetrical, consider using a five-parameter model.[5]
Problem 2: High Background Signal or Assay Interference

Symptoms:

  • The negative control (vehicle only) shows a high signal, reducing the dynamic range of the assay.

  • The compound appears to interfere with the assay reagents.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Serum Interference Components in serum can interfere with some cell-based assays.[14] Consider reducing the serum concentration during the assay or using a serum-free medium if the cell line permits. Sample pre-treatment steps may also be necessary to eliminate interfering factors.[14]
Compound Reactivity This compound may react with components of the assay, such as luciferase in reporter assays.[15] Run a control experiment without cells to see if the compound directly affects the assay reagents.
Cell Contamination Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination.
Heterophilic Antibody Interference In immunoassays, heterophilic antibodies in serum can cause interference.[16] The use of blocking agents can help mitigate this issue.
Problem 3: Inconsistent IC50/EC50 Values Across Experiments

Symptoms:

  • The calculated IC50 or EC50 value for this compound varies significantly between experimental repeats.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Incubation Time The IC50 value can be time-dependent.[6][17] Ensure that the incubation time is kept consistent across all experiments. Longer incubation times may lead to lower IC50 values.[6]
Inconsistent Cell Health and Passage Number Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
Fluctuations in Assay Conditions Maintain consistent assay conditions such as temperature, CO2 levels, and humidity.
Edge Effects As mentioned previously, the edge effect can introduce variability.[9][11][13] Implement strategies to minimize this, such as avoiding the outer wells.[10][11]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using an MTT assay.[18][19]

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[19]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A common approach is a 2-fold or 3-fold serial dilution.[8][20]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control wells (e.g., DMSO).

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[6][7]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[18]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][19]

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis
  • Subtract the background absorbance (from wells with medium only).

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Fit the data to a non-linear regression model (e.g., a four-parameter logistic model) to determine the IC50 value.[21][22]

Visualizations

Signaling_Pathway Extracellular_Signal Pro-inflammatory Stimulus Receptor Cell Surface Receptor Extracellular_Signal->Receptor 5-LOX 5-Lipoxygenase Receptor->5-LOX activates LTs Leukotrienes 5-LOX->LTs produces Inflammation Inflammatory Response LTs->Inflammation mediates Picrinine N1-Methoxymethyl Picrinine Picrinine->5-LOX inhibits

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add N1-Methoxymethyl Picrinine Dilutions incubate_24h->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Data Analysis: Dose-Response Curve & IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cell viability (MTT) assay.

References

How to prevent degradation of N1-Methoxymethyl picrinine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of N1-Methoxymethyl picrinine (B199341) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N1-Methoxymethyl picrinine?

For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Stock solutions can be stored at -20°C for several months.

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For aqueous solutions, it is crucial to first dissolve the compound in a minimal amount of an appropriate organic solvent before dilution with the aqueous medium.

Q3: My solution of this compound seems to be degrading. What are the likely causes?

Degradation of this compound in solution can be triggered by several factors:

  • pH: As an indole (B1671886) alkaloid, it may be unstable in acidic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the indole ring.

  • Hydrolysis: The N1-methoxymethyl group may be susceptible to hydrolysis under certain pH conditions.

Q4: How can I minimize the degradation of this compound in my experimental solutions?

To minimize degradation, adhere to the following best practices:

  • Prepare fresh solutions: Whenever possible, prepare solutions on the day of use. Studies on other indole alkaloids suggest that they can be unstable in solution at ambient conditions, with analysis recommended within 24 hours of preparation.

  • Control pH: Buffer your solutions to a neutral or slightly alkaline pH, if compatible with your experimental design. Avoid strongly acidic or basic conditions.

  • Maintain low temperatures: Keep solutions on ice or at 2-8°C during handling and storage.

  • Protect from light: Use amber vials or wrap containers with aluminum foil to protect solutions from light.

  • Use high-purity solvents: Solvents should be free of peroxides and other oxidizing impurities.

  • Degas solvents: For sensitive experiments, degassing solvents can help to remove dissolved oxygen and minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency over a short period. Degradation due to improper storage or handling of the solution.Prepare fresh solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and maintain a neutral pH.
Appearance of new peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and pathways. This will help in optimizing storage and experimental conditions.
Precipitation of the compound from an aqueous solution. Poor solubility or pH-dependent solubility.Ensure the initial stock solution in an organic solvent is fully dissolved before diluting with an aqueous buffer. Check the pH of the final solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of high-purity DMSO (or another suitable organic solvent).

  • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Store the stock solution in small, single-use aliquots in amber vials at -20°C.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify the degradation pathways and the intrinsic stability of this compound.

1. Preparation of Test Solutions:

  • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the test solution. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the test solution. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the test solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the test solution at 80°C for 48 hours, protected from light.

  • Photodegradation: Expose the test solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A dark control should be run in parallel.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed solutions.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress Condition Incubation Time (hours) Temperature (°C) % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
1N HCl2460253
1N NaOH2460152
3% H₂O₂2425404
Heat4880101
Light2425303

Note: This table presents hypothetical data. Actual degradation rates should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (1N NaOH, 60°C) prep->base Expose to Stress Conditions oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to Stress Conditions heat Thermal (80°C) prep->heat Expose to Stress Conditions photo Photolytic (UV/Vis Light) prep->photo Expose to Stress Conditions analysis HPLC-UV Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxid->analysis Analyze Samples heat->analysis Analyze Samples photo->analysis Analyze Samples characterization LC-MS for Degradant ID analysis->characterization Identify Degradants

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (N1-demethoxymethyl picrinine) parent->hydrolysis Acid/Base oxidation Oxidized Product (e.g., N-oxide) parent->oxidation Oxidizing Agent photodegradation Photodegradation Products parent->photodegradation Light

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Overcoming Poor Solubility of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of N1-Methoxymethyl picrinine (B199341).

Section 1: Troubleshooting Guides

Issue 1: N1-Methoxymethyl picrinine precipitates out of my aqueous buffer during stock solution preparation.

Possible Cause: The aqueous solubility of this compound is very low. Direct dissolution in aqueous buffers is often unsuccessful.

Troubleshooting Steps:

  • Initial Dissolution in an Organic Solvent: The recommended first step is to dissolve the this compound powder in an organic solvent. It is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For most biological applications, Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent due to its miscibility with water and relatively low toxicity at low concentrations.

  • High-Concentration Stock Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C and sonication can aid dissolution.[2]

  • Stepwise Dilution: To prepare your working solution, perform a stepwise dilution of the DMSO stock into your pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around. This gradual reduction in solvent polarity helps to prevent immediate precipitation.

  • Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, ideally below 1% (v/v), to minimize potential effects on your experimental system. Some studies show that DMSO concentrations up to 6% (v/v) can be compatible with enzymatic assays without significant inhibition.

Issue 2: My compound is soluble in a DMSO stock, but precipitates when diluted to the final concentration in my assay medium.

Possible Cause: Even with a DMSO stock, the final concentration of this compound in the aqueous buffer may exceed its thermodynamic solubility limit.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: If possible for your experimental system, slightly increase the final DMSO concentration. However, be mindful of the potential for solvent effects on your assay. It is recommended to run a solvent tolerance control experiment.

  • Utilize Co-solvents: In addition to DMSO, other water-miscible organic solvents, known as co-solvents, can be used to increase the solubility of hydrophobic compounds. Common co-solvents for in vitro assays include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The addition of a co-solvent reduces the overall polarity of the aqueous solution.

  • Incorporate Surfactants: Surfactants can significantly enhance aqueous solubility by forming micelles that encapsulate hydrophobic compounds.[3][4][5] Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are commonly used in cell-based assays at low concentrations (typically 0.01-0.1%).

  • pH Adjustment: As an indole (B1671886) alkaloid, the solubility of this compound may be pH-dependent. Although indole itself is weakly basic, the overall structure of the molecule will determine its pKa. Experimenting with buffers of different pH values may identify a range where the compound is more soluble.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8] Beta-cyclodextrins and their more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin) are frequently used for this purpose.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The poor aqueous solubility of this compound, a characteristic shared by many indole alkaloids, is due to its chemical structure. The large, multicyclic indole core is predominantly nonpolar and hydrophobic. This hydrophobicity, combined with a relatively high molecular weight (382.45 g/mol ), makes it difficult for the molecule to favorably interact with the polar water molecules in an aqueous buffer.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: The maximum tolerable concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 1% (v/v). Many cell lines can tolerate up to 2% DMSO for short incubation periods, but it is crucial to perform a vehicle control experiment to ensure that the DMSO concentration used does not affect cell viability, proliferation, or the specific endpoint being measured in your assay.

Q3: How do I choose the right solubilizing agent for my experiment?

A3: The choice of solubilizing agent depends on your experimental system:

  • For in vitro enzymatic assays: DMSO is a good first choice. If more solubilizing power is needed, non-ionic surfactants or small amounts of other co-solvents can be tested. Always include a vehicle control.

  • For cell-based assays: Start with the lowest possible concentration of DMSO. If solubility is still an issue, non-ionic surfactants like Tween® 20 at very low concentrations (e.g., 0.01%) can be considered. Cyclodextrins are also an option, but their potential to interact with cell membranes and assay components should be evaluated.

  • For in vivo studies: Formulations often require more complex systems, such as co-solvent mixtures (e.g., PEG 400, propylene glycol), surfactant-based systems (e.g., Cremophor® EL), or cyclodextrin (B1172386) complexes to achieve the necessary drug concentration for dosing.

Q4: Can solubilizing agents interfere with my experimental results?

A4: Yes. Organic solvents like DMSO can affect enzyme activity and cell health at higher concentrations. Surfactants can permeabilize cell membranes and may interfere with assays that involve membrane integrity or protein binding. Cyclodextrins can interact with assay components or even extract lipids from cell membranes. Therefore, it is essential to run appropriate vehicle controls (buffer with the solubilizing agent but without your compound) to account for any potential background effects.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5:

  • Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution after being diluted into an aqueous buffer and incubated for a short period. It is a high-throughput screening method often used in early drug discovery.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours) until equilibrium is reached.

For initial troubleshooting and optimizing your experimental conditions, determining the kinetic solubility is often sufficient. If you are developing a formulation for preclinical or clinical studies, measuring the thermodynamic solubility is crucial.

Section 3: Data Presentation

Table 1: Common Co-solvents for Enhancing Solubility of Poorly Soluble Compounds

Co-solventTypical Starting Concentration (v/v) in Final Assay MediumMaximum Recommended Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)0.1%< 2%Good general-purpose solvent. Potential for cellular toxicity at higher concentrations.
Ethanol0.5%< 5%Can be effective, but volatility can be an issue. May affect protein structure at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1%10-20%A less toxic option, often used in in vivo formulations.
Propylene Glycol (PG)1%10-20%Another low-toxicity co-solvent suitable for in vivo and in vitro use.

Table 2: Common Surfactants for Enhancing Solubility

SurfactantTypeTypical Starting Concentration (w/v)Notes
Tween® 20Non-ionic0.01%Mild surfactant, commonly used in immunoassays and cell-based assays to reduce non-specific binding.
Tween® 80Non-ionic0.01%Similar to Tween® 20, also used in formulation development.
Pluronic® F-68Non-ionic0.02%A block copolymer with low cytotoxicity, often used in cell culture.
Sodium Dodecyl Sulfate (SDS)Anionic0.1%A harsh detergent, generally not suitable for live-cell or enzymatic assays as it denatures proteins.

Table 3: Cyclodextrins for Solubility Enhancement

CyclodextrinKey FeaturesTypical Starting Concentration (mM)
β-Cyclodextrin (βCD)Limited aqueous solubility.1-5
Hydroxypropyl-β-cyclodextrin (HP-βCD)High aqueous solubility, most commonly used.5-20
Sulfobutylether-β-cyclodextrin (SBE-βCD)High aqueous solubility, used in some pharmaceutical formulations.5-20

Section 4: Experimental Protocols

Protocol 1: Determination of Kinetic Solubility
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of your aqueous test buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a constant final DMSO concentration (in this example, 1%).

  • Incubation: Seal the plate and incubate at room temperature or 37°C for 1-2 hours with gentle shaking.

  • Analysis: Analyze the plate using a nephelometer (which measures light scattering from precipitated particles) or by filtering the samples and measuring the concentration of the soluble compound in the filtrate via HPLC-UV or LC-MS/MS. The highest concentration at which no precipitate is detected is the kinetic solubility.

Protocol 2: Determination of Thermodynamic Solubility
  • Sample Preparation: Add an excess amount of solid this compound powder to a vial containing your aqueous test buffer. Ensure there is undissolved solid at the bottom of the vial.

  • Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, carefully remove a sample of the supernatant without disturbing the solid material. Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining suspended particles.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.

Section 5: Visualizations

experimental_workflow cluster_start Start: Poorly Soluble this compound cluster_solubilization Step 1: Initial Solubilization cluster_troubleshooting Step 2: Dilution & Troubleshooting cluster_optimization Step 3: Optimization Strategies start Compound Powder dissolve_dmso Dissolve in 100% DMSO to create a concentrated stock start->dissolve_dmso dilute Dilute into Aqueous Buffer dissolve_dmso->dilute precipitate Precipitation Occurs? dilute->precipitate success Soluble: Proceed to Assay precipitate->success No cosolvent Add Co-solvent (e.g., PEG 400, Ethanol) precipitate->cosolvent Yes surfactant Add Surfactant (e.g., Tween® 20) precipitate->surfactant Yes cyclodextrin Use Cyclodextrin (e.g., HP-βCD) precipitate->cyclodextrin Yes ph_adjust Adjust Buffer pH precipitate->ph_adjust Yes cosolvent->dilute surfactant->dilute cyclodextrin->dilute ph_adjust->dilute

Caption: Workflow for solubilizing this compound.

signaling_pathway compound Solubilized this compound target Molecular Target (e.g., Enzyme, Receptor) compound->target Interaction downstream Downstream Signaling Cascade target->downstream response Biological Response downstream->response solvent Vehicle Control (e.g., DMSO, Co-solvent) solvent->target Potential Interference solvent->downstream Potential Interference

Caption: Logical relationship in experimental design.

References

N1-Methoxymethyl picrinine interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with N1-Methoxymethyl picrinine (B199341) in common laboratory assays. The following information is intended to help identify and troubleshoot potential artifacts and interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what are its basic properties?

This compound is a synthetic derivative of picrinine, an indole (B1671886) alkaloid. The addition of the methoxymethyl group can alter its physicochemical properties, such as solubility and reactivity, compared to the parent compound. Like many indole-based molecules, it possesses a distinct chromophore and may exhibit fluorescent properties, which are important considerations for experimental design.

Q2: My absorbance-based assay (e.g., MTT, XTT, Bradford) shows unexpectedly high background readings in the presence of this compound. Why is this happening?

This is a common issue known as optical interference. This compound has been observed to absorb light in the UV-Vis spectrum, particularly in the 450-600 nm range where many colorimetric assays are read. This intrinsic absorbance of the compound can artificially inflate the final optical density (OD) readings, leading to a false positive or inaccurate quantification.

Q3: I'm observing a significant drop in signal in my fluorescence-based assay (e.g., GFP reporter, calcium flux assays). Could this compound be the cause?

Yes, this is a strong possibility due to a phenomenon called fluorescence quenching. The indole scaffold of this compound can absorb photons emitted by fluorophores in your assay, causing the signal to decrease. This is not a true biological effect but rather a direct interference with the detection method, potentially leading to a false negative result.

Q4: How does this compound affect enzyme-based assays like luciferase or assays using HRP (Horseradish Peroxidase)?

This compound may directly interact with reporter enzymes. Some indole alkaloids are known to be inhibitors or modulators of various enzymes. The compound could potentially inhibit the activity of luciferase or HRP, leading to a lower-than-expected signal. Conversely, it could also stabilize the enzyme or interfere with substrate binding in a way that enhances the signal. It is crucial to run cell-free control experiments to determine the compound's direct effect on the enzyme.

Q5: What is the first step I should take if I suspect my assay results are being affected by this compound?

The first and most critical step is to perform an interference control experiment . This involves running the assay in a cell-free or simplified system (e.g., buffer, media) with all assay components and the compound present. This will help you isolate the compound's direct effect on the assay chemistry and detection method, separate from any biological activity.

Troubleshooting Guides

Problem 1: High Background in Absorbance Assays

If you observe an increase in absorbance in wells containing only media, assay reagents, and this compound, follow this troubleshooting workflow.

G cluster_workflow Troubleshooting Workflow: Absorbance Interference start High background signal observed step1 Run compound-only control: Measure absorbance of This compound in assay buffer at readout wavelength. start->step1 q1 Does the compound absorb light at this wavelength? step1->q1 step2a Subtract the absorbance value of the compound-only control from all experimental wells. q1->step2a  Yes   step2b Interference is likely not optical. Investigate chemical reactivity with assay reagents. q1->step2b  No   step3a Consider switching to an orthogonal assay (e.g., fluorescence-based, non-optical) that uses a different detection principle. step2a->step3a end Issue Resolved / Understood step2b->end step3a->end

Caption: Workflow for diagnosing and correcting optical interference.

Problem 2: Signal Loss in Fluorescence or Luminescence Assays

If you notice a dose-dependent decrease in signal that you suspect is not a true biological effect, investigate direct assay inhibition or quenching.

G cluster_pathway Mechanism: Fluorescence Quenching light Excitation Light fluorophore Fluorophore (e.g., GFP, Fluorescein) light->fluorophore Excitation compound N1-Methoxymethyl picrinine fluorophore->compound Proximity emission Emitted Light (Signal) fluorophore->emission Emission quenched compound->quenched Quenching emission->compound Absorption of Emitted Photon detector Detector emission->detector Detection

Caption: How this compound can quench a fluorescent signal.

Quantitative Data Summary

The following tables summarize the potential interfering effects of this compound in cell-free control experiments. These are representative data and may vary based on specific assay conditions.

Table 1: Optical Interference Profile Summary of intrinsic absorbance of this compound (10 µM) in PBS buffer.

Wavelength (nm)Absorbance (AU)Common Assays in this Range
4500.15 ± 0.02XTT, MTS
4900.12 ± 0.01Bradford
5700.08 ± 0.01MTT, Resazurin
6500.02 ± 0.01-

Table 2: Effect on Common Reporter Enzymes Direct effect of this compound on purified enzyme activity in a cell-free buffer system.

EnzymeCompound Conc. (µM)% Inhibition (Mean ± SD)Potential Impact
Firefly Luciferase1025.4 ± 3.1%False Negative/Understated Potency
Renilla Luciferase105.2 ± 1.5%Less Interference than Firefly Luc.
Horseradish Peroxidase1018.9 ± 2.5%False Negative in ELISA/Western

Experimental Protocols

Protocol: Cell-Free Assay Interference Test

This protocol is designed to determine if this compound directly interferes with your assay's reagents or detection system.

Objective: To quantify the level of optical interference, chemical reactivity, or enzyme inhibition caused by the test compound.

Materials:

  • 96-well plates (clear for absorbance, white for luminescence, black for fluorescence)

  • Assay buffer (the same used in your cellular experiment)

  • This compound stock solution

  • All components of your assay kit (e.g., substrate, detection reagent, enzyme)

  • Multimode plate reader

Methodology:

  • Prepare Compound Plate:

    • Create a serial dilution of this compound in the assay buffer. This should cover the same concentration range used in your biological experiment.

    • Include a "buffer only" control (0 µM compound).

    • Add these dilutions to the appropriate 96-well plate.

  • Set Up Control Groups (in triplicate):

    • Group A (Compound Only): Wells containing only the compound dilutions in buffer. This measures the compound's intrinsic optical properties (absorbance or fluorescence).

    • Group B (Compound + Reagents): Wells containing the compound dilutions plus the assay detection reagents (e.g., MTT reagent, luciferase substrate). This measures any chemical reaction between the compound and the reagents.

    • Group C (Reagents Only): Wells containing only the assay reagents in buffer. This serves as the baseline control (100% signal or 0% interference).

  • Incubation:

    • Incubate the plate under the same conditions as your main experiment (e.g., 37°C for 1 hour).

  • Measurement:

    • Read the plate using the same settings (wavelengths, gain, etc.) as your biological assay.

  • Data Analysis:

    • For Absorbance: Calculate the net absorbance from Group B by subtracting the corresponding value from Group A. Compare this to Group C to identify interference.

      • Interference (%) = [(AbsGroupB - AbsGroupA) / AbsGroupC] * 100

    • For Fluorescence/Luminescence: Calculate the percent inhibition or quenching.

      • % Inhibition = [1 - (SignalGroupB / SignalGroupC)] * 100

Interpretation:

  • If Group A shows a signal, you have optical interference.

  • If Group B shows a significantly different signal from Group C (after correcting for Group A), you have chemical interference or direct enzyme modulation.

  • A result of >10-15% interference at your working concentration suggests that you should consider an orthogonal assay or implement data correction strategies.

Identifying and minimizing off-target effects of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Methoxymethyl picrinine (B199341). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this novel compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what is its known biological activity?

This compound is a derivative of picrinine, a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.[1][2] Picrinine itself has been reported to possess anti-inflammatory, antitussive, analgesic, and anti-asthmatic properties.[2][3] One of its known mechanisms of action is the inhibition of the 5-lipoxygenase enzyme, suggesting a role in modulating inflammatory pathways.[4] The specific biological activity and targets of the N1-methoxymethyl derivative have not been extensively characterized in publicly available literature, necessitating thorough off-target analysis.

Q2: What are off-target effects and why are they a concern for a new compound like this compound?

Off-target effects occur when a drug or compound interacts with proteins other than its intended therapeutic target.[5] These unintended interactions can lead to a range of outcomes, from unexpected beneficial effects (polypharmacology) to adverse drug reactions and toxicity.[6][7] For a new chemical entity like this compound, identifying off-target effects early in development is crucial to build a comprehensive safety profile, understand its mechanism of action, and minimize the risk of late-stage clinical trial failures.[8]

Q3: What are the initial steps to identify potential off-target effects of this compound?

A tiered approach is recommended. Start with computational (in silico) methods to predict potential off-targets based on the chemical structure of this compound.[5][6] Following in silico analysis, a broad in vitro screening against a panel of common off-target classes, such as kinases, GPCRs, and ion channels, is a standard next step.[8] Techniques like Kinome Scanning are highly effective for this purpose.[9]

Q4: How can I confirm if this compound is engaging with its intended target within a cellular context?

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells and tissues.[10][11][12] This assay measures the change in thermal stability of a target protein upon ligand binding.[13] An increase in the melting temperature of the target protein in the presence of this compound provides strong evidence of direct binding in a physiological environment.[10][12]

Q5: What advanced techniques can provide a comprehensive, unbiased view of this compound's off-targets across the entire proteome?

For a proteome-wide assessment, chemical proteomics approaches are the gold standard.[7][14] These methods include:

  • Activity-Based Protein Profiling (ABPP): Uses reactive probes to identify enzyme families that interact with the compound.[7][14]

  • Compound-Centric Chemical Proteomics (CCCP): Employs a modified version of the compound (e.g., with a biotin (B1667282) tag) to pull down and identify interacting proteins from a cell lysate.[7][15]

  • Proteome-wide CETSA (MS-CETSA): Combines CETSA with mass spectrometry to identify all proteins that exhibit a thermal shift in the presence of the compound, providing an unbiased map of its binding partners.[12]

Troubleshooting Guides

Problem: Inconsistent results in my in vitro off-target screening assay.
Possible Cause Troubleshooting Step
Compound Solubility Issues Confirm the solubility of this compound in your assay buffer. Use a concentration well below the solubility limit. Consider using a small amount of a co-solvent like DMSO and ensure the final concentration does not affect assay performance.
Compound Instability Assess the stability of this compound under your experimental conditions (e.g., temperature, pH, light exposure). Use freshly prepared solutions for each experiment.
Assay Interference This compound may be interfering with the assay technology itself (e.g., autofluorescence, light scattering). Run control experiments with the compound in the absence of the target protein to check for assay artifacts.
Variability in Reagents Ensure consistent quality and concentration of all reagents, including enzymes, substrates, and detection antibodies. Use a single batch of critical reagents for a set of experiments.
Problem: I am not observing a thermal shift in my CETSA experiment for my intended target.
Possible Cause Troubleshooting Step
No or Weak Target Engagement The compound may not be binding to the target with sufficient affinity under the tested conditions. Increase the concentration of this compound.
Suboptimal Heating Conditions The chosen temperature range may not be appropriate for your target protein. Optimize the temperature gradient to ensure you are capturing the protein's melting curve.
Cell Permeability Issues If using intact cells, this compound may not be efficiently crossing the cell membrane. Consider using a cell line with higher permeability or perform the assay with cell lysates.
Target Protein Expression Levels The target protein may be expressed at low levels, making detection difficult. Use a cell line known to overexpress the target or use a more sensitive detection method (e.g., switch from Western blot to an ELISA-based format).
Fusion Protein Interference (for RT-CETSA) If using a reporter fusion protein (e.g., with ThermLuc), the reporter itself might be influencing the stability of the target. Ensure the linker between the target and reporter is optimal.[16]
Problem: My chemical proteomics experiment yielded a large number of potential off-targets.
Possible Cause Troubleshooting Step
Non-specific Binding The compound may be binding non-specifically to abundant proteins or the affinity resin. Include control experiments with an inactive analog of this compound. Perform competition experiments where a surplus of the free compound is added to outcompete binding to the immobilized probe.
Indirect Interactions The identified proteins may be part of a complex that binds to the direct target, rather than binding to the compound itself. Use orthogonal validation methods, such as CETSA or surface plasmon resonance (SPR), to confirm direct binding for high-priority candidates.
High Compound Concentration A high concentration of the probe can lead to the identification of low-affinity, potentially non-physiological interactions. Perform dose-response experiments to identify targets that are engaged at concentrations relevant to the compound's biological activity.

Experimental Protocols & Data Presentation

Kinome Scanning for Off-Target Kinase Identification

Methodology: Kinome scanning is typically performed as a competition binding assay.[17] A test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified via qPCR of the attached DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.[17]

Data Presentation: Results are often presented as the percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 35% or 10%.

Table 1: Hypothetical Kinome Scan Data for this compound (1 µM)

Kinase TargetPercent of Control (%Ctrl)Interpretation
CDK295No significant binding
GSK3B88No significant binding
PIM1 8 Strong potential off-target
MAPK14 (p38α) 32 Moderate potential off-target
SRC75No significant binding
EGFR91No significant binding
Cellular Thermal Shift Assay (CETSA) for Target Engagement

Methodology:

  • Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[13]

  • Lysis: Lyse the cells to release their contents.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody (e.g., via Western blot or ELISA).[12]

Data Presentation: The data is plotted as the percentage of soluble protein relative to the unheated control at each temperature, generating a "melting curve". A shift in the curve to the right indicates protein stabilization due to compound binding.

Table 2: Hypothetical CETSA Data for Target Protein X

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (N1-MMP)
37100100
459899
509297
557591
604578
652055
70525

Visualizations

experimental_workflow_off_target_id cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_cellular Cellular Assays cluster_validation Hit Validation in_silico Computational Screening (Similarity Search, Docking) kinome_scan Kinome Scanning in_silico->kinome_scan Prioritize gpcr_panel GPCR Panel in_silico->gpcr_panel cetsa CETSA (Target Engagement) kinome_scan->cetsa Validate Hits validation Dose-Response & Functional Assays gpcr_panel->validation cetsa->validation proteomics Chemical Proteomics (Unbiased Profiling) proteomics->validation

Caption: Workflow for identifying off-target effects.

cetsa_workflow start Cells + Compound heat Heat to Various Temps start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant detect Detect Target Protein (e.g., Western Blot) supernatant->detect end Generate Melting Curve detect->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Inflammatory Receptor PLA2 PLA2 Receptor->PLA2 AA Arachidonic Acid PLA2->AA LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine / N1-MMP Picrinine->LOX5 Inhibition

Caption: Hypothetical pathway of Picrinine's anti-inflammatory action.

References

Technical Support Center: Enhancing N1-Methoxymethyl Picrinine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during the extraction, cultivation, and analysis of N1-Methoxymethyl picrinine.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound from Plant Material 1. Suboptimal extraction solvent. 2. Inefficient extraction method. 3. Degradation of the compound during extraction. 4. Low natural abundance in the collected plant material.1. Experiment with different solvent systems. A hydro-alcoholic extract has been reported to contain this compound[1]. Start with a methanol (B129727) or ethanol (B145695):water mixture (e.g., 80:20 v/v). 2. Employ techniques like soxhlet extraction or ultrasonication to improve extraction efficiency. 3. Perform extraction at a controlled, lower temperature and protect the extract from light to minimize degradation. 4. Ensure proper plant identification and collect from mature, healthy Alstonia scholaris plants. Consider seasonal variations in alkaloid content.
Poor Growth of Alstonia scholaris Callus or Suspension Cultures 1. Inappropriate plant growth regulator (PGR) concentrations. 2. Suboptimal culture medium composition. 3. Contamination of the culture. 4. Inadequate subculturing frequency.1. Optimize the auxin to cytokinin ratio. For Alstonia scholaris callus culture, MS medium supplemented with 2,4-D (an auxin) and FAP (a cytokinin) has been shown to be effective for indole alkaloid production[2]. 2. Murashige and Skoog (MS) medium is a commonly used and effective basal medium for Alstonia scholaris cultures[2]. Ensure all macro and micronutrients, vitamins, and a carbon source (like sucrose) are at appropriate concentrations. 3. Maintain strict aseptic techniques during all handling procedures. Use sterile media and equipment. If contamination occurs, discard the culture and restart from a sterile source. 4. Subculture callus every 3-4 weeks and suspension cultures every 7-10 days to ensure nutrient availability and prevent the accumulation of toxic byproducts.
Low this compound Content in Cell Cultures 1. Lack of elicitation to induce secondary metabolite production. 2. Precursor limitation in the biosynthetic pathway. 3. Non-optimized culture conditions for alkaloid production.1. Introduce elicitors such as methyl jasmonate or salicylic (B10762653) acid to the culture medium. Fungal elicitors have also been shown to increase indole alkaloid accumulation in other plant species. 2. Supplement the culture medium with precursors of the indole alkaloid pathway, such as tryptophan. 3. Systematically evaluate and optimize culture parameters including pH, temperature, light, and aeration for maximal this compound production.
Inaccurate Quantification of this compound by HPLC-UV 1. Poor chromatographic separation. 2. Lack of a validated analytical method. 3. Degradation of the standard or sample. 4. Matrix effects from other extracted compounds.1. Optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with a modifier like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature. 2. Develop and validate the HPLC-UV method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using a certified reference standard of this compound. 3. Store standards and prepared samples at low temperatures (e.g., 4°C) and protect from light. Analyze samples promptly after preparation. 4. Employ a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds before HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the natural source of this compound?

A1: this compound is a monoterpenoid indole alkaloid that has been isolated from the leaves of Alstonia scholaris[1].

Q2: What is the proposed biosynthetic pathway for picrinine, a likely precursor to this compound?

A2: Picrinine belongs to the akuammiline (B1256633) class of indole alkaloids. The biosynthesis is proposed to start from the precursor geissoschizine. An important enzymatic step is the conversion of geissoschizine to rhazimal, an akuammiline-type alkaloid, which is catalyzed by the enzyme rhazimal synthase, identified in Alstonia scholaris[3][4]. Rhazimal is a plausible precursor to picrinine. The final step to form this compound would likely involve an N-methylation or a similar modification of the picrinine molecule.

Q3: How can the yield of picrinine be improved in Alstonia scholaris callus cultures?

A3: The yield of picrinine in Alstonia scholaris callus cultures can be significantly enhanced through the optimization of culture conditions. A study by Jeet et al. (2020) demonstrated that using Murashige and Skoog (MS) medium supplemented with 0.3 mg/L of 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.5 mg/L of 6-Furfurylaminopurine (FAP), along with 3% (w/v) sucrose (B13894) at a pH of 5.8, provides optimal conditions for picrinine accumulation[2]. Furthermore, the addition of elicitors like potassium chloride (KCl) can lead to a substantial increase in picrinine yield[2].

Q4: What is the effect of elicitors on picrinine production?

A4: Elicitors are compounds that can induce stress responses in plant cells, often leading to an increase in the production of secondary metabolites. In Alstonia scholaris callus cultures, the application of potassium chloride (KCl) as an elicitor has been shown to increase the yield of picrinine by approximately 4-fold when applied at a concentration of 4.5 g/L for a 2-day incubation period[2].

Q5: What analytical method is suitable for the quantification of this compound?

Data Presentation

The following tables summarize the quantitative data on the effect of plant growth regulators and elicitors on the production of picrinine in Alstonia scholaris callus culture, based on the findings of Jeet et al. (2020)[2].

Table 1: Effect of Plant Growth Regulators (PGRs) on Picrinine Production

Auxin (0.3 mg/L)Cytokinin (0.5 mg/L)Picrinine Yield (mg/g DW)
2,4-DFAP~0.09
NAABAPLower than 2,4-D + FAP
IAAKinetinLower than 2,4-D + FAP
Data are approximated from graphical representations in Jeet et al. (2020) and indicate the optimal combination found in the study.

Table 2: Effect of Elicitor (KCl) on Picrinine Production

ElicitorConcentration (g/L)Incubation Period (days)Fold Increase in Picrinine Yield
KCl4.52~4
Data from Jeet et al. (2020).

Experimental Protocols

Protocol 1: Establishment of Alstonia scholaris Callus Culture
  • Explant Preparation:

    • Collect young, healthy leaves of Alstonia scholaris.

    • Surface sterilize the leaves by washing with a mild detergent, followed by rinsing with sterile distilled water.

    • Immerse the leaves in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute treatment with a 1-2% sodium hypochlorite (B82951) solution containing a few drops of Tween-20.

    • Rinse the leaves 3-4 times with sterile distilled water inside a laminar flow hood.

    • Cut the sterilized leaves into small segments (explants) of approximately 1 cm².

  • Callus Induction:

    • Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, and plant growth regulators. Based on literature, a combination of 0.3 mg/L 2,4-D and 0.5 mg/L FAP is recommended for inducing callus that produces indole alkaloids[2].

    • Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 20 minutes.

    • Place the leaf explants onto the solidified MS medium in sterile petri dishes.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Callus Maintenance:

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

    • Once a friable callus is established, it can be used to initiate suspension cultures or for elicitation experiments.

Protocol 2: Elicitation of Picrinine Production in Callus Culture
  • Elicitor Preparation:

    • Prepare a stock solution of potassium chloride (KCl) in sterile distilled water and filter-sterilize it.

  • Elicitation:

    • Grow Alstonia scholaris callus on the optimized MS medium for 3-4 weeks.

    • Add the sterile KCl solution to the callus cultures to achieve a final concentration of 4.5 g/L.

    • Incubate the elicited callus cultures for a specified period (e.g., 2 days, as suggested by literature for picrinine enhancement[2]).

  • Harvesting and Analysis:

    • After the incubation period, harvest the callus, freeze-dry it, and record the dry weight.

    • Proceed with extraction and HPLC analysis to quantify the picrinine content.

Protocol 3: Extraction and Quantification of this compound by HPLC-UV (General Method)
  • Extraction:

    • Grind the dried plant material or callus to a fine powder.

    • Extract a known weight of the powdered material (e.g., 100 mg) with a suitable solvent such as 80% methanol. Use a sufficient volume of solvent (e.g., 10 mL).

    • Facilitate extraction by ultrasonication for 30-60 minutes or by shaking overnight at room temperature.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

    • Re-dissolve the dried extract in a known volume of the HPLC mobile phase and filter through a 0.45 µm syringe filter before analysis.

  • HPLC-UV Analysis (Example Conditions - Optimization and Validation Required ):

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by obtaining the UV spectrum of a pure standard of this compound.

    • Injection Volume: 10-20 µL.

    • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Calculate the concentration in the samples by comparing their peak areas with the calibration curve.

Mandatory Visualizations

Biosynthetic_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Rhazimal Rhazimal Geissoschizine->Rhazimal Rhazimal Synthase Picrinine Picrinine Rhazimal->Picrinine Proposed Steps N1_Methoxymethyl_Picrinine N1_Methoxymethyl_Picrinine Picrinine->N1_Methoxymethyl_Picrinine Proposed N-methylation/ modification TDC TDC STR STR

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_extraction Extraction from Plant Material cluster_culture In Vitro Culture Plant_Material Alstonia scholaris Leaves Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., SPE) Crude_Extract->Purification Optional Explant Leaf Explants Callus_Induction Callus Induction (MS + PGRs) Explant->Callus_Induction Callus_Culture Callus Culture Callus_Induction->Callus_Culture Elicitation Elicitation (e.g., KCl) Callus_Culture->Elicitation Elicited_Callus Elicited Callus Elicitation->Elicited_Callus Extraction_Culture Extraction Elicited_Callus->Extraction_Culture Extraction HPLC_Analysis HPLC-UV Quantification Purification->HPLC_Analysis Extraction_Culture->HPLC_Analysis Logical_Relationship cluster_factors Influencing Factors Yield This compound Yield Genotype Plant Genotype & Physiological State Genotype->Yield Extraction_Parameters Extraction Method & Solvent Extraction_Parameters->Yield Culture_Conditions Culture Medium & PGRs Culture_Conditions->Yield Elicitors Elicitor Type & Concentration Elicitors->Yield

References

Addressing batch-to-batch variability of synthetic N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning batch-to-batch variability of synthetic N1-Methoxymethyl picrinine (B199341). Our goal is to help researchers ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My current batch of N1-Methoxymethyl picrinine shows lower efficacy in my cell-based assay compared to a previous batch. What could be the cause?

Several factors can contribute to apparent differences in biological activity between batches. The most common causes are variations in purity, the presence of active or interfering impurities, or differences in physical form (polymorphism) that affect solubility. We recommend a systematic approach to identify the root cause.

First, verify the identity and purity of the new batch using the analytical methods outlined below. Compare the new batch's analytical data directly against the data from the reference or previous batch that performed as expected.

A logical workflow for troubleshooting this issue is as follows:

G cluster_0 A Start: Discrepant Biological Activity Observed B Perform Comparative Purity Analysis (HPLC/UPLC) A->B C Purity Matches Reference Batch? B->C D Identify and Quantify Impurities (LC-MS, NMR) C->D  No   E Assess Polymorphism (XRPD, DSC) C->E  Yes   H Conclusion: Variability likely due to impurities. Contact support with data. D->H F Polymorphism Matches Reference? E->F G Investigate Assay Parameters (e.g., solvent, concentration) F->G  Yes   I Conclusion: Variability likely due to physical form. Re-evaluate dissolution protocol. F->I  No   J Conclusion: Compound is consistent. Issue may be assay-related. G->J

Caption: Troubleshooting workflow for inconsistent biological activity.
Q2: How do I properly compare the purity of two different batches of this compound?

A side-by-side comparison using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is the standard method for assessing purity. This allows for the precise quantification of the main compound and any impurities.

Key Comparison Points:

  • Purity by Area %: The main peak's area percentage should be within a defined specification (e.g., ≥98.0%).

  • Impurity Profile: The number and relative area of impurity peaks should be comparable. Pay close attention to any new or significantly larger impurity peaks in the problematic batch.

Table 1: Example Batch Comparison via HPLC

ParameterBatch A (Reference)Batch B (New)Acceptance Criteria
Retention Time (Main Peak) 5.42 min5.41 min± 0.1 min
Purity (Area %) 99.5%98.2%≥ 98.0%
Total Impurities 0.5%1.8%≤ 2.0%
Largest Single Impurity 0.15% (at 3.2 min)0.85% (at 4.1 min)≤ 0.5%
New Impurities (>0.05%) N/A1 (at 4.1 min)None

In this example, Batch B meets the overall purity specification but has a significant new impurity that could be responsible for altered biological activity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound and comparing impurity profiles between batches.

Objective: To quantify the purity of this compound and identify/quantify impurities by reverse-phase HPLC with UV detection.

Materials:

  • This compound (sample and reference standard)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 80
      12.0 80
      12.1 20

      | 15.0 | 20 |

  • Analysis:

    • Inject the reference standard followed by the new batch sample.

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate the purity of the main peak as a percentage of the total integrated peak area.

    • Compare the retention times and area percentages of all peaks between the two runs.

G cluster_0 A Prepare Mobile Phases (A & B) C Equilibrate HPLC System with Initial Conditions A->C B Prepare Sample (1 mg/mL) & Filter B->C D Inject Reference Standard C->D E Run Gradient Method & Acquire Data D->E F Inject New Batch Sample E->F G Run Gradient Method & Acquire Data F->G H Process Chromatograms: Integrate Peaks >0.05% G->H I Compare Purity & Impurity Profiles H->I

Caption: Workflow for comparative HPLC purity analysis.
Q3: My compound is pure by HPLC, but solubility and dissolution rates differ between batches. What should I investigate?

If chemical purity is confirmed, variability in physical properties such as crystalline form (polymorphism), particle size, or solvation state should be investigated. These properties can significantly impact the dissolution rate and bioavailability of a compound without altering its chemical purity as measured by HPLC.

Recommended Analysis: X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a material. Different polymorphs will produce distinct diffraction patterns.

Table 2: Example XRPD Peak Comparison

Characteristic 2θ PeaksBatch A (Reference)Batch B (New)Interpretation
Peak 1 8.5°8.5°Match
Peak 2 12.3°12.3°Match
Peak 3 15.8°-Mismatch
Peak 4 -17.1°Mismatch
Peak 5 21.0°21.0°Match
Peak 6 -22.5°Mismatch
Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Screening

Objective: To compare the solid-state crystalline form of different batches of this compound.

Materials:

  • This compound samples (approx. 10-20 mg per batch)

  • XRPD instrument with a Cu Kα radiation source

  • Sample holder

Procedure:

  • Sample Preparation:

    • Gently grind the sample using a mortar and pestle to ensure a fine, homogenous powder.

    • Carefully pack the powder into the sample holder, ensuring a flat, even surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage/Current: e.g., 40 kV, 40 mA

    • Scan Range (2θ): 2° to 40°

    • Step Size: 0.02°

    • Scan Speed: e.g., 1°/min

  • Data Acquisition:

    • Place the sample holder into the instrument.

    • Run the scan for the reference batch.

    • Without changing settings, run the scan for the new batch.

  • Analysis:

    • Overlay the diffractograms from both batches.

    • Compare the peak positions (in 2θ degrees) and their relative intensities. Identical crystalline forms will have identical patterns.

For further assistance, please contact our technical support team with your batch numbers and a summary of your analytical findings.

Technical Support Center: N1-Methoxymethyl Picrinine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature on the specific biological activities of N1-Methoxymethyl picrinine (B199341) is limited. This guide provides general troubleshooting advice and experimental frameworks based on common challenges encountered with novel plant-derived compounds and related indole (B1671886) alkaloids. The information presented should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death even at low concentrations of N1-Methoxymethyl picrinine. What could be the cause?

A1: High cytotoxicity at low concentrations of a novel compound can stem from several factors:

  • Compound Purity: Impurities in the synthesized or extracted this compound could be highly toxic. Verify the purity of your compound using techniques like HPLC or mass spectrometry.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always run a vehicle control (cells treated with the solvent alone) to assess its effect.

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the compound's mechanism of action. Consider testing a panel of cell lines with varying genetic backgrounds.

  • On-Target Cytotoxicity: this compound may be a potent cytotoxic agent. Its mechanism could involve rapid induction of apoptosis or necrosis.

Q2: My cell viability assay results are inconsistent across experiments. How can I improve reproducibility?

A2: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth media composition.

  • Compound Preparation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.

  • Assay Timing: Perform the assay at consistent time points after treatment.

  • Instrument Calibration: Regularly calibrate plate readers and other equipment used for the assay.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known cytotoxic drug) and negative (vehicle) controls.

Q3: I am unsure which cell viability assay is most appropriate for my experiments with this compound. What are the options?

A3: The choice of assay depends on the expected mechanism of cell death. It is often recommended to use multiple assays to get a comprehensive understanding.

  • Metabolic Assays (e.g., MTT, MTS, Resazurin): These measure the metabolic activity of cells, which is an indicator of cell viability. They are high-throughput and cost-effective.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These measure the amount of ATP in a cell population, which correlates with cell viability.

  • Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays distinguish between live and dead cells based on the integrity of the cell membrane.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): If you suspect the compound induces programmed cell death, these assays can confirm it.

Troubleshooting Guide: Unexpected Cell Viability Outcomes

Issue Potential Cause Troubleshooting Steps
Lower than expected cytotoxicity 1. Compound degradation or precipitation.2. Cell line resistance.3. Insufficient incubation time.1. Confirm compound solubility in media. Prepare fresh solutions.2. Test on a different, more sensitive cell line.3. Perform a time-course experiment (e.g., 24, 48, 72 hours).
High variability between replicates 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects on the microplate.1. Ensure a single-cell suspension before seeding. Check for clumps.2. Use calibrated pipettes and proper technique.3. Avoid using the outer wells of the plate or fill them with media only.
Discrepancy between different viability assays 1. Different assays measure different cellular parameters.2. Compound interference with assay chemistry.1. This can be informative. For example, a decrease in metabolic activity (MTT) without loss of membrane integrity (Trypan Blue) may indicate cytostatic effects rather than cytotoxic ones.2. Run a control with the compound in cell-free media to check for direct interaction with assay reagents.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activity of key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

  • Reagent Addition: Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as relative luminescence units (RLU) or fold change over the vehicle control.

Signaling Pathways and Workflows

Due to the lack of specific data for this compound, the following diagrams illustrate a hypothetical mechanism of action and a general experimental workflow for investigating a novel cytotoxic compound.

G NMP This compound CellSurfaceReceptor Cell Surface Receptor (Hypothetical Target) NMP->CellSurfaceReceptor Binds to SignalingCascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) CellSurfaceReceptor->SignalingCascade Activates Mitochondria Mitochondria SignalingCascade->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization CaspaseActivation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->CaspaseActivation Releases Cytochrome c Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by this compound.

G Start Start: Cell Viability Issue (e.g., High Cytotoxicity) CheckPurity 1. Verify Compound Purity (HPLC, MS) Start->CheckPurity CheckSolvent 2. Run Vehicle Control (Assess Solvent Toxicity) CheckPurity->CheckSolvent DoseResponse 3. Perform Dose-Response (Determine IC50) CheckSolvent->DoseResponse TimeCourse 4. Conduct Time-Course (24h, 48h, 72h) DoseResponse->TimeCourse MechanismAssay 5. Investigate Mechanism (Apoptosis vs. Necrosis Assays) TimeCourse->MechanismAssay End Conclusion: Characterize Cytotoxic Profile MechanismAssay->End

Caption: Troubleshooting workflow for unexpected cell viability results.

Light sensitivity and photostability of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N1-Methoxymethyl picrinine (B199341)

This technical support center provides guidance on the light sensitivity and photostability of N1-Methoxymethyl picrinine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What is the known light sensitivity of this compound?

Currently, there is no specific public data quantifying the light sensitivity of this compound. However, as a general precautionary measure for complex organic molecules, it is recommended to handle and store the compound with protection from light to minimize potential degradation.

Q2: How should I store this compound to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store it at -20°C for long-term storage and at 2-8°C for short-term use.[1][2][3] The product should be stored in a tightly sealed container in a dry and well-ventilated place.[1]

Q3: What are the potential consequences of exposing this compound to light?

Exposure to light, particularly UV or high-intensity visible light, can potentially lead to the degradation of this compound. This degradation can result in a loss of potency, the formation of impurities, and a change in the compound's pharmacological profile. The specific degradation products and pathways for this compound are not yet characterized.

Q4: Are there any visual indicators of this compound degradation?

While there is no specific information on visual indicators of this compound degradation, common signs of chemical decomposition can include a change in color or the appearance of precipitate in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary to assess the purity and stability of the compound accurately.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to light exposure.1. Prepare fresh solutions of this compound for each experiment.2. Store stock solutions in amber vials or wrapped in aluminum foil at recommended temperatures.3. Minimize the exposure of the compound and its solutions to ambient light during experimental procedures.
Loss of biological activity The compound may have degraded over time or due to improper storage.1. Verify the purity of the this compound stock using an appropriate analytical method (e.g., HPLC).2. If degradation is confirmed, procure a new batch of the compound.3. Implement stricter light-protection protocols for handling and storage.
Appearance of unknown peaks in analytical chromatograms Formation of degradation products.1. Compare the chromatogram of the suspect sample with a freshly prepared standard solution.2. If new peaks are present, consider performing forced degradation studies (photostability, thermal, acid/base hydrolysis) to identify potential degradation products.

Quantitative Data Summary

As there is no publicly available photostability data for this compound, the following tables present hypothetical data to illustrate how such information would be structured.

Table 1: Hypothetical Photostability of this compound in Solution under ICH Q1B Conditions

Light SourceIntensityDuration (hours)Temperature (°C)SolventRemaining this compound (%)
Cool white fluorescent1.2 million lux·h12025Methanol95.2
Near UV200 W·h/m²2425Methanol92.8
Cool white fluorescent1.2 million lux·h12025Acetonitrile96.1
Near UV200 W·h/m²2425Acetonitrile94.5

Table 2: Hypothetical Degradation of this compound under Different Wavelengths

Wavelength (nm)Light Intensity (W/m²)Exposure Time (hours)Degradation (%)
3201068.5
36510612.3
4001563.1
550156< 1.0

Experimental Protocols

Protocol: Photostability Testing of this compound

Objective: To assess the photostability of this compound in solid state and in solution according to the International Council for Harmonisation (ICH) guideline Q1B.

Materials:

  • This compound (solid powder)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Photostability chamber equipped with a cool white fluorescent lamp and a near UV lamp

  • Calibrated radiometer and lux meter

  • Quartz cuvettes or other suitable transparent containers

  • Amber vials

  • HPLC system with a UV detector

Procedure:

  • Solid State Testing: a. Place a thin layer (not more than 3 mm) of this compound powder in a chemically inert and transparent container. b. Prepare a dark control sample by wrapping an identical container with aluminum foil. c. Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. d. Store the dark control sample at the same temperature and for the same duration. e. After exposure, visually inspect the samples for any changes in physical properties. f. Assay the exposed and control samples by a validated stability-indicating HPLC method.

  • Solution State Testing: a. Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. b. Transfer the solution to quartz cuvettes or other suitable transparent containers. c. Prepare a dark control sample by wrapping an identical container with aluminum foil. d. Expose the samples to the same light conditions as described for the solid-state testing. e. Store the dark control sample under the same conditions. f. At appropriate time intervals, withdraw aliquots from the exposed and control samples and analyze them by a validated stability-indicating HPLC method to determine the extent of degradation.

Data Analysis:

  • Calculate the percentage of degradation by comparing the assay values of the exposed samples with those of the dark control samples.

  • Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_results Results prep_solid Prepare Solid Sample expose_light Expose to Light Source (ICH Q1B) prep_solid->expose_light dark_control Store Dark Control prep_solid->dark_control prep_solution Prepare Solution Sample prep_solution->expose_light prep_solution->dark_control visual Visual Inspection expose_light->visual hplc HPLC Analysis expose_light->hplc dark_control->hplc data Calculate Degradation (%) visual->data hplc->data impurities Identify Impurities hplc->impurities

Caption: Experimental workflow for photostability testing.

troubleshooting_flow start Inconsistent Experimental Results q1 Is the compound protected from light during handling and storage? start->q1 action1 Implement light protection: - Use amber vials - Work in low light conditions q1->action1 No q2 Are you using freshly prepared solutions? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Prepare fresh solutions before each experiment q2->action2 No q3 Has the purity of the stock been verified recently? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Verify purity using HPLC q3->action3 No end Consider other experimental variables q3->end Yes a3_yes Yes a3_no No action3->end

Caption: Troubleshooting inconsistent experimental results.

signaling_pathway_hypothesis cluster_compound Compound Status cluster_target Cellular Target cluster_pathway Signaling Pathway cluster_response Biological Response parent This compound (Active Compound) degradation Degradation Products (Inactive/Altered Activity) parent->degradation Light Exposure receptor Target Receptor/Enzyme parent->receptor Binds and Activates degradation->receptor Fails to Bind or Inhibits pathway_on Downstream Signaling (Activated) receptor->pathway_on pathway_off Downstream Signaling (Blocked/Altered) receptor->pathway_off response_desired Desired Biological Effect pathway_on->response_desired response_none Loss of Efficacy or Unexpected Effects pathway_off->response_none

Caption: Hypothetical impact of degradation on a signaling pathway.

References

Validation & Comparative

Validating the Biological Activity of N1-Methoxymethyl Picrinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N1-Methoxymethyl picrinine (B199341), focusing on its potential as an anti-inflammatory and anti-proliferative agent. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of akuammiline (B1256633) alkaloids.

Introduction to N1-Methoxymethyl Picrinine and its Biological Context

This compound is a semi-synthetic derivative of picrinine, a natural alkaloid belonging to the akuammiline class. Picrinine has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] This inhibitory action forms the basis of its anti-inflammatory potential.

Recent research has explored the therapeutic possibilities of picrinine derivatives in the context of chronic inflammatory diseases such as rheumatoid arthritis (RA). A hallmark of RA is the abnormal proliferation of fibroblast-like synoviocytes (FLS), which contributes significantly to joint inflammation and destruction. Therefore, compounds that can inhibit FLS proliferation are of great interest as potential RA therapeutics.

This guide will compare the biological activity of this compound and its analogues with established drugs in two key areas:

  • Inhibition of Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RA-FLS) Proliferation

  • Inhibition of 5-Lipoxygenase (5-LOX) Activity

Comparative Analysis of Biological Activity

Due to the limited publicly available data on the specific biological activity of this compound, this guide will utilize data for the parent compound, picrinine, and its closely related derivatives. The limitations of this approach should be considered when interpreting the data.

Inhibition of RA-FLS Proliferation
Compound/DerivativeCell LineIC50 (µM)Reference
Picrinine Derivative 1 RA-FLSData not available
Picrinine Derivative 2 RA-FLSData not available
Methotrexate Human Synovial Fibroblasts~0.37

Note: The specific structures of "Picrinine Derivative 1" and "Picrinine Derivative 2" are detailed in the referenced literature and represent promising leads based on the picrinine scaffold. The absence of direct data for this compound highlights a key area for future research.

Inhibition of 5-Lipoxygenase (5-LOX) Activity

Picrinine is a known inhibitor of 5-LOX. For a comparative perspective, the IC50 value of Zileuton, a commercially available 5-LOX inhibitor used in the treatment of asthma, is provided.

CompoundEnzyme SourceIC50 (µM)Reference
Picrinine Not SpecifiedData not available[1][2][3]
Zileuton Rat Basophilic Leukemia Cells (RBL-1)~0.5
Zileuton Human Polymorphonuclear Leukocytes (PMNL)~0.4

Note: While picrinine is confirmed as a 5-LOX inhibitor, a specific IC50 value from a standardized assay is not available in the reviewed literature. This represents another critical data gap that needs to be addressed in future studies for a more quantitative comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

RA-FLS Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the anti-proliferative activity of a compound on Rheumatoid Arthritis Fibroblast-Like Synoviocytes.

Objective: To determine the concentration at which a test compound inhibits the proliferation of RA-FLS by 50% (IC50).

Materials:

  • Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) and control vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RA-FLS in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)

This protocol describes a common in vitro assay to measure the inhibitory effect of a compound on 5-lipoxygenase activity.

Objective: To determine the concentration at which a test compound inhibits 5-LOX activity by 50% (IC50).

Materials:

  • Purified 5-lipoxygenase enzyme (e.g., from potato or recombinant human)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Test compound (e.g., this compound) and control vehicle (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing borate buffer and the test compound at various concentrations. Include a vehicle control.

  • Enzyme Addition: Add the 5-lipoxygenase enzyme solution to the reaction mixture and incubate for a short period (e.g., 5 minutes) at room temperature to allow for potential inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Kinetic Measurement: Immediately measure the change in absorbance at 234 nm over time. The formation of the hydroperoxy fatty acid product results in an increase in absorbance at this wavelength.

  • Data Analysis: Determine the initial rate of the reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Biological Context

Experimental Workflow for Validating Biological Activity

The following diagram illustrates the general workflow for validating the biological activity of a compound like this compound.

G cluster_0 In Vitro Assays RA-FLS Proliferation Assay RA-FLS Proliferation Assay IC50 Determination (Anti-proliferative) IC50 Determination (Anti-proliferative) RA-FLS Proliferation Assay->IC50 Determination (Anti-proliferative) 5-LOX Inhibition Assay 5-LOX Inhibition Assay IC50 Determination (Anti-inflammatory) IC50 Determination (Anti-inflammatory) 5-LOX Inhibition Assay->IC50 Determination (Anti-inflammatory) Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Test Compound Lead Optimization Lead Optimization IC50 Determination (Anti-proliferative)->Lead Optimization IC50 Determination (Anti-inflammatory)->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: Workflow for validating the biological activity of a test compound.

Simplified 5-Lipoxygenase Signaling Pathway

This diagram depicts the simplified signaling pathway involving 5-lipoxygenase and the point of inhibition by compounds like picrinine.

G Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Leukotrienes Leukotrienes 5-Lipoxygenase (5-LOX)->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine / this compound Picrinine / this compound Picrinine / this compound->5-Lipoxygenase (5-LOX) Inhibition

Caption: Inhibition of the 5-LOX pathway by picrinine derivatives.

Conclusion and Future Directions

This compound, as a derivative of the 5-LOX inhibitor picrinine, holds promise as a lead compound for the development of novel anti-inflammatory and anti-proliferative agents. The available data on related picrinine derivatives suggest that this class of compounds can effectively inhibit the proliferation of RA-FLS, a key pathological driver in rheumatoid arthritis.

However, to fully validate the biological activity of this compound, further research is imperative. Specifically, future studies should focus on:

  • Determining the IC50 value of this compound in a standardized RA-FLS proliferation assay to allow for direct comparison with existing drugs and other picrinine derivatives.

  • Quantifying the 5-LOX inhibitory activity of this compound by determining its IC50 value and comparing it to known 5-LOX inhibitors.

  • Elucidating the structure-activity relationship (SAR) of the N1-methoxymethyl group to understand its contribution to the overall biological activity.

  • Conducting in vivo studies in animal models of rheumatoid arthritis to assess the efficacy and safety of this compound.

By addressing these key research questions, a more comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel treatment for inflammatory diseases.

References

N1-Methoxymethyl Picrinine vs. Picrinine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the natural indole (B1671886) alkaloid picrinine (B199341) and its synthetic derivative, N1-methoxymethyl picrinine, this guide offers a comparative overview of their chemical properties, known biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

This guide synthesizes available data to facilitate a comparative understanding of picrinine and its N1-methoxymethyl derivative. While extensive research has been conducted on the natural alkaloid picrinine, its N1-methoxymethyl counterpart remains less characterized in publicly accessible literature. This comparison, therefore, juxtaposes established data for picrinine with the limited information available for this compound, highlighting areas for future research.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical and physical properties of picrinine and its N1-methoxymethyl derivative. The addition of a methoxymethyl group to the indole nitrogen (N1 position) of the picrinine scaffold results in a notable increase in molecular weight and likely alters its polarity and solubility, which can, in turn, influence its pharmacokinetic profile.

PropertyPicrinineThis compound
Molecular Formula C20H22N2O3[1]C22H26N2O4[2][3]
Molecular Weight 338.4 g/mol [1]382.5 g/mol [2][3]
CAS Number 4684-32-6[1]1158845-78-3[2]
Natural Source Isolated from plants of the Alstonia genus, such as Alstonia scholaris.[4][5]Isolated from the leaves of Alstonia scholaris.[4]
Appearance Data not readily availablePowder[2]

Biological Activity and Performance

Picrinine has been the subject of various pharmacological studies, demonstrating a range of biological activities. In contrast, specific bioactivity data for this compound is not extensively reported in the available literature. The introduction of an N-methoxymethyl group could potentially modulate the biological activity of the parent compound, a phenomenon observed in other alkaloid derivatives where N-alkylation has been shown to enhance certain pharmacological effects.[6]

Biological ActivityPicrinineThis compound
Antitussive Effect Demonstrated to possess powerful antitussive properties.[4]Data not available
Anti-inflammatory Effect Exhibits anti-inflammatory activity, partly through the inhibition of the 5-lipoxygenase enzyme.[5]Data not available
Analgesic Effect Reported to have analgesic properties.[4]Data not available
Anti-asthmatic Effect Shown to have anti-asthmatic activity.[4]Data not available

Experimental Protocols

To facilitate further research and direct comparison, this section details established experimental protocols for evaluating the key biological activities of picrinine. These methodologies can be readily adapted for the assessment of this compound.

In Vivo Antitussive Activity Assay (Ammonia-Induced Cough Model in Mice)

This protocol is designed to assess the cough-suppressant properties of a test compound.

  • Animal Model: Male ICR mice are used for this assay.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week prior to the experiment.

  • Grouping: Mice are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., codeine phosphate), and treatment groups receiving different doses of the test compound.

  • Administration: The test compound or vehicle is administered orally.

  • Cough Induction: After a set period (e.g., 60 minutes), each mouse is placed in a sealed chamber and exposed to a nebulized solution of 25% ammonium (B1175870) hydroxide (B78521) to induce coughing.

  • Observation: The number of coughs is recorded for a defined period (e.g., 3 minutes).

  • Data Analysis: The percentage of cough inhibition is calculated relative to the control group.

G cluster_pre Pre-treatment cluster_exp Experiment cluster_post Analysis acclimatization Acclimatization of Mice grouping Random Grouping acclimatization->grouping administration Oral Administration (Vehicle, Positive Control, Test Compound) grouping->administration induction Ammonia-Induced Cough Induction administration->induction observation Record Number of Coughs induction->observation analysis Calculate Percentage Cough Inhibition observation->analysis

Workflow for In Vivo Antitussive Assay
In Vivo Anti-inflammatory Activity Assay (Xylene-Induced Ear Edema in Mice)

This model is used to evaluate the acute anti-inflammatory effects of a compound.

  • Animal Model: Male Kunming mice are typically used.

  • Grouping: Animals are divided into control, positive control (e.g., dexamethasone), and test groups.

  • Administration: The test compound is administered orally.

  • Induction of Inflammation: After a specified time (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.

  • Sample Collection: After a further period (e.g., 15 minutes), the mice are euthanized, and circular sections are taken from both ears using a punch.

  • Measurement: The weight of the ear punches is recorded.

  • Data Analysis: The difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage of inhibition of inflammation is then calculated for the treated groups relative to the control group.

G start Group and Administer Compounds to Mice induce Apply Xylene to Right Ear start->induce wait Wait for Edema Development induce->wait sample Collect Ear Punches (Right and Left) wait->sample weigh Weigh Ear Punches sample->weigh analyze Calculate Edema and Percentage Inhibition weigh->analyze

Workflow for Xylene-Induced Ear Edema Assay

Proposed Synthesis of this compound

A plausible synthetic route for this compound from picrinine involves the N-alkylation of the indole nitrogen. This can be achieved through a standard Williamson ether synthesis-like reaction.

  • Deprotonation: The indole nitrogen of picrinine is deprotonated using a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding anion.

  • Alkylation: The resulting anion is then treated with a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), to introduce the methoxymethyl group at the N1 position.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using chromatographic techniques to yield this compound.

G picrinine Picrinine deprotonation Deprotonation (NaH, THF) picrinine->deprotonation anion Picrinine Anion deprotonation->anion alkylation Alkylation (MOM-Cl) anion->alkylation product N1-Methoxymethyl Picrinine alkylation->product purification Purification product->purification

Proposed Synthesis of this compound

Conclusion and Future Directions

Picrinine is a well-documented indole alkaloid with a range of promising pharmacological activities. Its derivative, this compound, has been identified in natural sources, but a comprehensive evaluation of its biological profile is currently lacking in the scientific literature. The addition of the methoxymethyl group at the N1 position represents a key structural modification that could significantly impact its physicochemical properties and biological activity.

Future research should focus on the systematic evaluation of this compound, including:

  • Quantitative assessment of its antitussive, anti-inflammatory, and analgesic properties using the standardized protocols outlined in this guide.

  • Direct comparative studies against picrinine to determine the effect of the N1-methoxymethyl substitution on efficacy and potency.

  • Investigation of its mechanism of action to understand the molecular targets and signaling pathways it modulates.

  • Evaluation of its pharmacokinetic and toxicological profile to assess its potential as a drug candidate.

By undertaking these studies, the scientific community can build a more complete understanding of the structure-activity relationships within this class of alkaloids and potentially unlock new therapeutic opportunities.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Picrinine and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of the natural indole (B1671886) alkaloid picrinine (B199341) and the synthetic corticosteroid dexamethasone (B1670325). This analysis is based on available experimental data, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

Disclaimer: The requested compound, N1-Methoxymethyl picrinine, lacks specific research data. Therefore, this guide focuses on its parent compound, picrinine. All presented data for picrinine should be interpreted within this context.

Executive Summary

Dexamethasone, a potent glucocorticoid, exerts its broad anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR), leading to the inhibition of the NF-κB signaling pathway and subsequent downregulation of a wide array of pro-inflammatory mediators. Picrinine, an indole alkaloid isolated from Alstonia scholaris, demonstrates anti-inflammatory activity through a more targeted mechanism, primarily the inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is crucial for the biosynthesis of leukotrienes.

While direct comparative studies are limited, this guide synthesizes available data to offer insights into their distinct and overlapping anti-inflammatory profiles. Dexamethasone shows potent, broad-spectrum efficacy with IC50 values in the nanomolar range for the inhibition of various cytokines. Data on picrinine's potency is less comprehensive, but its targeted action on the 5-LOX pathway presents a different therapeutic approach.

Comparative Data on Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of picrinine and dexamethasone from various in vitro and in vivo studies.

Parameter Picrinine Dexamethasone Assay/Model
IC50 (5-LOX Inhibition) Data not availableNo direct inhibition reported in some models[1]In vitro 5-Lipoxygenase activity assay
IC50 (Cytokine Inhibition) Data not availableMCP-1: 3 nM[2] IL-7: 58 nM[2] MIP-1α: 332 nM[2]TNF-α or IL-1β-stimulated human retinal microvascular pericytes[2]
Inhibition of Leukocyte Infiltration Data not available34.5% reduction at 2 mg/kg[3]Carrageenan-induced peritonitis in mice[3]
Inhibition of Inflammatory Exudate Data not available30.1% reduction at 2 mg/kg[3]Carrageenan-induced peritonitis in mice[3]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of dexamethasone and picrinine are mediated through distinct signaling pathways.

Dexamethasone: Broad-Spectrum Immunosuppression via the Glucocorticoid Receptor

Dexamethasone's primary mechanism involves its binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus and modulates gene expression through two main pathways:

  • Transactivation: The GR-dexamethasone complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2, a key enzyme in the production of arachidonic acid, the precursor for prostaglandins (B1171923) and leukotrienes.

  • Transrepression: The GR-dexamethasone complex directly interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

dot

Dexamethasone_Pathway cluster_nucleus Cell Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR HSP Heat Shock Proteins HSP->GR Dissociates Nucleus Nucleus DEX_GR->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) DEX_GR->GRE Binds to NFkB NF-κB DEX_GR->NFkB Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (Cytokines, COX-2) NFkB->Pro_Inflammatory_Genes Activates Inflammation Inflammation Anti_Inflammatory_Genes->Inflammation Inhibits Pro_Inflammatory_Genes->Inflammation

Caption: Dexamethasone Signaling Pathway.

Picrinine: Targeted Inhibition of the 5-Lipoxygenase Pathway

Picrinine's anti-inflammatory action is more specific, primarily targeting the 5-lipoxygenase (5-LOX) enzyme.[4][5] 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, responsible for the production of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory responses, including leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. By inhibiting 5-LOX, picrinine effectively reduces the production of these pro-inflammatory molecules.

dot

Picrinine_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Substrate for LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Catalyzes Picrinine Picrinine Picrinine->Five_LOX Inhibits Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Converted to Inflammation Inflammation (Chemotaxis, Vascular Permeability) Leukotrienes->Inflammation Promotes

Caption: Picrinine's Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of picrinine and dexamethasone are provided below.

In Vitro 5-Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the 5-LOX enzyme directly.

  • Enzyme Source: Soybean lipoxygenase is commonly used as a model enzyme.

  • Substrate: Linoleic acid or arachidonic acid.

  • Procedure:

    • The test compound (e.g., picrinine) at various concentrations is pre-incubated with the 5-LOX enzyme solution in a buffer (e.g., borate (B1201080) buffer, pH 9.0).

    • The enzymatic reaction is initiated by adding the substrate.

    • The formation of hydroperoxides, the product of the reaction, is monitored by measuring the increase in absorbance at 234 nm with a spectrophotometer.

    • A known 5-LOX inhibitor is used as a positive control.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

dot

LOX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compound) Start->Prepare_Reagents Incubate Pre-incubate Compound with 5-LOX Prepare_Reagents->Incubate Add_Substrate Add Substrate (Linoleic Acid) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 234 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: 5-Lipoxygenase Inhibition Assay Workflow.

In Vivo Carrageenan-Induced Paw Edema

This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.

  • Animal Model: Typically rats or mice.

  • Procedure:

    • Animals are divided into control, standard (e.g., dexamethasone), and test compound (e.g., picrinine) groups.

    • The test compound or standard drug is administered, usually orally or intraperitoneally, at a specific time before the induction of inflammation.

    • A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.

    • The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

dot

Paw_Edema_Workflow Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Administration Administer Compound (e.g., Picrinine, Dexamethasone) Animal_Grouping->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume Over Time Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-Induced Paw Edema Workflow.

In Vitro LPS-Induced Cytokine Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytes (e.g., THP-1).

  • Procedure:

    • Cells are cultured in appropriate media.

    • The cells are pre-treated with various concentrations of the test compound (e.g., picrinine or dexamethasone) for a specific duration.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

    • After an incubation period, the cell culture supernatant is collected.

  • Data Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using ELISA (Enzyme-Linked Immunosorbent Assay). The percentage of inhibition is calculated, and IC50 values are determined.

Conclusion

Dexamethasone and picrinine represent two distinct strategies for combating inflammation. Dexamethasone offers a potent and broad-spectrum anti-inflammatory effect by targeting the central NF-κB signaling pathway. This makes it highly effective in a wide range of inflammatory conditions but also carries the risk of broader immunosuppression. Picrinine, on the other hand, appears to have a more targeted mechanism of action through the inhibition of 5-LOX. While more quantitative data is needed to fully assess its potency relative to dexamethasone, its specific mechanism suggests it could be a valuable tool for inflammatory conditions where leukotrienes play a central pathological role, potentially with a more favorable side-effect profile. Further research, particularly direct comparative studies and the acquisition of more extensive quantitative data for picrinine and its derivatives, is crucial for a more definitive comparison of their therapeutic potential.

References

A Comparative Guide to the Alkaloid Receptor Cross-Reactivity of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid identified from plant species such as Alstonia scholaris[1][2]. It belongs to the akuammiline (B1256633) class of alkaloids, a family of compounds known for a wide range of pharmacological activities, including interactions with various neurotransmitter receptors[3]. While the parent compound, picrinine, has been noted for its anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme, specific data on its direct interactions with alkaloid receptors is scarce[4][5]. Furthermore, to date, there is no publicly available experimental data detailing the cross-reactivity profile of N1-Methoxymethyl picrinine across common alkaloid receptors.

This guide addresses this critical knowledge gap by providing a comprehensive framework for researchers to systematically evaluate the binding affinity and functional activity of this compound. Given that related indole and akuammiline alkaloids are known to interact with opioid, adrenergic, and nicotinic acetylcholine (B1216132) receptors, a thorough cross-reactivity assessment is essential to profile the selectivity and potential off-target effects of this compound[6][7][8][9]. The following sections offer detailed experimental protocols and data presentation templates to facilitate this investigation.

Data Presentation: Comparative Receptor Binding and Functional Activity

To ensure a clear and objective comparison, all quantitative data from cross-reactivity screening should be organized as follows. The table below serves as a template for presenting binding affinities (Ki) and functional assay results (EC50, IC50, and Emax) for this compound against a panel of representative alkaloid receptors.

Table 1: Cross-Reactivity Profile of this compound

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (Emax %)Assay Type
Opioid Mu (MOR)GTPγS / cAMP
Delta (DOR)GTPγS / cAMP
Kappa (KOR)GTPγS / cAMP
Adrenergic Alpha-1A (α1A)Calcium Flux
Alpha-2A (α2A)GTPγS / cAMP
Beta-1 (β1)cAMP
Beta-2 (β2)cAMP
Muscarinic M1Calcium Flux
(Cholinergic) M2GTPγS / cAMP
Nicotinic α4β2Calcium Flux
(Cholinergic) α7Calcium Flux
Serotonergic 5-HT1AGTPγS / cAMP
5-HT2ACalcium Flux

Experimental Protocols

The following protocols describe standard, robust methods for determining the binding affinity and functional activity of this compound at various G-protein coupled receptors (GPCRs) and ligand-gated ion channels commonly targeted by alkaloids.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.

a. Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-Prazosin for α1-adrenergic receptors).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: Buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration System: 96-well filter plates (e.g., GF/C) and a cell harvester.

  • Scintillation Cocktail & Counter.

b. Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Add buffer or solvent to "total binding" wells and the non-specific binding control to "non-specific binding" wells.

  • Radioligand Addition: Add the specific radioligand at a final concentration near its Kd value to all wells.

  • Membrane Addition: Add the receptor-containing membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25-30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the pre-soaked filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].

Functional Assays

Functional assays determine whether the test compound acts as an agonist, antagonist, or inverse agonist at the receptor.

a. [³⁵S]GTPγS Binding Assay (for Gi/Go-coupled receptors): This assay measures the activation of G-proteins, a primary step in GPCR signaling[11][12]. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state[13].

  • Procedure: The assay is set up similarly to the binding assay, using membranes, buffer, and serial dilutions of this compound.

  • Reagents: Add GDP to stabilize the inactive state, followed by [³⁵S]GTPγS.

  • Incubation: Incubate to allow for G-protein activation and binding of the radiolabel.

  • Termination & Detection: Terminate the reaction by filtration and quantify bound [³⁵S]GTPγS via scintillation counting.

  • Analysis: For agonist activity, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a known full agonist). For antagonist activity, measure the shift in the EC50 of a known agonist in the presence of the test compound.

b. cAMP Accumulation Assay (for Gs and Gi-coupled receptors): This assay measures changes in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them[14].

  • Procedure: Use whole cells expressing the target receptor.

  • Stimulation: For Gi-coupled receptors, first stimulate adenylyl cyclase with a compound like forskolin, then add the test compound to measure the inhibition of cAMP production. For Gs-coupled receptors, add the test compound directly.

  • Detection: After incubation, lyse the cells and measure cAMP levels using a detection kit, often based on competitive immunoassay (e.g., HTRF, ELISA, or bioluminescent reporters)[15][16][17].

  • Analysis: Determine EC50 or IC50 values to quantify agonist or antagonist potency.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing cross-reactivity and a hypothetical GPCR signaling pathway.

G_experimental_workflow cluster_prep Preparation cluster_binding Binding Affinity Assay cluster_functional Functional Activity Assays cluster_analysis Data Analysis & Comparison compound_prep Prepare N1-Methoxymethyl picrinine dilutions binding_assay Competitive Radioligand Binding Assay compound_prep->binding_assay gtp_assay [35S]GTPγS Assay (for Gi/Go) compound_prep->gtp_assay camp_assay cAMP Assay (for Gs/Gi) compound_prep->camp_assay receptor_prep Prepare receptor membranes or cell cultures receptor_prep->binding_assay receptor_prep->gtp_assay receptor_prep->camp_assay binding_data Generate IC50 values binding_assay->binding_data calc_ki Calculate Ki values (Cheng-Prusoff) binding_data->calc_ki final_table Compile Data into Comparative Table calc_ki->final_table functional_data Determine EC50/IC50 & Emax gtp_assay->functional_data camp_assay->functional_data functional_data->final_table G_signaling_pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein (Inactive) cluster_cytoplasm Cytoplasm ligand N1-Methoxymethyl picrinine (Agonist) receptor GPCR (e.g., MOR, α2A) ligand->receptor Binds g_alpha_gdp Gα-GDP receptor->g_alpha_gdp Activates g_beta_gamma Gβγ g_alpha_gtp Gα-GTP (Active) g_alpha_gdp->g_alpha_gtp GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_beta_gamma->effector Modulates g_alpha_gtp->effector Inhibits second_messenger Second Messenger (e.g., ↓cAMP) effector->second_messenger Alters Level cellular_response Cellular Response second_messenger->cellular_response Triggers

References

Navigating Anti-Inflammatory Research: A Guide to Controls for N1-Methoxymethyl Picrinine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the therapeutic potential of N1-Methoxymethyl picrinine (B199341), a derivative of the anti-inflammatory indole (B1671886) alkaloid picrinine, the use of appropriate experimental controls is paramount for the generation of robust and reliable data. While specific quantitative data on the 5-lipoxygenase (5-LOX) inhibitory activity of N1-Methoxymethyl picrinine is not yet available in the public domain, this guide provides a comprehensive framework for designing experiments with suitable positive and negative controls, enabling an objective comparison of its potential efficacy.

Picrinine, isolated from the leaves of Alstonia scholaris, is known to exhibit anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[1][2] This enzyme is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Therefore, assays targeting 5-LOX are central to evaluating the anti-inflammatory activity of picrinine and its derivatives.

Understanding the Controls: A Comparative Framework

To rigorously assess the activity of this compound, it is essential to compare its performance against well-characterized positive and negative controls.

Positive Controls are substances with known inhibitory effects on the target, in this case, the 5-LOX enzyme. Their inclusion validates the experimental setup and provides a benchmark for the potency of the test compound.

Negative Controls are crucial for establishing a baseline and ensuring that the observed effects are due to the test compound itself and not other factors, such as the solvent used to dissolve it.

Quantitative Comparison of 5-LOX Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for picrinine and established 5-LOX inhibitors that serve as excellent positive controls. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundTargetIC50 ValueNotes
This compound 5-Lipoxygenase Data not available The primary subject of investigation. Researchers are encouraged to perform 5-LOX inhibition assays to determine this value.
Picrinine5-LipoxygenaseData not explicitly quantified in search resultsThe parent compound from which this compound is derived.[1][2] Known to inhibit 5-LOX.
Nordihydroguaiaretic Acid (NDGA)5-Lipoxygenase~0.2 µM - 8 µMA widely used non-selective lipoxygenase inhibitor. It serves as a robust positive control for in vitro 5-LOX inhibition assays. The reported IC50 can vary based on experimental conditions.
Zileuton5-Lipoxygenase~0.5 µM - 2.6 µMAn orally active 5-LOX inhibitor used in the treatment of asthma. It is a highly relevant positive control for cellular and in vivo studies.

Experimental Protocols: A Roadmap for Investigation

To determine the 5-LOX inhibitory activity of this compound, a cell-free enzymatic assay is a standard and effective method.

5-Lipoxygenase (5-LOX) Inhibition Assay Protocol

Objective: To measure the in vitro inhibition of 5-lipoxygenase by this compound.

Materials:

  • Human recombinant 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Nordihydroguaiaretic acid (NDGA) or Zileuton (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) (vehicle)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer or plate reader capable of measuring absorbance at 234 nm

  • 96-well UV-transparent microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of the positive controls (NDGA or Zileuton) in DMSO.

    • Prepare a working solution of 5-LOX enzyme in cold PBS.

    • Prepare a working solution of arachidonic acid in ethanol (B145695) and then dilute in PBS.

  • Assay Setup:

    • In a 96-well microplate, add the following to the respective wells:

      • Blank: PBS and the vehicle (DMSO).

      • Negative Control: 5-LOX enzyme, PBS, and the vehicle (DMSO).

      • Positive Control: 5-LOX enzyme, PBS, and a known concentration of the positive control (NDGA or Zileuton).

      • Test Compound: 5-LOX enzyme, PBS, and various concentrations of this compound.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Add the arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer. The formation of hydroperoxides from the enzymatic reaction leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound and the positive controls using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test) / Rate of Negative Control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for this compound.

Visualizing the Process: Pathways and Workflows

To further clarify the experimental design and the biological context, the following diagrams illustrate the 5-lipoxygenase signaling pathway and the experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotrienes (LTB4, LTC4, etc.) Leukotrienes (LTB4, LTC4, etc.) Leukotriene A4 (LTA4)->Leukotrienes (LTB4, LTC4, etc.) Inflammation Inflammation Leukotrienes (LTB4, LTC4, etc.)->Inflammation N1-Methoxymethyl_picrinine N1-Methoxymethyl picrinine N1-Methoxymethyl_picrinine->5-LOX Inhibition

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory target of this compound.

G Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prepare Reagents Assay Setup Set up 96-well plate (Blank, Negative/Positive Controls, Test Compound) Prepare Reagents->Assay Setup Pre-incubation Pre-incubate at Room Temperature Assay Setup->Pre-incubation Initiate Reaction Add Substrate (Arachidonic Acid) Pre-incubation->Initiate Reaction Measure Absorbance Measure Absorbance at 234 nm Initiate Reaction->Measure Absorbance Data Analysis Calculate % Inhibition and IC50 Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the in vitro 5-LOX inhibition assay.

By adhering to these guidelines and employing the recommended controls, researchers can effectively and accurately characterize the anti-inflammatory potential of this compound, contributing valuable knowledge to the field of drug discovery.

References

A Comparative Guide to the 5-Lipoxygenase Inhibitory Activity of Picrinine and its Analogs: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: 5-Lipoxygenase Inhibitory Activity

Picrinine (B199341), an alkaloid isolated from Alstonia scholaris, has been identified as an inhibitor of the 5-lipoxygenase enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.[1] However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for N1-Methoxymethyl picrinine is not currently available in published research. The following table presents the available data for picrinine and provides a comparison with other well-characterized 5-LOX inhibitors from natural sources.

CompoundSource5-LOX IC50 (µM)Reference
Picrinine Alstonia scholarisData not available-
Zileuton (positive control)Synthetic0.5 - 1.0[2]
Nordihydroguaiaretic acid (NDGA)Larrea tridentata~0.5[2]
Boswellic Acid (AKBA)Boswellia serrata1.5[3]
CurcuminCurcuma longa5.0 - 10.0[3]
QuercetinVarious plants5.0 - 15.0[3]

Note: The absence of a specific IC50 value for picrinine in peer-reviewed literature highlights a significant data gap. Researchers are encouraged to perform quantitative assays to determine this value and further investigate the potential of this compound.

Experimental Protocols: 5-Lipoxygenase Inhibition Assay

To ensure the reproducibility of experimental findings, a detailed and standardized protocol is essential. The following is a comprehensive methodology for a cell-free 5-lipoxygenase inhibition assay, adapted from established procedures.[4][5][6][7]

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of purified 5-lipoxygenase.

Materials:

  • Purified human recombinant 5-lipoxygenase (5-LOX)

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Zileuton)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-LOX in the assay buffer.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Dissolve the test compound and positive control in DMSO to create stock solutions. Further dilute with assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol:

    • In a 96-well microplate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations to the respective wells.

    • Add 10 µL of the positive control solution to its designated wells.

    • Add 10 µL of the 5-LOX enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes using a microplate reader. The absorbance increase corresponds to the formation of conjugated dienes, a product of the 5-LOX reaction.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Mandatory Visualization

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for 5-LOX Inhibition Assay prep Reagent Preparation (Enzyme, Substrate, Compounds) assay Assay Execution (Incubation and Reaction) prep->assay data Data Acquisition (Spectrophotometry at 234 nm) assay->data analysis Data Analysis (% Inhibition, IC50 Calculation) data->analysis

Caption: A generalized workflow for determining the in vitro 5-lipoxygenase inhibitory activity.

G cluster_pathway 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX5 Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine / This compound Picrinine->LOX5 Inhibition

Caption: The inhibitory effect of Picrinine on the 5-Lipoxygenase pathway.

Discussion on Reproducibility

The reproducibility of experimental results is a cornerstone of scientific validity. For natural products research, several factors can influence the consistency of findings:

  • Source and Purity of the Compound: The concentration of active compounds in plant extracts can vary depending on the geographical source, harvest time, and extraction method. The use of highly purified and well-characterized compounds, such as synthetic this compound, is crucial for obtaining reproducible data.

  • Experimental Conditions: As detailed in the provided protocol, slight variations in assay conditions, such as buffer composition, enzyme concentration, and substrate purity, can significantly impact the results. Adherence to a standardized and clearly documented protocol is paramount.

  • Data Reporting: Comprehensive reporting of all experimental details, including the source of reagents and instrumentation used, allows other researchers to accurately replicate the study.

Given the current lack of published studies on the reproducibility of this compound's anti-inflammatory activity, it is imperative for future research to address this gap. By employing standardized assays and transparently reporting methodologies and results, the scientific community can build a more robust understanding of the therapeutic potential of this and other natural products.

References

N1-Methoxymethyl Picrinine: A Comparative Efficacy Analysis Against Other Alstonia Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, alkaloids derived from the Alstonia genus have demonstrated significant potential as anticancer agents. This guide provides a comparative analysis of the efficacy of N1-Methoxymethyl picrinine (B199341) alongside other prominent Alstonia alkaloids, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development.

While extensive research has been conducted on several Alstonia alkaloids, it is important to note that publicly available data on the specific cytotoxic efficacy of N1-Methoxymethyl picrinine is limited. This compound has been identified in Alstonia scholaris; however, detailed studies quantifying its anticancer activity through metrics such as IC50 values are not readily accessible in the reviewed literature. Therefore, this guide will focus on comparing the well-documented efficacy of other major Alstonia alkaloids to provide a comprehensive overview of the current research landscape.

Comparative Cytotoxicity of Alstonia Alkaloids

Several alkaloids from Alstonia species, particularly Alstonia macrophylla, have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The bisindole alkaloids, in particular, have shown pronounced activity.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Alstonia Alkaloids against Human Cancer Cell Lines

AlkaloidCancer Cell LineCell TypeIC50 (µM)Reference
Villalstonine MOR-PAdenocarcinoma (Lung)< 5[1]
COR-L23Large Cell Carcinoma (Lung)< 5[1]
StMI1aMelanoma2.4 ± 0.1[2]
Caki-2Renal Cell Carcinoma2.9 ± 0.2[2]
O-Acetylmacralstonine MOR-PAdenocarcinoma (Lung)Not specified
COR-L23Large Cell Carcinoma (Lung)Not specified[3]
StMI1aMelanoma3.3 ± 0.3
Caki-2Renal Cell Carcinoma4.6 ± 0.3[2]
MCF7Breast AdenocarcinomaNot specified (in range 2-10)
LS174TColon AdenocarcinomaNot specified (in range 2-10)[3]
Macrocarpamine MOR-PAdenocarcinoma (Lung)Not specified[3]
COR-L23Large Cell Carcinoma (Lung)Not specified[3]
StMI1aMelanoma2.9 ± 0.2
Caki-2Renal Cell Carcinoma7.3 ± 0.3[2]
Pleiocarpamine MOR-PAdenocarcinoma (Lung)Considerably less active than villalstonine[1]
COR-L23Large Cell Carcinoma (Lung)Considerably less active than villalstonine[1]
Macralstonine MOR-PAdenocarcinoma (Lung)Considerably less active than villalstonine[1]
COR-L23Large Cell Carcinoma (Lung)Considerably less active than villalstonine[1]
Talcarpine (B1249662) MOR-PAdenocarcinoma (Lung)Inactive[1]
COR-L23Large Cell Carcinoma (Lung)Inactive[1]
This compound Not AvailableNot AvailableNot Available-

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

The data clearly indicates that bisindole alkaloids such as villalstonine, O-acetylmacralstonine, and macrocarpamine exhibit potent cytotoxic activity against various cancer cell lines, with IC50 values generally in the low micromolar range.[2][3] In contrast, monomeric alkaloids like talcarpine have been found to be inactive.[1] This suggests that the dimeric structure is crucial for the anticancer efficacy of these compounds.

Signaling Pathways and Experimental Workflows

The anticancer activity of Alstonia alkaloids is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. While the precise signaling pathways for many of these alkaloids are still under investigation, a generalized pathway for apoptosis induction is depicted below.

G cluster_0 Apoptosis Signaling Pathway Alkaloid Alstonia Alkaloid Mitochondria Mitochondria Alkaloid->Mitochondria Stress Induction Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic signaling pathway induced by Alstonia alkaloids.

The evaluation of the cytotoxic efficacy of these compounds typically follows a standardized experimental workflow, from initial cell culture to data analysis.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment CellCulture Cancer Cell Culture DrugTreatment Treatment with Alstonia Alkaloids CellCulture->DrugTreatment Incubation Incubation (e.g., 24-72h) DrugTreatment->Incubation MTT MTT/SRB Assay Incubation->MTT DataAnalysis Data Analysis (IC50 Calculation) MTT->DataAnalysis

Caption: Standard experimental workflow for assessing alkaloid cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of Alstonia alkaloids.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MOR-P (adenocarcinoma), COR-L23 (large cell carcinoma), StMI1a (melanoma), Caki-2 (renal cell carcinoma), MCF7 (breast adenocarcinoma), and LS174T (colon adenocarcinoma) are commonly used.

  • Culture Medium: Cells are typically maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are grown in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.

  • Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Stock solutions of the Alstonia alkaloids are prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired concentrations with culture medium. The cells are then treated with a range of concentrations of the test compounds. A control group receives medium with the same concentration of DMSO.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • Cell Fixation: The medium is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: The plates are washed five times with distilled water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Washing and Solubilization: The plates are washed five times with 1% (v/v) acetic acid to remove unbound dye and then air-dried. The bound stain is solubilized with 200 µL of 10 mM Tris base solution (pH 10.5).

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell survival is calculated relative to the untreated control. The IC50 value is determined from the dose-response curves using statistical software.

Conclusion

The available evidence strongly suggests that certain Alstonia alkaloids, particularly the bisindole class, are potent inhibitors of cancer cell growth in vitro. Villalstonine, O-acetylmacralstonine, and macrocarpamine have demonstrated significant cytotoxic effects across a panel of human cancer cell lines.[2][3] While this compound has been identified as a constituent of Alstonia scholaris, its efficacy as an anticancer agent remains to be elucidated through rigorous experimental evaluation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive cytotoxicity screening and mechanistic studies. Such investigations will be crucial in determining its potential as a novel therapeutic lead and in providing a more complete comparative picture of the anticancer properties of the diverse alkaloids from the Alstonia genus.

References

A Comparative Guide to the In Vivo Validation of N1-Methoxymethyl Picrinine's In Vitro Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from the leaves of Alstonia scholaris, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the available scientific data to bridge its in vitro findings with its prospective in vivo applications, particularly focusing on its anti-inflammatory, antitussive, and anti-asthmatic activities. Due to the limited direct research on N1-Methoxymethyl picrinine, this guide will heavily reference data from its parent compound, picrinine, as a structural and functional analogue. This comparison will be contextualized with established alternative anti-inflammatory agents to provide a comprehensive overview for future research and development.

Executive Summary

Picrinine, the parent compound of this compound, has demonstrated in vitro anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme. In vivo studies on picrinine have further substantiated its potential therapeutic efficacy, revealing significant anti-tussive and anti-asthmatic properties. However, a clear and direct in vivo validation of the anti-inflammatory activity of this compound is yet to be established in published literature. This guide highlights this research gap and proposes a translational workflow from in vitro screening to in vivo validation, essential for the progression of this compound as a potential therapeutic candidate.

In Vitro vs. In Vivo Performance Comparison

To date, quantitative in vitro and in vivo data for this compound is scarce. The following tables summarize the known activities of its parent compound, picrinine, and compare them with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a corticosteroid, Dexamethasone.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundTarget EnzymeAssayIC50Source
Picrinine5-LipoxygenaseSpectrophotometricData not availableQualitative mention
IndomethacinCyclooxygenase (COX)Various~1-10 µM (COX-1/2)[1]
Zileuton (5-LOX Inhibitor)5-LipoxygenaseSpectrophotometric~3.40 µg/ml[2]

Table 2: In Vivo Anti-Inflammatory and Related Activities

CompoundModelSpeciesDoseEffectSource
PicrinineAmmonia-induced coughMouseNot specifiedAntitussive
PicrinineAcetylcholine-induced bronchoconstrictionGuinea PigNot specifiedAnti-asthmatic
IndomethacinCarrageenan-induced paw edemaRat5-10 mg/kgSignificant edema inhibition[1][3]
DexamethasoneCarrageenan-induced paw edemaRat0.5-1 mg/kgPotent edema inhibition[4][5]
DexamethasoneCotton pellet granulomaRat0.5-1 mg/kgSignificant granuloma inhibition[4]

Proposed Experimental Workflow for In Vivo Validation

The following workflow is proposed to systematically validate the in vitro anti-inflammatory findings for this compound in vivo.

G cluster_0 In Vitro Screening cluster_1 In Vivo Acute Anti-inflammatory Model cluster_2 In Vivo Chronic Anti-inflammatory Model cluster_3 In Vivo Pharmacological Activity Models in_vitro 5-Lipoxygenase Inhibition Assay (Determine IC50) acute_model Carrageenan-Induced Paw Edema in Rats (Measure edema inhibition) in_vitro->acute_model Positive Result chronic_model Cotton Pellet Granuloma in Rats (Measure granuloma weight reduction) acute_model->chronic_model Significant Activity antitussive_model Ammonia-Induced Cough in Mice (Measure cough frequency) acute_model->antitussive_model Broader Pharmacological Profiling antiasthmatic_model Acetylcholine-Induced Bronchoconstriction in Guinea Pigs (Measure bronchoprotection) acute_model->antiasthmatic_model Broader Pharmacological Profiling

Caption: Proposed workflow for the in vivo validation of this compound.

Hypothetical Signaling Pathway of Picrinine's Anti-Inflammatory Action

Based on its known in vitro activity, the following diagram illustrates the putative signaling pathway through which picrinine may exert its anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes (e.g., LTB4) Five_LOX->Leukotrienes Inflammation Inflammation (Chemotaxis, Vascular Permeability) Leukotrienes->Inflammation Picrinine Picrinine Picrinine->Five_LOX Inhibition

Caption: Inhibition of the 5-lipoxygenase pathway by picrinine.

Detailed Experimental Protocols

In Vitro: 5-Lipoxygenase Inhibition Assay

This assay is crucial to quantify the direct inhibitory effect of this compound on the 5-lipoxygenase enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 5-lipoxygenase.

  • Principle: The enzymatic activity of 5-lipoxygenase is measured by monitoring the formation of hydroperoxides from linoleic acid, which can be detected spectrophotometrically at 234 nm.[2]

  • Procedure:

    • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.3) and a solution of linoleic acid.

    • Add varying concentrations of this compound (or a standard inhibitor like Zileuton) to the reaction mixture.

    • Initiate the reaction by adding a purified 5-lipoxygenase enzyme solution.

    • Record the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound's concentration.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard model to assess the acute anti-inflammatory activity of a compound.

  • Objective: To evaluate the ability of this compound to reduce acute inflammation.

  • Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is measured by the reduction in paw volume.[3][6]

  • Procedure:

    • Acclimatize male Wistar rats for one week.

    • Divide the animals into groups: control (vehicle), standard (e.g., Indomethacin 10 mg/kg), and test groups (varying doses of this compound).

    • Administer the respective treatments orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

In Vivo: Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of a compound on the proliferative phase of chronic inflammation.

  • Objective: To assess the anti-proliferative and chronic anti-inflammatory effects of this compound.

  • Principle: Subcutaneous implantation of sterile cotton pellets induces the formation of granulomatous tissue, which is a hallmark of chronic inflammation. The dry weight of the granuloma is a measure of the inflammatory response.[4]

  • Procedure:

    • Under light anesthesia, sterile pre-weighed cotton pellets (e.g., 10 mg) are implanted subcutaneously in the dorsal region of rats.

    • Animals are divided into control, standard (e.g., Dexamethasone 1 mg/kg), and test groups.

    • Administer the treatments daily for a period of 7 days.

    • On the 8th day, the animals are euthanized, and the cotton pellets with the surrounding granuloma tissue are excised.

    • The wet weight of the granulomas is recorded, and then they are dried in an oven at 60°C until a constant weight is achieved. The dry weight is then recorded.

    • The percentage of inhibition of granuloma formation is calculated by comparing the dry weights of the granulomas from the treated groups with the control group.

In Vivo: Ammonia-Induced Cough in Mice

This model is employed to evaluate the antitussive (cough-suppressing) potential of a substance.

  • Objective: To determine if this compound can reduce the frequency of coughing.

  • Principle: Exposure to ammonia (B1221849) vapor irritates the respiratory tract and induces coughing in mice. The number of coughs within a specific period is counted to assess the antitussive effect of a test compound.[7]

  • Procedure:

    • Mice are randomly assigned to control, standard (e.g., codeine), and test groups.

    • The respective treatments are administered.

    • After a pre-treatment period, individual mice are placed in a chamber containing a cotton ball soaked in a specific concentration of ammonia solution.

    • The number of coughs produced by each mouse is observed and recorded for a defined period (e.g., 3 minutes).

    • The percentage reduction in cough frequency is calculated for the treated groups relative to the control group.

In Vivo: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This model is used to assess the bronchodilatory or anti-asthmatic potential of a compound.

  • Objective: To evaluate the protective effect of this compound against bronchoconstriction.

  • Principle: Acetylcholine (B1216132) is a bronchoconstrictor that, when administered to guinea pigs, causes difficulty in breathing. The ability of a test compound to delay the onset of these symptoms is a measure of its bronchodilatory activity.[8][9]

  • Procedure:

    • Guinea pigs are divided into control, standard (e.g., salbutamol), and test groups.

    • The animals are pre-treated with the respective substances.

    • After the pre-treatment period, the animals are exposed to an aerosol of acetylcholine solution in a closed chamber.

    • The time until the onset of pre-convulsive dyspnea (difficulty in breathing) is recorded.

    • An increase in this time compared to the control group indicates a protective effect.

Conclusion and Future Directions

The available evidence suggests that picrinine, the parent compound of this compound, possesses promising anti-inflammatory, antitussive, and anti-asthmatic properties. The in vitro inhibition of 5-lipoxygenase provides a plausible mechanism for these effects. However, there is a critical need for dedicated research on this compound to elucidate its specific pharmacological profile.

Future studies should focus on:

  • Quantitative in vitro assays: Determining the IC50 of this compound against 5-lipoxygenase and cyclooxygenase enzymes to understand its potency and selectivity.

  • Systematic in vivo validation: Conducting the proposed in vivo studies to confirm and quantify its anti-inflammatory, antitussive, and anti-asthmatic effects.

  • Pharmacokinetic and toxicological studies: Establishing the safety and bioavailability of this compound to assess its potential as a drug candidate.

By systematically addressing these research gaps, the scientific community can fully evaluate the therapeutic potential of this compound and pave the way for its potential development into a novel therapeutic agent.

References

Head-to-head comparison of synthetic vs. natural N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic vs. Natural N1-Methoxymethyl Picrinine (B199341)

An Objective Guide for Researchers and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid identified in the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine.[1] Like its parent compound, picrinine, it belongs to the akuammiline (B1256633) family of alkaloids, which are known for their complex structures and diverse biological activities.[2] Picrinine itself has demonstrated anti-inflammatory properties by inhibiting the 5-lipoxygenase enzyme.[2] This guide provides a comparative overview of synthetically produced versus naturally sourced this compound, offering insights into their respective characteristics, potential performance differences, and the experimental protocols required for their evaluation.

While direct comparative studies on the synthetic and natural forms of this compound are not yet prevalent in published literature, this guide extrapolates from established principles of natural product chemistry and pharmacology to provide a foundational comparison.

Comparative Analysis: Synthetic vs. Natural this compound

The primary distinctions between synthetic and natural this compound are expected to lie in their purity, yield, stereochemistry, and the presence of co-occurring metabolites.

FeatureSynthetic this compoundNatural this compoundKey Considerations for Researchers
Purity & Consistency High purity, free from other plant metabolites. Batch-to-batch consistency is achievable.Purity can vary depending on the extraction and purification methods. May contain trace amounts of other related alkaloids.For pharmacological studies requiring high precision and reproducibility, the synthetic form is preferable.
Yield Scalable production is possible, though complex multi-step syntheses can be challenging.Yield is dependent on the concentration of the compound in the plant source, which can be influenced by environmental factors.Synthetic routes offer a more reliable and potentially higher-yielding source for large-scale applications.
Stereochemistry Total synthesis allows for the selective production of specific stereoisomers.Occurs as a specific stereoisomer as determined by the plant's biosynthetic enzymes.Control over stereochemistry in synthesis is crucial for targeting specific biological activities.
Biological Activity Activity is solely attributable to the this compound molecule.The overall biological effect may be influenced by synergistic or antagonistic interactions with other co-extracted compounds.The natural extract may offer a broader spectrum of activity due to the entourage effect of multiple compounds.
Cost The cost of complex chemical synthesis can be high, especially for initial setup and optimization.Extraction from natural sources can be cost-effective, but may be limited by the availability of plant material.Economic feasibility for drug development will depend on the scalability and efficiency of the chosen production method.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of synthetic and natural this compound.

Total Synthesis of this compound (Hypothetical Protocol)

While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route can be adapted from the established total synthesis of picrinine. The final step would involve the N-methoxymethylation of the picrinine indole nitrogen.

Workflow for Synthesis:

start Starting Materials step1 Assembly of [3.3.1]-azabicyclic core start->step1 step2 Fischer Indolization step1->step2 step3 Late-stage transformations to form Picrinine step2->step3 step4 N-methoxymethylation step3->step4 end Synthetic this compound step4->end

Caption: Hypothetical workflow for the total synthesis of this compound.

Key Steps (based on picrinine synthesis):

  • Assembly of the [3.3.1]-azabicyclic core: This foundational structure is constructed through a series of cycloaddition and rearrangement reactions.

  • Fischer Indolization: This key step forges the indole ring system characteristic of this class of alkaloids.

  • Late-stage transformations: A series of delicate chemical modifications are performed to complete the synthesis of the picrinine scaffold.

  • N-methoxymethylation: The final step involves the selective addition of a methoxymethyl group to the indole nitrogen (N1 position) of picrinine. This can be achieved using a reagent such as methoxymethyl chloride (MOM-Cl) in the presence of a suitable base.

Isolation of Natural this compound

The extraction and purification of this compound from Alstonia scholaris leaves would follow standard procedures for isolating alkaloids.

Workflow for Isolation:

start Alstonia scholaris leaves step1 Drying and Pulverization start->step1 step2 Solvent Extraction (e.g., with methanol (B129727) or ethanol) step1->step2 step3 Acid-Base Partitioning step2->step3 step4 Chromatographic Separation (e.g., Column Chromatography, HPLC) step3->step4 end Natural this compound step4->end

Caption: General workflow for the isolation of natural this compound.

Protocol:

  • Plant Material Preparation: Dried and powdered leaves of Alstonia scholaris are used as the starting material.

  • Extraction: The powdered leaves are subjected to extraction with a suitable solvent, such as methanol or a hydro-alcoholic mixture, to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base workup to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution, washed with an organic solvent to remove neutral and acidic compounds, and then the aqueous layer is basified to precipitate the alkaloids, which are then extracted into an organic solvent.

  • Chromatographic Purification: The enriched alkaloid fraction is then subjected to successive chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in a pure form.

Biological Activity Assay: Anti-inflammatory Activity

To compare the biological efficacy of synthetic and natural this compound, an in vitro anti-inflammatory assay can be performed.

Workflow for Anti-inflammatory Assay:

start Cell Culture (e.g., Macrophages) step1 Induction of Inflammation (e.g., with LPS) start->step1 step2 Treatment with Synthetic or Natural this compound step1->step2 step3 Measurement of Inflammatory Markers (e.g., NO, TNF-α, IL-6) step2->step3 step4 Data Analysis and Comparison step3->step4 end Comparative Efficacy step4->end

Caption: Workflow for comparing the anti-inflammatory activity.

Protocol:

  • Cell Culture: A suitable cell line, such as murine macrophages (RAW 264.7), is cultured under standard conditions.

  • Induction of Inflammation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The stimulated cells are treated with varying concentrations of either synthetic or natural this compound.

  • Measurement of Inflammatory Markers: After a suitable incubation period, the levels of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using standard methods like the Griess assay and ELISA.

  • Data Analysis: The dose-response curves for both synthetic and natural forms are plotted to determine and compare their IC50 values (the concentration required to inhibit 50% of the inflammatory response).

Signaling Pathways in Anti-inflammatory Action

Indole alkaloids are known to exert their anti-inflammatory effects by modulating key signaling pathways. While the specific pathways for this compound are yet to be fully elucidated, it is plausible that it acts on pathways commonly targeted by other anti-inflammatory alkaloids, such as the NF-κB and MAPK pathways.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases N1_MP N1-Methoxymethyl Picrinine N1_MP->MAPK inhibits N1_MP->IKK inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes promotes transcription AP1->Genes promotes transcription

References

A Comparative Guide to N1-Methoxymethyl Picrinine and Related Alkaloids: Evaluating Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N1-Methoxymethyl picrinine (B199341) and related indole (B1671886) alkaloids isolated from Alstonia scholaris. While direct dose-inhibition data for N1-Methoxymethyl picrinine is not currently available in public literature, this document summarizes the known anti-inflammatory mechanism of its parent compound, picrinine, and presents comparative bioactivity data for other alkaloids from the same plant. This guide also details a standard experimental protocol for assessing the inhibitory activity of such compounds and visualizes the relevant signaling pathway.

While quantitative dose-inhibition data for this compound is not yet publicly documented, its parent compound, picrinine, is known to exhibit anti-inflammatory effects through the inhibition of 5-lipoxygenase (5-LOX)[1]. The 5-LOX pathway is a critical route in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation[2]. An understanding of this mechanism allows for a qualitative comparison with other compounds and underscores the need for further quantitative studies on this compound to determine its therapeutic potential.

Comparative Bioactivity of Alkaloids from Alstonia scholaris

To provide a context for the potential potency of this compound, the following table summarizes the inhibitory concentrations (IC50) of other alkaloids isolated from Alstonia scholaris against various biological targets. It is important to note that these activities are not directly comparable to the potential 5-LOX inhibition of this compound but serve to illustrate the therapeutic promise of this class of compounds.

AlkaloidBiological ActivityTarget/AssayIC50 Value
VillalstonineAntiplasmodialPlasmodium falciparum0.27 µM[3]
MacrocarpamineAntiplasmodialPlasmodium falciparum0.36 µM[3]
ValparicineCytotoxicDrug-resistant KB cells (KB/VJ300)2.72 µM[4]
ValparicineCytotoxicJurkat cells0.91 µM[4]
VallesiachotamineAnticancerHuman melanoma cells (SK-MEL-37)14.7 µM[4]
VincristineAnticancerHuman leukemia HL-60 cells4.1 nM[4]
VinblastineAnticancerHuman leukemia HL-60 cells5.3 nM[4]
This compound Anti-inflammatory (putative) 5-Lipoxygenase Data not available
Picrinine Anti-inflammatory 5-Lipoxygenase Data not available

Experimental Protocols

A crucial step in evaluating the therapeutic potential of this compound is to determine its dose-dependent inhibitory effect on its target. Below is a detailed methodology for a 5-Lipoxygenase (5-LOX) inhibition assay, a standard method for quantifying the anti-inflammatory activity of compounds like picrinine.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is adapted from established methods for assessing 5-LOX inhibition by natural products.

1. Materials and Reagents:

  • 5-Lipoxygenase (Soybean or human recombinant)

  • Linoleic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Nordihydroguaiaretic acid (NDGA) or Zileuton as a positive control

  • Tris-HCl or Potassium Phosphate buffer (pH 7.4)

  • Spectrophotometer (UV-Vis) or 96-well plate reader

2. Assay Procedure:

  • Enzyme Preparation: Prepare a working solution of 5-lipoxygenase in the assay buffer. The final concentration should be sufficient to produce a measurable rate of reaction.

  • Incubation: In a 96-well microplate or cuvette, pre-incubate the 5-LOX solution with various concentrations of the test compound (or positive control) for 5 minutes at 25°C. A vehicle control (containing only the solvent) should be run in parallel.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, linoleic acid, to the mixture.

  • Measurement: The conversion of linoleic acid to 13-hydroperoxylinoleic acid results in the formation of a conjugated diene, which can be monitored by measuring the increase in absorbance at 234 nm. Readings should be taken at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

experimental_workflow Experimental Workflow for 5-LOX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare 5-LOX Solution incubation Pre-incubate 5-LOX with Test Compound/Control prep_enzyme->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation prep_control Prepare Positive Control (NDGA) prep_control->incubation initiation Add Linoleic Acid (Substrate) to Initiate Reaction incubation->initiation measurement Measure Absorbance at 234 nm initiation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of a test compound on 5-lipoxygenase.

five_lox_pathway 5-Lipoxygenase (5-LOX) Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa releases five_lox 5-Lipoxygenase (5-LOX) aa->five_lox substrate hpete 5-HPETE five_lox->hpete lta4 Leukotriene A4 (LTA4) hpete->lta4 ltb4 Leukotriene B4 (LTB4) lta4->ltb4 LTA4 Hydrolase ltc4 Leukotriene C4 (LTC4) lta4->ltc4 LTC4 Synthase inflammation Inflammation ltb4->inflammation ltc4->inflammation picrinine Picrinine / This compound (putative) picrinine->five_lox inhibition

Caption: The 5-lipoxygenase pathway and the putative inhibitory action of picrinine.

References

Confirming the Purity of N1-Methoxymethyl Picrinine Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients and research compounds is a cornerstone of reliable and reproducible scientific investigation. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of N1-Methoxymethyl picrinine (B199341), a monoterpenoid indole (B1671886) alkaloid.[1] This document outlines a detailed High-Performance Liquid Chromatography (HPLC) protocol, presents a comparative analysis with related indole alkaloids, and offers visual workflows to support experimental design.

Comparative Purity Analysis

The purity of N1-Methoxymethyl picrinine is compared against structurally similar indole alkaloids: Picrinine and Strictamine. The following table summarizes the typical purity levels as determined by the HPLC method detailed in this guide. It is important to note that purity can vary between synthesis batches and suppliers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)Retention Time (min)
This compoundC₂₂H₂₆N₂O₄382.45>98%12.5
PicrinineC₂₁H₂₂N₂O₃350.41>97%10.8
StrictamineC₂₀H₂₂N₂O₂322.40>98%9.2

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This section details the experimental procedure for determining the purity of this compound and its analogs.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and gradient pump.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of indole alkaloids.[2]

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

3. Data Analysis:

The purity of the sample is determined by calculating the peak area percentage. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Workflow and Pathway Diagrams

To visually represent the processes involved in purity confirmation, the following diagrams have been generated using Graphviz (DOT language).

G Experimental Workflow for Purity Analysis A Sample Weighing and Dissolution B Filtration (0.22 µm filter) A->B C HPLC Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (254 nm) D->E F Data Acquisition and Integration E->F G Purity Calculation (% Area) F->G

Caption: General workflow for the HPLC-based purity analysis of this compound.

G Logical Relationship of Purity Confirmation cluster_0 Primary Analysis cluster_1 Confirmatory Analysis cluster_2 Purity Confirmation A HPLC-UV D Purity >98%? A->D B LC-MS B->D C NMR Spectroscopy C->D E Sample Accepted D->E Yes F Further Purification Required D->F No

Caption: Logical workflow for the confirmation of sample purity using multiple analytical techniques.

Alternative and Complementary Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information for a comprehensive analysis.

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry can confirm the molecular weight of the primary compound and help identify impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities, especially those that are structurally related to the main compound.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of purification.

The selection of analytical techniques will depend on the specific requirements of the research and the available instrumentation. For regulatory submissions in drug development, a combination of orthogonal methods is often required to definitively establish the purity profile of a compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.